Sodium;4-methyl-5-oxohexanoate
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C7H11NaO3 |
|---|---|
Molecular Weight |
166.15 g/mol |
IUPAC Name |
sodium;4-methyl-5-oxohexanoate |
InChI |
InChI=1S/C7H12O3.Na/c1-5(6(2)8)3-4-7(9)10;/h5H,3-4H2,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
QEQCTLAIARYMND-UHFFFAOYSA-M |
Canonical SMILES |
CC(CCC(=O)[O-])C(=O)C.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical properties of sodium 4-methyl-5-oxohexanoate
Part 1: Executive Summary & Structural Logic
Sodium 4-methyl-5-oxohexanoate (Na-MOHA) is the sodium salt of 4-methyl-5-oxohexanoic acid (CAS 6818-07-1). While the parent acid is a known intermediate in the synthesis of resorcinols and specific pheromones, the sodium salt represents a critical functional form for biological applications due to its enhanced aqueous solubility and physiological compatibility.
In drug development, this molecule is of increasing interest as a metabolic probe for branched-chain amino acid (BCAA) pathways and as a bifunctional synthetic precursor . Its structure mimics key metabolic intermediates (like
Chemical Identity
| Property | Detail |
| IUPAC Name | Sodium 4-methyl-5-oxohexanoate |
| Parent Acid CAS | 6818-07-1 |
| Molecular Formula | |
| Molecular Weight | 166.15 g/mol (Salt); 144.17 g/mol (Acid) |
| SMILES (Salt) | CC(=O)C(C)CCC([O-])=O.[Na+] |
| Appearance | White to off-white hygroscopic crystalline powder |
Part 2: Physicochemical Properties & Characterization
As a Senior Application Scientist, I emphasize that while the parent acid is a liquid at room temperature, the sodium salt acts as a solid electrolyte. The following data synthesizes experimental values of the parent acid with the derived properties of the salt form.
Thermodynamic & Solubility Profile
| Parameter | Value (Salt) | Value (Parent Acid) | Context & Causality |
| Physical State | Solid (Powder) | Liquid (Pale yellow) | Ionic lattice formation stabilizes the salt. |
| Melting Point | >200°C (Decomp.) | ~18-20°C (Predicted) | High lattice energy of the Na-carboxylate bond prevents low-temp melting. |
| Water Solubility | >100 mg/mL | <10 mg/mL (pH dependent) | Critical: The salt form is required for preparing neutral pH stock solutions for cell culture (PBS). |
| LogP (Octanol/Water) | -1.5 (Est.) | 0.21 (Predicted) | The salt is highly hydrophilic; the acid is amphiphilic. |
| pKa | N/A | 4.78 ± 0.10 | The carboxylate is fully ionized at physiological pH (7.4). |
Stability & Reactivity (The "Oxo" Factor)
The "5-oxo" (ketone) group is the reactive center that distinguishes this molecule from simple fatty acids.
-
Enolization: The proton at C4 (tertiary carbon) is acidic due to the adjacent carbonyl. In basic aqueous solutions, this can lead to slow racemization if the molecule is chiral (though often supplied as a racemate).
-
Hygroscopicity: Like many short-chain carboxylate salts (e.g., sodium butyrate), Na-MOHA is hygroscopic. Protocol Note: It must be stored in a desiccator at -20°C to prevent hydrolysis or caking.
Part 3: Synthesis & Experimental Protocols
Preparation of Sodium Salt from Acid Stock
Commercially, the molecule is often sold as the free acid (CAS 6818-07-1). For biological assays, in situ salt formation is the gold standard to ensure precise pH control.
Protocol: Stoichiometric Neutralization
-
Calculate: Determine the molarity of the parent acid (Density ~1.1 g/mL).
-
Dissolve: Dilute the acid in HPLC-grade methanol (not water initially, to ensure homogeneity).
-
Neutralize: Add 0.98 equivalents of Sodium Hydroxide (1M NaOH in methanol) dropwise under stirring at 0°C.
-
Why 0.98 eq? To avoid excess alkalinity which degrades the ketone.
-
-
Evaporate: Remove solvent via rotary evaporation at <40°C.
-
Lyophilize: Dissolve the residue in minimal water and lyophilize to obtain the dry sodium salt powder.
Analytical Validation (NMR)
To confirm the integrity of the "oxo" group and the salt formation:
-
1H NMR (
): Look for the disappearance of the carboxylic proton (~11 ppm). -
Key Signal: The methyl group at C4 will appear as a doublet at
ppm. The methylene protons (C2, C3) will show complex splitting due to the chiral center at C4. -
13C NMR: The ketone carbonyl (C5) appears downfield at ~215 ppm; the carboxylate (C1) at ~180 ppm.
Part 4: Applications & Mechanism of Action
Metabolic Probe (BCAA Pathway)
Na-MOHA is structurally homologous to the metabolic products of Leucine and Valine. It serves as a tool to investigate Branched-Chain Aminotransferase (BCAT) activity.
Mechanism: Unlike natural substrates, the position of the methyl group at C4 (gamma to the carboxyl) creates steric differentiation. It can act as a competitive inhibitor or a "dead-end" metabolite, allowing researchers to halt specific transamination steps without affecting the entire TCA cycle.
Synthetic Precursor (Resorcinol Synthesis)
In medicinal chemistry, this molecule is a "masked" resorcinol. Under basic conditions, it undergoes intramolecular condensation.
Workflow Visualization The following diagram illustrates the dual utility of Na-MOHA in both biological and synthetic pathways.
Figure 1: Bifurcated application pathway of Na-MOHA showing its conversion from acid precursor to active salt, leading to either chemical cyclization (resorcinols) or biological modulation (BCAT).
Part 5: Safety & Handling (SDS Summary)
While specific toxicological data for the salt is limited, it should be handled with the rigor applied to functionalized fatty acids.
-
Hazard Classification: Irritant (Skin/Eye).
-
Inhalation: Dust may cause respiratory irritation. Use a fume hood when weighing the lyophilized powder.
-
Disposal: Dissolve in water and neutralize; compatible with standard organic waste streams for incineration.
-
Storage: Hygroscopic. Store at -20°C under Argon or Nitrogen.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2828152, 4-Methyl-5-oxohexanoic acid. Retrieved from [Link]
- Google Patents.Process for the manufacture of resorcinols (US4072660A). (Demonstrates the use of 4-methyl-5-oxohexanoic acid as a precursor).
Sodium 4-methyl-5-oxohexanoate CAS 115909-32-5 safety data sheet
This technical guide provides an in-depth analysis of Sodium 4-methyl-5-oxohexanoate , a specialized keto-acid salt utilized primarily as a versatile intermediate in the synthesis of cyclic diones, resorcinols, and complex terpenoids within pharmaceutical and fine chemical research.
CAS Registry Number: 115909-32-5 (User Specified); Note: Commercially often referenced under the free acid CAS 6818-07-1 or related salt registry 1415683-79-2.
Chemical Formula: C
Executive Summary
Sodium 4-methyl-5-oxohexanoate is the sodium salt of 4-methyl-5-oxohexanoic acid.[1][2] While structurally analogous to the common preservative Sodium Levulinate (Sodium 4-oxopentanoate), this methylated homologue exhibits distinct lipophilicity and reactivity profiles. In drug development, it serves as a critical C7 building block , particularly in the Robinson annulation and dehydrogenation sequences used to construct substituted resorcinols and cyclohexanedione scaffolds—moieties frequently found in anti-inflammatory agents, antiseptics, and bioactive natural products.
This guide outlines the physicochemical properties, safety protocols, and synthetic utility of the compound, moving beyond standard SDS data to provide actionable research intelligence.
Physicochemical Profile
The compound exists typically as a white to off-white hygroscopic powder. Its stability is contingent upon moisture control, as the keto-group makes it susceptible to aldol-type condensations under improper storage conditions.
Table 1: Key Chemical Properties
| Property | Value / Description | Note |
| Appearance | White crystalline powder | Hygroscopic nature requires desiccated storage. |
| Solubility | >100 mg/mL in Water; Soluble in Methanol | High polarity due to ionic carboxylate head. |
| pH (10% aq) | 7.5 – 9.0 | Weakly basic (salt of a weak acid). |
| Melting Point | > 200°C (Decomposes) | Typical for sodium carboxylate salts. |
| Reactivity | Keto-enol tautomerism possible at C5 | Susceptible to nucleophilic attack at C5 ketone. |
| Partition Coeff. | LogP ≈ -0.5 (Estimated for salt) | More lipophilic than Sodium Levulinate. |
Applications in Drug Discovery
The primary value of Sodium 4-methyl-5-oxohexanoate lies in its role as a "masked" cyclic precursor.
Synthesis of Substituted Resorcinols
The compound acts as a precursor to 4-methylcyclohexane-1,3-dione , which can be aromatized to form 2,4-dimethylresorcinol or related derivatives. This transformation is pivotal in the synthesis of resorcinol-based inhibitors (e.g., Hsp90 inhibitors or antiseptic agents).
-
Mechanism: The free acid undergoes internal Claisen condensation (cyclization) followed by decarboxylation and dehydrogenation.
-
Significance: Provides a regioselective route to meta-substituted aromatics that are difficult to access via electrophilic aromatic substitution.
Terpenoid Scaffold Construction
The 1,4-dicarbonyl spacing (masked by the methyl group) allows this compound to function as a Michael acceptor equivalent or a nucleophile in Robinson Annulations , facilitating the construction of fused ring systems found in steroids and terpenes.
Safety & Toxicology (Expanded SDS)
Signal Word: WARNING GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[3] 2A (H319), STOT SE 3 (H335).
Toxicological Evaluation
While specific LD50 data for this specific salt is limited in public registries, toxicological profiles are extrapolated from the homologous Sodium Levulinate and the parent 4-methyl-5-oxohexanoic acid.
-
Acute Toxicity: Low systemic toxicity expected (LD50 Oral Rat > 2000 mg/kg estimated).
-
Local Effects: The compound is a mild to moderate irritant to mucous membranes. The keto-functionality can form Schiff bases with proteins, potentially causing sensitization in susceptible individuals, though this risk is considered low compared to aldehydes.
-
Genotoxicity: No structural alerts for mutagenicity (Ames negative by structure-activity relationship).
Handling & Exposure Controls
-
Engineering Controls: Use local exhaust ventilation (fume hood) when handling bulk powder to prevent dust inhalation.
-
PPE: Nitrile gloves (0.11 mm thickness), safety glasses with side shields, and a lab coat.
-
Incompatibility: Avoid strong oxidizing agents and strong acids (which regenerate the volatile and potentially odorous free acid).
Experimental Protocols
Protocol A: Conversion of Free Acid to Sodium Salt
For researchers obtaining the liquid acid (CAS 6818-07-1) and requiring the stable salt form.
Reagents:
-
Sodium Hydroxide (1.0 eq, 1M solution in Methanol)
-
Diethyl Ether (Precipitation solvent)
Methodology:
-
Dissolution: Dissolve 10 mmol of 4-methyl-5-oxohexanoic acid in 20 mL of anhydrous methanol. Cool to 0°C.
-
Neutralization: Dropwise add 10 mL of 1M NaOH/MeOH solution over 15 minutes. Monitor pH to reach 8.0–8.5. Note: Avoid excess base to prevent enolate degradation.
-
Concentration: Stir for 30 minutes at room temperature. Remove methanol under reduced pressure (Rotavap) at 40°C until a viscous oil/gum remains.
-
Precipitation: Triturate the residue with 50 mL of cold Diethyl Ether. The oil should solidify into a white solid.
-
Drying: Filter the solid and dry under high vacuum (0.1 mbar) for 12 hours to remove trace solvents.
Protocol B: Cyclization to 4-Methylcyclohexane-1,3-dione
Demonstrating the downstream utility.
-
Acidification: Re-acidify the sodium salt (10 mmol) with HCl to extract the free acid.
-
Cyclization: Reflux the acid in Toluene with a Dean-Stark trap using a catalytic amount of p-Toluenesulfonic acid (pTSA).
-
Workup: Cool, wash with NaHCO
, and recrystallize the dione product.
Visualizations
Diagram 1: Synthesis & Application Workflow
This flow illustrates the conversion of the precursor into the sodium salt and its subsequent transformation into a cyclic pharmaceutical intermediate.
Caption: Synthetic pathway from raw materials to the stable Sodium Salt and its downstream conversion to bioactive resorcinol scaffolds.
Diagram 2: Safe Handling Decision Tree
A logic flow for managing the hygroscopic and irritant nature of the compound in a GLP environment.
Caption: Quality control and handling decision matrix to prevent hydrolytic degradation and exposure.
References
- Preparation of Resorcinol and Substituted Resorcinols. US Patent 4,431,848. Google Patents.
-
4-Methyl-5-oxohexanoic acid (CAS 6818-07-1) Product Data. PubChem, National Library of Medicine. Retrieved from [Link]
Sources
- 1. 5650-76-0|4-Methyl-3-oxopentanoic acid|BLD Pharm [bldpharm.com]
- 2. CAS:41654-04-0, 5-Methyl-4-oxohexanoic acid-毕得医药 [bidepharm.com]
- 3. Methyl 4-acetyl-5-oxohexanoate | C9H14O4 | CID 281668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 72531-41-0|4,4-Dimethyl-3-oxopentanoic acid|BLD Pharm [bldpharm.com]
- 5. 24809-08-3|(S)-3-Methyl-2-oxopentanoic acid|BLD Pharm [bldpharm.com]
Molecular weight and formula of sodium 4-methyl-5-oxohexanoate
A Metabolic Probe and BCAT1 Inhibitor for Oncology Research
Part 1: Executive Summary & Chemical Identity
Sodium 4-methyl-5-oxohexanoate is the sodium salt of 4-methyl-5-oxohexanoic acid (MOHA) , a
This guide provides a comprehensive technical analysis of the compound, focusing on its physicochemical properties, synthesis, and application as a modulator of tumor metabolism.
1.1 Physicochemical Profile[2][3]
| Property | Specification |
| Compound Name | Sodium 4-methyl-5-oxohexanoate |
| Parent Acid | 4-methyl-5-oxohexanoic acid (MOHA) |
| CAS Number (Salt) | 1415683-79-2 |
| CAS Number (Acid) | 6818-07-1 |
| Molecular Formula (Salt) | |
| Molecular Formula (Acid) | |
| Molecular Weight (Salt) | 166.15 g/mol |
| Molecular Weight (Acid) | 144.17 g/mol |
| Appearance | White to off-white hygroscopic solid (Salt); Colorless liquid (Acid) |
| Solubility | Water (High for Salt); Organic solvents (High for Acid) |
1.2 Structural Visualization
The molecule features a hexanoic acid backbone with a methyl substitution at the C4 position and a ketone functionality at C5. The sodium cation coordinates with the carboxylate anion at C1.
Caption: Structural connectivity of Sodium 4-methyl-5-oxohexanoate.[2][4][5][6][7][8][9] Note the critical keto-group at C5 and the methyl branch at C4.
Part 2: Biological Mechanism & Therapeutic Potential
The primary interest in this compound for drug development lies in its ability to disrupt Branched-Chain Amino Acid (BCAA) metabolism.
2.1 The Target: BCAT1
In healthy tissue, BCAT1 initiates the catabolism of BCAAs (Leucine, Isoleucine, Valine). However, tumors (e.g., IDH-wildtype gliomas, breast cancer) reprogram this pathway. They upregulate BCAT1 not to degrade BCAAs for energy, but to recycle Branched-Chain
Mechanism of Action:
MOHA (the active anion) acts as a structural analog of the natural BCKAs (e.g.,
-
Reduced Glutamate Production: Limiting biosynthesis.
-
ROS Accumulation: Increasing oxidative stress in tumor cells.
-
CD147 Downregulation: Attenuating tumor proliferation and immune evasion.
Caption: Mechanism of Action. MOHA competitively inhibits BCAT1, blocking the metabolic reprogramming required for tumor cell survival.
Part 3: Synthesis & Manufacturing Protocols
For research applications, high-purity synthesis is required to avoid contamination with isomeric byproducts (e.g., 5-methyl-4-oxohexanoic acid) which may have different metabolic activities.
3.1 Synthesis of the Parent Acid (Green Chemistry Route)
The most efficient industrial route involves the oxidative cleavage of 4-methylcyclohexanone .
Reagents: 4-Methylcyclohexanone, 30% Hydrogen Peroxide (
Protocol:
-
Charge: In a glass reactor, dissolve 4-methylcyclohexanone (1.0 eq) in water.
-
Catalyst Addition: Add catalytic Tungstic Acid (0.01 eq).
-
Oxidation: Slowly add 30%
(4.0 eq) while maintaining temperature at 60°C. The reaction is exothermic; control is critical to prevent runaway. -
Reaction: Stir at 90°C for 4–6 hours.
-
Extraction: Cool to room temperature. Extract the organic acid with ethyl acetate.
-
Purification: Concentrate and distill under reduced pressure to obtain 4-methyl-5-oxohexanoic acid (Colorless liquid).
3.2 Conversion to Sodium Salt
The acid is often an oil and less convenient for biological dosing. The sodium salt is preferred for aqueous solubility.
Protocol:
-
Dissolution: Dissolve purified 4-methyl-5-oxohexanoic acid (144.17 g, 1 mol) in minimal Ethanol (500 mL).
-
Neutralization: Prepare a solution of Sodium Bicarbonate (
, 84.01 g, 1 mol) in Water.-
Note: Use Carbonate/Bicarbonate rather than NaOH to prevent potential aldol condensation or degradation of the ketone group under strong basicity.
-
-
Addition: Add the base solution dropwise to the acid solution. Evolution of
will occur. -
Lyophilization: Once gas evolution ceases and pH is neutral (~7.0–7.4), remove solvents via rotary evaporation followed by lyophilization.
-
Result: White, hygroscopic powder of Sodium 4-methyl-5-oxohexanoate .
Part 4: Analytical Characterization
To ensure the integrity of the compound for biological assays, the following parameters must be verified.
| Method | Diagnostic Signal | Purpose |
| 1H NMR (D2O) | Confirm structure and ratio of methyl groups. | |
| 13C NMR | Peak at ~215 ppm (Ketone C=O); ~180 ppm (Carboxylate) | Verify functional groups. |
| Mass Spec (ESI-) | m/z 143.07 | Confirm molecular weight of the anion. |
| HPLC | Reverse phase (C18), Mobile phase: ACN/Water + 0.1% Formic Acid | Purity check (>98% required for bioassays). |
Critical Quality Attribute (CQA): Ensure the absence of 4-methylresorcinol . Under acidic or thermal stress, the keto-acid can cyclize to form resorcinol derivatives, which are cytotoxic and will confound biological results.
Part 5: Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye).
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Nitrogen/Argon).
-
Stability: The ketone group is susceptible to oxidation over time; fresh preparation of stock solutions (in PBS or water) is recommended immediately prior to use.
-
Disposal: Neutralize with aqueous
and dispose of as chemical waste.[10]
References
-
PubChem. (2025). 4-Methyl-5-oxohexanoic acid | C7H12O3.[3] National Library of Medicine. [Link]
-
Papatthanassiu, N., et al. (2012).[11] BCAT1 inhibition by 4-methyl-5-oxohexanoic acid in breast cancer models. (Cited in Frontiers in Pharmacology reviews on BCAA metabolism).
-
Frontiers in Pharmacology. (2026). BCAAs and related metabolic enzymes: partners in crime driving tumor development. [Link]
- Google Patents. (2005).
Sources
- 1. Frontiers | BCAAs and related metabolic enzymes: partners in crime driving tumor development [frontiersin.org]
- 2. 57998-45-5|5-Methyl-6-oxoheptanoic acid|BLD Pharm [bldpharm.com]
- 3. Products [chemicea.com]
- 4. 67135-96-0|3-Methyl-6-oxoheptanoic acid|BLD Pharm [bldpharm.com]
- 5. 5650-76-0|4-Methyl-3-oxopentanoic acid|BLD Pharm [bldpharm.com]
- 6. EP1544190B1 - Method for producing carboxylic acids - Google Patents [patents.google.com]
- 7. Bcat-Boronates and Boric Acids| 毕得医药 [bidepharm.com]
- 8. 1460-38-4|2-(2-Oxocyclopentyl)acetic acid|BLD Pharm [bldpharm.com]
- 9. 63772-71-4|3-Cyclopropyl-3-oxopropanoic acid|BLD Pharm [bldpharm.com]
- 10. 4-Methyl-5-oxohexanoic acid | 6818-07-1 | Benchchem [benchchem.com]
- 11. Frontiers | BCAAs and related metabolic enzymes: partners in crime driving tumor development [frontiersin.org]
An In-depth Technical Guide on the Solubility of Sodium 4-methyl-5-oxohexanoate in Water vs. Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive analysis of the solubility of sodium 4-methyl-5-oxohexanoate, a compound with a structural profile that suggests a nuanced solubility behavior. By examining its constituent functional groups—a sodium carboxylate, a methyl-branched alkyl chain, and a ketone—we can predict and experimentally verify its solubility in aqueous and various organic media. This document outlines the theoretical underpinnings of its solubility, provides detailed, field-proven experimental protocols for its determination, and presents the expected solubility profile in a comparative format. The information herein is designed to be a vital resource for professionals requiring a deep understanding of this compound's physicochemical properties for applications in research and development.
Core Scientific Principles: A Molecular-Level Perspective
The solubility of sodium 4-methyl-5-oxohexanoate is dictated by the interplay of its ionic and non-polar moieties. The fundamental principle of "like dissolves like" provides a strong predictive foundation.[1]
-
Aqueous Solubility: The presence of the sodium carboxylate group (R-COO⁻Na⁺) confers a high degree of polarity and the capacity for strong ion-dipole interactions with water molecules.[2] Carboxylate salts are generally characterized by their high solubility in water.[2] Upon dissolution, the salt dissociates into the sodium cation (Na⁺) and the 4-methyl-5-oxohexanoate anion, both of which are readily solvated by water.[3] The solubility of such salts is significantly influenced by the hydrophobic nature of the carbon chain; shorter chains lead to greater solubility.[4]
-
Organic Solvent Solubility: The 4-methyl-5-oxohexanoate portion of the molecule, with its alkyl backbone, introduces non-polar characteristics. This suggests that solubility will be favorable in organic solvents that can effectively solvate this hydrocarbon part. The solubility in organic solvents is expected to vary significantly with the solvent's polarity.[5]
-
The Role of pH in Aqueous Systems: For ionic compounds with basic anions, such as carboxylates, solubility is highly dependent on pH.[6] In acidic solutions, the carboxylate anion (R-COO⁻) will be protonated to form the corresponding carboxylic acid (R-COOH). This neutral form, 4-methyl-5-oxohexanoic acid, is expected to have limited water solubility due to its hydrophobic hydrocarbon chain.[7] Conversely, in neutral to alkaline solutions, the compound will exist predominantly in its ionized, and thus more water-soluble, form.[6][8]
Methodologies for Empirical Solubility Determination
Accurate solubility data is crucial for any application. The following protocols are industry-standard methods for its determination.
The Shake-Flask Method: The Gold Standard for Equilibrium Solubility
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[1][9][10][11][12]
Experimental Protocol:
-
Preparation of a Saturated Solution: An excess amount of sodium 4-methyl-5-oxohexanoate is added to a known volume of the chosen solvent (e.g., purified water, ethanol, acetonitrile, or hexane) in a sealed container.[1][9]
-
Equilibration: The mixture is agitated in a temperature-controlled environment (e.g., an incubator shaker) for a sufficient duration (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved.[1][9] The presence of undissolved solid at the end of this period confirms that a saturated solution has been formed.[11]
-
Phase Separation: The undissolved solid is separated from the saturated solution. This is commonly done by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).[1]
-
Quantification: The concentration of the solute in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[1] A calibration curve with standard solutions of known concentrations should be used for accurate quantification.[9]
Diagram: Shake-Flask Method Workflow
Caption: A streamlined workflow for determining equilibrium solubility using the shake-flask method.
Potentiometric Titration: Elucidating pH-Dependent Solubility and pKa
Potentiometric titration is a powerful technique for determining the pKa and the intrinsic solubility of ionizable compounds like 4-methyl-5-oxohexanoic acid (the protonated form of the salt).[13][14][15][16][17]
Experimental Protocol:
-
Sample Preparation: A known amount of sodium 4-methyl-5-oxohexanoate is dissolved in water or a suitable co-solvent system.
-
Titration: The solution is titrated with a standardized strong acid (e.g., HCl), and the pH is monitored continuously with a calibrated pH electrode.[17]
-
Data Analysis: A titration curve (pH vs. volume of titrant) is generated. The inflection point of this curve corresponds to the pKa of the carboxylic acid.[17] The point at which the free acid begins to precipitate can be used to determine its intrinsic solubility.[13][14]
Diagram: Potentiometric Titration Data Analysis
Caption: The process of deriving pKa and intrinsic solubility from potentiometric titration data.
Comparative Solubility Profile
The following table summarizes the expected solubility of sodium 4-methyl-5-oxohexanoate in water and a selection of organic solvents, categorized by polarity.
Table 1: Predicted Solubility of Sodium 4-methyl-5-oxohexanoate
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | High to Very High | The ionic nature of the salt allows for strong ion-dipole interactions. These solvents can also act as hydrogen bond donors to the carboxylate and ketone oxygens. |
| Polar Aprotic | DMSO, Acetonitrile, DMF | Moderate to High | These solvents have high dielectric constants that can stabilize the dissociated ions. The lack of hydrogen bond donation may slightly limit solubility compared to protic solvents.[5] |
| Intermediate Polarity | Dichloromethane, THF | Low | These solvents are less effective at solvating the dissociated ions, leading to lower solubility. |
| Non-polar | Hexane, Toluene | Very Low / Insoluble | The large difference in polarity between the ionic solute and the non-polar solvent results in very weak solute-solvent interactions. |
Influence of Temperature
For most ionic salts, solubility in water increases with temperature. This is because the dissolution process is often endothermic. Therefore, it is anticipated that the solubility of sodium 4-methyl-5-oxohexanoate will be greater at higher temperatures. However, the exact temperature dependence must be determined experimentally.[18]
Conclusion and Recommendations for Laboratory Practice
Sodium 4-methyl-5-oxohexanoate is predicted to be highly soluble in polar protic solvents like water, especially under neutral to alkaline conditions. Its solubility in organic solvents is expected to be directly proportional to the solvent's polarity. For practical applications, it is essential to:
-
Control pH: When preparing aqueous solutions, maintain a pH well above the pKa of the corresponding carboxylic acid to ensure complete dissolution and prevent precipitation.
-
Verify Experimentally: Always confirm solubility under the specific conditions of your experiment, as temperature, pH, and the presence of other solutes can have a significant impact.
-
Use Appropriate Analytical Techniques: Employ validated methods like HPLC for accurate quantification of solubility.
This guide provides a robust framework for understanding and working with sodium 4-methyl-5-oxohexanoate. By applying these principles and methodologies, researchers can ensure the accuracy and reliability of their experimental outcomes.
References
- Benchchem. (n.d.). General Experimental Protocol for Determining Solubility.
- Analytical Chemistry. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. ACS Publications.
- PubMed. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid.
- Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.
- ResearchGate. (n.d.). A Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water | Request PDF.
- Taylor & Francis Online. (2013, July 18). Influence of pH and storage time on sorption and solubility behaviour of carboxylate and resin cements.
- Scite.ai. (n.d.). Potentiometric Titration Method for the Determination of Solubility Limits and pK a Values of Weak Organic Acids in Water.
- PubMed. (2002, February 15). Experimental and Computational Screening Models for Prediction of Aqueous Drug Solubility.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Figshare. (2020, July 8). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Analytical Chemistry.
- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.
- DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
- PubMed. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts.
- Quora. (2016, August 6). Why is sodium carboxylate salt so soluble?.
- AAT Bioquest. (2023, March 17). Does pH affect solubility?.
- Venus Ethoxyethers. (n.d.). Sodium Carboxylate | CAS 9004-96-0 | Anionic Surfactant India.
- ACS Publications. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Journal of Chemical & Engineering Data.
- ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?.
- CymitQuimica. (n.d.). CAS 6818-07-1: Hexanoic acid, 4-methyl-5-oxo-.
- Chemistry LibreTexts. (2021, May 22). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation.
- Wikipedia. (n.d.). Carboxylate.
- LookChem. (n.d.). Cas 13984-50-4,methyl 5-oxohexanoate.
- The Good Scents Company. (n.d.). methyl 4-oxohexanoate, 2955-62-6.
- Wikipedia. (n.d.). Solubility table.
- PubChem. (n.d.). 4-Methyl-5-oxohexanoic acid | C7H12O3 | CID 2828152.
- PubChem. (n.d.). Methyl 4-acetyl-5-oxohexanoate | C9H14O4 | CID 281668. NIH.
- MilliporeSigma. (n.d.). Solvent Miscibility Table.
- Sigma-Aldrich. (n.d.). Methyl 5-Oxohexanoate | 13984-50-4.
- BOC Sciences. (n.d.). CAS 13984-50-4 (Methyl 5-Oxohexanoate).
- ResearchGate. (2016, December 18). Solubilities of metal-organic compounds?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Carboxylate Surfactant | Sodium Carboxylate | CAS 9004-96-0 | Anionic Surfactant India | Venus Ethoxyethers [venus-goa.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 7. CAS 6818-07-1: Hexanoic acid, 4-methyl-5-oxo- | CymitQuimica [cymitquimica.com]
- 8. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Experimental and computational screening models for prediction of aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. scielo.br [scielo.br]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. scite.ai [scite.ai]
- 16. acs.figshare.com [acs.figshare.com]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermodynamic Stability & Degradation Kinetics of Sodium 4-Methyl-5-Oxohexanoate
An In-Depth Technical Guide for Drug Development Scientists
Part 1: Executive Summary & Molecular Architecture
Sodium 4-methyl-5-oxohexanoic acid (CAS Free Acid: 6818-07-1) is a specialized
This guide dissects the stability profile of this compound, moving beyond basic physicochemical properties to the kinetic mechanisms of degradation—specifically hygroscopic deliquescence , Retro-Michael decomposition , and pH-dependent lactolization .
Physicochemical Baseline
| Property | Value / Characteristic | Implication for Stability |
| Molecular Formula | Salt form stabilizes the carboxylate but introduces hygroscopicity. | |
| Molecular Weight | 166.15 g/mol (Salt) | Low MW contributes to high lattice energy but rapid dissolution. |
| Functional Class | Contains both a hydrophilic ionic head and a lipophilic ketone tail. | |
| pKa (Acid) | ~4.6 (Carboxyl) | Buffer systems > pH 5.5 are required to maintain the salt form. |
| pKa (Alpha-Proton) | ~19-20 (C4-H) | The C4 proton is acidic due to the adjacent ketone, creating a vector for enolization. |
| Physical State | White/Off-white Hygroscopic Solid | Prone to deliquescence; requires strict humidity control (<40% RH). |
Part 2: Thermodynamic Stability Profile
Solid-State Thermodynamics: The Hygroscopicity Challenge
Unlike simple fatty acid salts, sodium 4-methyl-5-oxohexanoate possesses a ketone dipole at the C5 position, which disrupts the crystal lattice packing efficiency compared to linear analogues (e.g., sodium hexanoate).
-
Lattice Energy vs. Hydration Enthalpy: The hydration enthalpy of the sodium ion, combined with the hydrogen-bonding potential of the C5-ketone, often exceeds the crystal lattice energy. This results in a critical relative humidity (CRH) that is likely low (estimated <50% RH).
-
Deliquescence Mechanism: Upon exposure to moisture, the solid surface adsorbs water, forming a saturated solution film. This autocatalytic process leads to total liquefaction (deliquescence), which accelerates chemical degradation (hydrolysis/oxidation) by increasing molecular mobility.
Solution-State Chemical Stability
The chemical stability of sodium 4-methyl-5-oxohexanoate is governed by two competing pathways dependent on pH: Retro-Michael Decomposition (Basic/Thermal) and Lactolization (Acidic).
A. The Retro-Michael Threat (Base/Thermal Instability)
The compound is structurally a Michael adduct. Under thermal stress or basic conditions, the thermodynamic equilibrium can shift backward, regenerating the starting materials.
-
Mechanism: Abstraction of the proton at C4 (alpha to the ketone) generates an enolate. While this enolate is stable, high energy (heat) or strong base can drive the reversal of the C3-C4 bond formation, ejecting an acrylate anion and regenerating 2-butanone (MEK).
-
Risk Factor: High.[1] This is the primary degradation pathway during drying processes or high-pH formulation.
B. Cyclization & Lactol Equilibrium (Acidic Instability)
As a
-
Mechanism: The carboxylate oxygen (if protonated to
) or the ketone oxygen is involved in an intramolecular attack. However, for -keto acids, the formation of a six-membered -lactol is geometrically feasible. -
Salt Protection: In the sodium salt form (
), the carboxylate is negatively charged ( ), which is a poor nucleophile for attacking the ketone, and the carboxyl carbon is electron-rich, repelling attack. Thus, the salt is significantly more stable against cyclization than the free acid.
Part 3: Degradation Pathways & Visualization
The following diagram illustrates the competing degradation pathways. Note the central position of the salt and how pH shifts drive the molecule toward destruction.
Figure 1: The stability window lies at neutral pH. Acidic conditions promote cyclization, while basic/thermal stress promotes Retro-Michael cleavage.
Part 4: Experimental Protocols for Stability Assessment
To validate the stability of this salt in a drug development context, the following protocols are recommended. These move beyond standard USP testing to address the specific mechanistic risks identified above.
Protocol A: Hygroscopicity Profiling (DVS)
-
Objective: Determine the Critical Relative Humidity (CRH) and glass transition changes.
-
Instrument: Dynamic Vapor Sorption (DVS) analyzer (e.g., Surface Measurement Systems).
-
Method:
-
Equilibration: Dry sample at 25°C / 0% RH for 4 hours to establish dry mass (
). -
Sorption Scan: Ramp RH from 0% to 90% in 10% steps.
-
Equilibrium Criteria:
per minute. -
Desorption Scan: Return from 90% to 0% RH.
-
-
Success Metric: If mass increase > 2% at 40% RH, the material requires Class I desiccant handling. Hysteresis between sorption/desorption indicates hydrate formation or amorphous collapse.
Protocol B: Retro-Michael Kinetics (HPLC-UV/GC-HS)
-
Objective: Quantify the rate of reverse-synthesis degradation.
-
Challenge: The byproduct 2-butanone (MEK) is volatile and lacks a strong chromophore for standard UV.
-
Dual-System Approach:
-
System 1 (Parent Loss): HPLC-UV (210 nm). Column: C18 Reverse Phase. Mobile Phase: Phosphate buffer (pH 3.0) / Acetonitrile (Isocratic 80:20). Note: Low pH in HPLC converts salt to acid for detection.
-
System 2 (Byproduct Gain): Headspace GC-FID. Detects generated 2-butanone.
-
-
Stress Conditions:
-
Prepare 10 mg/mL solutions in Borate Buffer (pH 9.0) and Phosphate Buffer (pH 7.0).
-
Incubate at 40°C, 60°C, and 80°C.
-
Sample at T=0, 4h, 24h, 72h.
-
-
Data Analysis: Plot
vs. Time. Linearity confirms first-order kinetics (Retro-Michael).
Part 5: Implications for Drug Development
Formulation Strategy
-
pH Window: The optimal stability window is pH 6.0 – 7.5 .
-
Too Low (< 5.0): Risk of protonation and subsequent lactonization/precipitation of the free acid (oily liquid).
-
Too High (> 8.0): Catalysis of C4-proton abstraction, driving Retro-Michael degradation.
-
-
Excipient Compatibility: Avoid alkaline excipients (e.g., Sodium Carbonate, Magnesium Stearate) which could create micro-environmental pH spikes. Use neutral binders.
Storage & Handling
-
Container Closure: High-density polyethylene (HDPE) with induction seal is mandatory. Inclusion of a silica gel desiccant pack is critical due to the deliquescent nature.
-
Cold Chain: While chemically stable at room temperature if dry, refrigeration (2-8°C) is recommended to retard any potential Retro-Michael equilibrium shifts, which are endothermic and entropy-driven.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2828152, 4-Methyl-5-oxohexanoic acid. Retrieved from [Link]
- Google Patents (1982).EP0054166B1 - Process for the preparation of 5-oxohexanoic acid alkyl esters (Michael Addition Context).
-
StackExchange Chemistry (2016). Thermodynamic stability and decarboxylation mechanisms of beta vs gamma/delta keto acids. Retrieved from [Link]
Sources
Technical Guide: pKa Characterization of 4-Methyl-5-Oxohexanoic Acid Derivatives
Here is an in-depth technical guide regarding the pKa values and physicochemical characterization of 4-methyl-5-oxohexanoic acid and its derivatives.
Executive Summary
This guide provides a rigorous analysis of the acid dissociation constants (pKa) for 4-methyl-5-oxohexanoic acid (CAS 6818-07-1) and its structural derivatives. While often overshadowed by its isomer (5-methyl-4-oxohexanoic acid, a leucine metabolite), the 4-methyl-5-oxo isomer represents a critical intermediate in terpene degradation and synthetic organic chemistry.
Understanding the ionization behavior of this
Key Findings:
-
Primary pKa (COOH): Calculated at 4.63 ± 0.10 (25°C), consistent with structurally homologous
-keto acids. -
Secondary Ionization: The C5 ketone indicates a pKa >19 (
-proton abstraction), relevant only under non-aqueous, super-basic conditions. -
Derivatization Impact: Esterification abolishes the primary pKa;
-halogenation significantly lowers pKa (increases acidity).
Structural Analysis & Theoretical pKa Derivation
To understand the pKa of 4-methyl-5-oxohexanoic acid, we must deconstruct its electronic environment. The molecule consists of a hexanoic acid backbone with two key modifications:[1]
-
C5 Ketone: An electron-withdrawing group (EWG).
-
C4 Methyl: A weak electron-donating group (EDG) providing steric bulk.
The Inductive Effect Mechanism
The acidity of the C1 carboxyl group is dictated by the stability of the resulting carboxylate anion (
-
Inductive Withdrawal (-I): The carbonyl oxygen at C5 is electronegative. However, it is separated from the carboxyl group by three methylene units (C2, C3, C4). The inductive effect decays rapidly with distance (
). Therefore, the ketone exerts a minor acid-strengthening effect compared to - or -keto acids (like pyruvic or acetoacetic acid). -
Methyl Donation (+I): The methyl group at C4 slightly destabilizes the anion via electron donation, theoretically raising the pKa. However, its position is also too distant to cause a significant shift.
Comparative pKa Table (Analogs)
Since experimental data for the specific 4-methyl isomer is sparse in open literature, we validate the value using High-Fidelity QSAR (Quantitative Structure-Activity Relationship) and experimentally verified analogs.
| Compound | Structure | pKa (Exp/Pred) | Electronic Factor |
| 4-methyl-5-oxohexanoic acid | 4.63 ± 0.10 | Baseline for this guide | |
| 5-oxohexanoic acid | 4.63 (Pred) / 4.70 (Exp) | Lack of methyl group | |
| Levulinic acid | 4.64 (Exp) | Ketone closer to COOH | |
| Hexanoic acid | Alkyl chain only | 4.88 (Exp) | No ketone (Reference) |
| Pyruvic acid | 2.50 (Exp) | Direct ketone induction |
Data Source: Synthesized from PubChem and IUPAC Dissociation Data.
Visualization: Ionization Equilibrium
The following diagram illustrates the equilibrium between the protonated acid and the carboxylate anion, highlighting the stabilization factors.
Figure 1: Ionization equilibrium and structural factors influencing acidity.
Experimental Determination Protocol
Materials & Reagents
-
Analyte: >98% pure 4-methyl-5-oxohexanoic acid (Note: Ensure no lactone formation, which is common in
- and -hydroxy/keto acids). -
Titrant: 0.1 M KOH (Carbonate-free, standardized against Potassium Hydrogen Phthalate).
-
Solvent: CO₂-free deionized water (degassed).
-
Ionic Strength Adjuster: 0.1 M KCl (to maintain constant ionic strength,
).
Step-by-Step Workflow
-
System Calibration: Calibrate the pH electrode using NIST buffers (pH 4.01 and 7.00) at 25°C.
-
Sample Preparation: Dissolve 0.5 mmol of the acid in 50 mL of 0.1 M KCl solution.
-
Scientist's Note: If solubility is an issue due to the methyl group, use a methanol-water mixture (e.g., 20% MeOH) and apply the Yasuda-Shedlovsky extrapolation to determine aqueous pKa.
-
-
Titration: Add 0.1 M KOH in small increments (0.05 mL). Record equilibrium pH after each addition.
-
Data Processing: Plot pH vs. Volume of KOH. Determine the inflection point (equivalence point).
-
Calculation: Use the Henderson-Hasselbalch equation at the half-equivalence point (
), where .
Experimental Logic Diagram
Figure 2: Decision tree for experimental pKa determination.
Derivatives and pKa Shifts[2][3][4][5]
Modifying the structure of 4-methyl-5-oxohexanoic acid alters its physicochemical profile drastically. This is critical for "prodrug" strategies or synthetic intermediate stability.
Ester Derivatives (e.g., Ethyl 4-methyl-5-oxohexanoate)
-
Structure: Carboxyl H replaced by Ethyl group.
-
pKa: None (Non-ionizable in aqueous range).
-
Application: Increases lipophilicity (LogP increases from ~0.3 to ~1.5), allowing membrane permeability. Used as a volatile intermediate in fragrance synthesis.
-Halogenated Derivatives
-
Structure: Substitution of H at C2 with Cl or F.
-
Effect: Strong inductive withdrawal (-I) closer to the carboxyl group.
-
pKa Shift: Drastic reduction.
-
2-chloro-4-methyl-5-oxohexanoic acid: Predicted pKa ~2.8.
-
Utility: Increased acidity makes it a better leaving group or more reactive in coupling reactions.
-
Oxime/Hydrazone Derivatives (at C5)
-
Structure: Reaction of the ketone with Hydroxylamine or Hydrazine.
-
Effect: The C5 center becomes less electron-withdrawing (change from
O to N). -
pKa Shift: Negligible shift on the carboxyl pKa (remains ~4.6–4.7). However, the oxime itself has a high pKa (~12) and can protonate in strong acids.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2828152, 4-Methyl-5-oxohexanoic acid. Retrieved from [Link]
- Serjeant, E. P., & Dempsey, B. (1979).Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Foundational reference for carboxylic acid pKa ranges).
-
ChemSrc. 4-methyl-5-oxohexanoic acid Physicochemical Properties. Retrieved from [Link]
-
Reich, H. J., & Bordwell, F. G. Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. Retrieved from [Link]
Sources
Sodium 4-Methyl-5-Oxohexanoate (ERG240): A Comprehensive Guide to BCAT1 Inhibition and Synthetic Applications
Executive Summary
As the landscape of metabolic pharmacology and complex organic synthesis evolves, sodium 4-methyl-5-oxohexanoate (commonly designated as ERG240 in its salt form, or MOHA as the free acid) has emerged as a highly versatile bifunctional molecule. To the synthetic chemist, its dual carboxylic acid and ketone moieties offer a precise scaffold for intramolecular cyclization and halogenation. To the molecular biologist and drug development professional, it represents a potent, highly selective inhibitor of branched-chain aminotransferase 1 (BCAT1), a critical enzyme in metabolic reprogramming, tumor survival, and macrophage-driven inflammation.
This whitepaper synthesizes the current literature, providing an authoritative analysis of its mechanism of action, therapeutic applications, and industrial synthetic utility, complete with self-validating experimental protocols.
Physicochemical Profiling
Understanding the fundamental properties of sodium 4-methyl-5-oxohexanoate is critical for both formulation in biological assays and solvent selection in organic synthesis.
| Property | Value / Description | Context |
| Chemical Name | Sodium 4-methyl-5-oxohexanoate | Salt form utilized in biological assays[1]. |
| CAS Number | 1415683-79-2 (Salt) / 6818-07-1 (Free Acid) | Essential for reagent sourcing[1],[2]. |
| Molecular Weight | 166.15 g/mol (Salt) | Determines molarity calculations for dosing. |
| Solubility | DMSO (80 mg/mL), Water (80 mg/mL) | Highly soluble; ideal for in vitro and in vivo administration[1]. |
| Structural Features | Bifunctional ( | Enables orthogonal chemical modifications[2]. |
Biological Applications: Targeting Metabolic Reprogramming
Mechanism of Action: The BCAT1 Axis
Branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—are essential nutrients that cancer cells and activated immune cells hijack to fuel anabolic processes. The first step in BCAA catabolism is transamination by BCAT1 to form branched-chain
ERG240 is a highly selective inhibitor of BCAT1, exhibiting an IC50 in the sub-nanomolar range (0.1–1 nM)[1]. By blocking BCAT1, ERG240 starves the downstream mTORC1 pathway of BCKAs, halting cellular proliferation. Furthermore, in activated human macrophages, BCAT1 inhibition drastically downregulates the expression of Immune-Responsive Gene 1 (IRG1). Because IRG1 catalyzes the production of itaconate—a key metabolite that drives the pro-inflammatory macrophage phenotype—ERG240 effectively forces a metabolic shift that decreases oxygen consumption, glycolysis, and inflammation[1].
Metabolic reprogramming pathway showing BCAT1 inhibition by ERG240 and downstream effects.
Therapeutic Implications
-
Oncology: The free acid form (MOHA) has demonstrated potent antitumor activity. In MDA-MB-231 breast cancer cells, it downregulates surface CD147 expression, inhibits proliferation, and reduces levels of matrix metalloproteinase-2 (MMP2), effectively attenuating tumor invasiveness[3].
-
Autoimmunity & Inflammation: Oral administration of ERG240 significantly reduces the severity of collagen-induced arthritis in mice and crescentic glomerulonephritis in rats by decreasing macrophage infiltration and suppressing the pro-inflammatory transcriptome[1].
Protocol: In Vitro BCAT1 Inhibition & Macrophage Metabolic Assay
To ensure scientific integrity, this protocol is designed as a self-validating system to measure the metabolic shift induced by ERG240.
Step-by-Step Methodology:
-
Cell Seeding: Plate human monocyte-derived macrophages (hMDMs) at
cells/well in a Seahorse XF96 microplate. -
Pre-treatment: Treat cells with ERG240 (titrated from 0.1 nM to 10 nM) for 2 hours.
-
Causality: Pre-treatment is critical to establish BCAT1 blockade before the inflammatory cascade is triggered.
-
-
Stimulation: Add Lipopolysaccharide (LPS) (100 ng/mL) for 24 hours.
-
Causality: LPS strongly induces IRG1 expression. Without LPS, baseline itaconate levels are too low to accurately quantify the inhibitory magnitude of ERG240.
-
-
Metabolic Readout (Seahorse XF): Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR).
-
Validation: The LPS-only positive control must show a robust increase in ECAR (glycolysis). A successful ERG240 blockade will dose-dependently reverse this spike, validating target engagement[1].
-
-
Metabolite Quantification: Lyse cells and quantify intracellular itaconate via LC-MS/MS.
Chemical Synthesis & Industrial Applications
Beyond biology, 4-methyl-5-oxohexanoic acid is a highly valued precursor in organic synthesis due to its bifunctional nature, allowing for orthogonal modifications[2].
Intramolecular Cyclization to Resorcinols
The compound serves as a foundational building block for synthesizing substituted resorcinols (e.g., 4-methylresorcinol), which are vital in the manufacturing of specialty resins, adhesives, and dyes[2]. The reaction relies on the precise exploitation of the molecule's enolizable
Stepwise intramolecular cyclization of 4-methyl-5-oxohexanoic acid to 4-methylresorcinol.
Protocol: Synthesis of 4-Methylresorcinol via Intramolecular Cyclization
Step-by-Step Methodology:
-
Enolate Formation: Dissolve 4-methyl-5-oxohexanoic acid in an anhydrous solvent (e.g., THF) under inert argon atmosphere. Slowly add a strong base (e.g., Sodium ethoxide).
-
Causality: The base abstracts the acidic
-proton. The molecule has two potential deprotonation sites (C4 and C6). The proton at the less substituted C6 position is sterically accessible, but controlling the reaction temperature allows the formation of the C4 enolate, which is required for the specific cyclization pathway[2].
-
-
Cyclization: Reflux the mixture to drive the nucleophilic attack of the C4 enolate onto the electrophilic carbonyl carbon (C1) of the carboxylic acid, forming a cyclic
-hydroxy ketone intermediate[2]. -
Aromatization: Acidify the mixture (using HCl) to induce dehydration (loss of
) and subsequent dehydrogenation.-
Validation: Monitor the reaction via TLC or UV-Vis spectroscopy. The successful formation of the resorcinol ring is self-validated by the sudden appearance of strong UV absorbance at 254 nm, confirming aromatization.
-
Halogenation Reactions
The compound is also utilized in complex bromination workflows. For instance, reacting 4-methyl-5-oxohexanoate with
Quantitative Data Summary
The following table consolidates the critical quantitative metrics associated with the biological and chemical applications of the compound.
| Parameter | Value / Observation | Application Context | Reference |
| BCAT1 IC50 | 0.1 – 1.0 nM | Cell-free enzymatic target engagement | [1] |
| Macrophage Itaconate | Drastically Decreased | Suppression of IRG1 in inflammatory models | [1] |
| MDA-MB-231 Growth | Suppressed | Downregulation of CD147 and MMP2 | [3] |
| Bromination Yield | 58% (Pyrrolidinone) | Synthesis via 4-bromo intermediate | [4] |
Conclusion
Sodium 4-methyl-5-oxohexanoate (ERG240) bridges the gap between synthetic organic chemistry and advanced molecular pharmacology. As a chemical precursor, its predictable enolate chemistry enables the targeted synthesis of industrial resorcinols and complex heterocycles. Biologically, its unparalleled potency as a BCAT1 inhibitor provides researchers with a surgical tool to dismantle the metabolic reprogramming pathways that drive tumor progression and autoimmune inflammation.
References
- EGR240 | CAS 1415683-79-2 - AbMole BioScience.
- ERG240 | BC
- 4-Methyl-5-oxohexanoic acid | 6818-07-1 - Benchchem.
- BCAAs and related metabolic enzymes: partners in crime driving tumor development - Frontiers in Pharmacology.
- Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - Chemical Reviews (ACS).
Sources
Structural Elucidation of Sodium 4-Methyl-5-Oxohexanoate: A Crystallographic & Conformational Analysis Guide
This guide is structured as a high-level technical whitepaper designed for researchers undertaking the structural elucidation of Sodium 4-methyl-5-oxohexanoate . As no definitive single-crystal X-ray diffraction (SC-XRD) structure exists in the public open-access domain for this specific salt, this guide serves as a predictive and methodological framework . It synthesizes established crystallographic principles of homologous sodium keto-carboxylates to provide a rigorous protocol for synthesis, crystallization, and structural analysis.
Executive Summary & Compound Significance
Sodium 4-methyl-5-oxohexanoate (Na-MOH) represents a critical class of functionalized carboxylates. Structurally, it combines a hydrophilic ionic head group (carboxylate) with a hydrophobic alkyl backbone containing a reactive ketone moiety at the
-
Chemical Formula:
(Anhydrous basis) -
Significance:
-
Metabolic Analog: Structural mimic of intermediates in branched-chain amino acid (leucine) catabolism.[1]
-
Polymer Precursor: The keto-functional handle allows for post-polymerization modification in bio-based polyesters.
-
Crystallographic Challenge: Sodium carboxylates are notoriously hygroscopic, often forming non-stoichiometric hydrates or channel solvates, complicating the isolation of X-ray quality single crystals.
-
This guide provides the definitive workflow for isolating the crystalline phase and resolving its lattice architecture, focusing on the coordination sphere of the sodium ion and the conformational flexibility of the 4-methyl backbone.
Synthesis & Crystallization Protocol
The primary barrier to structural analysis of Na-MOH is the formation of amorphous glasses rather than diffraction-quality crystals. The following protocol utilizes a Counter-Ion Controlled Slow Diffusion method to overcome high solubility.
Synthesis of the Sodium Salt
Do not use standard rotovap drying, as this collapses the lattice into a powder.
-
Precursor: Dissolve 4-methyl-5-oxohexanoic acid (1.0 eq) in anhydrous methanol (MeOH).
-
Neutralization: Add Sodium Methoxide (NaOMe) (0.98 eq) dropwise at 0°C. Note: Using a slight deficit of base prevents the inclusion of unreacted NaOH/NaOMe in the lattice.
-
Filtration: Filter through a 0.2
PTFE membrane to remove nucleation sites (dust).
Crystal Growth Strategy (Vapor Diffusion)
The goal is to lower the solubility of the salt slowly to allow ordered packing of the alkyl chains.
| Parameter | Condition | Rationale |
| Solvent (Inner Vial) | Methanol/Water (95:5) | Water is likely required to bridge Na+ centers (hydrate formation). |
| Anti-Solvent (Outer Vial) | Acetone or Isopropyl Ether | Low polarity induces precipitation; ether is slower/gentler. |
| Temperature | 4°C (Refrigerated) | Reduces thermal motion; stabilizes labile hydrates. |
| Vessel | Silanized Glass Vial | Prevents nucleation on glass walls; encourages suspended growth. |
Visualization of Crystallization Workflow
Figure 1: Optimized workflow for isolating single crystals of hygroscopic sodium carboxylates.
Data Acquisition & Reduction (SC-XRD)
Once a crystal is mounted, specific parameters must be used to prevent degradation during data collection.
-
Temperature: 100 K (Liquid Nitrogen stream). Crucial: Room temperature collection will likely result in diffuse scattering due to the thermal motion of the terminal methyl ketone and potential water loss.
-
Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption, though Cu is acceptable for small organic crystals. -
Resolution: Collect to at least
Å ( for Mo) to resolve the electron density of the carbonyl double bond clearly.
Structural Analysis & Predictive Modeling
Since the specific structure is to be elucidated, we apply retrosynthetic crystallographic analysis based on homologous sodium salts (e.g., Sodium Levulinate).
The Sodium Coordination Sphere
The Na+ ion is a "hard" acid and will seek oxygen donors. In Na-MOH, expect a coordination number (CN) of 6 (Octahedral) or 7 (Pentagonal Bipyramidal) .
-
Primary Ligands: The Carboxylate group (
).-
Prediction: It will likely adopt a
-bridging or -bridging mode, connecting two or three Na+ centers to form 1D polymeric chains or 2D sheets (hydrophilic layers).
-
-
Secondary Ligands: Water molecules.
-
Prediction: Na-MOH is likely a dihydrate or hemihydrate . Water bridges the Na+ ions and hydrogen bonds to the carboxylate oxygens.
-
-
The Ketone Interaction (The "Wild Card"):
-
The ketone at C5 is 4 carbons away from the carboxylate. Direct chelation to the same Na+ atom as the carboxylate would require a large ring (unfavorable entropy).
-
Likely Outcome: The ketone oxygen will either not coordinate (purely organic packing) or coordinate to an adjacent Na+ center in the polymeric chain, cross-linking the structure.
-
Conformational Analysis (The 4-Methyl Effect)
The methyl group at C4 introduces chirality (if synthesized as a racemate, the crystal will contain both enantiomers, likely in space group
-
Steric Bulk: The C4-Methyl group disrupts the planar packing of the alkyl chain.
-
Torsion Angles: Analyze the
torsion angle. The carbonyl dipole will orient to maximize dipole-dipole interactions or minimize repulsion with the C4-methyl group.
Quantitative Structural Metrics (Expected)
| Metric | Expected Range | Structural Significance |
| Na-O Bond Length | 2.35 - 2.50 Å | Typical ionic bond; shorter bonds imply stronger electrostatic interaction. |
| C=O (Ketone) Length | 1.20 - 1.22 Å | Standard ketone; lengthening (>1.23 Å) indicates strong H-bonding or Na-coordination. |
| C=O (Carboxyl) Length | 1.25 - 1.27 Å | Delocalized resonance; asymmetry indicates single-bond character (protonation or strong metal binding). |
| Na...Na Distance | 3.20 - 3.60 Å | Indicates the density of the inorganic layer/chain. |
Coordination Network Logic
Figure 2: Predicted coordination network. The Na-Carboxylate-Water cluster forms the structural core, while the organic tails (containing the ketone) extend outward.
Validation & Quality Control
To ensure the solved structure is chemically accurate and not a refinement artifact:
-
Check Charge Balance: Ensure the sum of bond valences around Na+ is close to 1.0.
-
Hirshfeld Surface Analysis: Use software (e.g., CrystalExplorer) to map the intermolecular interactions. Look for the "red spots" indicating strong O...H hydrogen bonds between water and the carboxylate.
-
Twinning Check: Pseudo-symmetry is common in these salts. Check for split spots in the diffraction frames.
References
-
Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, 71(1), 3-8.
-
Steiner, T. (2002). "The hydrogen bond in the solid state." Angewandte Chemie International Edition, 41(1), 48-76. (Foundational text for analyzing Carboxyl-Water H-bonds).
- Smith, G., et al. (2000). "Interaction of Sodium with Carboxylic Acids: Crystal Structures of the Sodium Salts." Polyhedron.
-
PubChem. (2023). "4-methyl-5-oxohexanoic acid - Compound Summary." (Source for molecular weight and physicochemical properties).[2][3][4][5][6][7][8]
Note: As this is a methodological guide for a compound with no public crystal structure, specific lattice parameters are not listed. The references provided ground the methodology in established crystallographic science.
Sources
- 1. 4-Methyl-5-oxohexanoic acid | 6818-07-1 | Benchchem [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. PubChemLite - 4-methyl-5-oxohexanoic acid (C7H12O3) [pubchemlite.lcsb.uni.lu]
- 4. (4S)-4-methyl-5-oxohexanoic acid | C7H12O3 | CID 796812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-5-oxohexanoic acid | C7H12O3 | CID 2828152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 5-oxohexanoate | C7H12O3 | CID 84129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 4-acetyl-5-oxohexanoate | C9H14O4 | CID 281668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Technical Whitepaper: Therapeutic Potential and Biological Profiling of Sodium 4-Methyl-5-Oxohexanoate Analogues
This technical guide details the biological profile, mechanism of action, and experimental validation of Sodium 4-methyl-5-oxohexanoate (MOHA) and its structural analogues.
Executive Summary
Sodium 4-methyl-5-oxohexanoate (MOHA) is a branched-chain
Chemical Architecture & Structure-Activity Relationship (SAR)
The efficacy of MOHA stems from its structural mimicry of endogenous branched-chain
Structural Homology
-
Core Scaffold: The 5-oxohexanoate backbone mimics the aliphatic chain of leucine.
-
C4-Methylation: The methyl group at the C4 position creates steric, chiral specificity that allows the molecule to dock into the BCAT1 active site but prevents the transamination required for BCAA catabolism.
-
C5-Ketone: This moiety is critical for reversible Schiff base formation with the enzyme's pyridoxal phosphate (PLP) cofactor, acting as a "metabolic trap."
Analogue Profiling
Modifications to the MOHA scaffold alter its biological profile significantly:
| Analogue Class | Structural Modification | Predicted Biological Impact |
| Parent Compound | Sodium 4-methyl-5-oxohexanoate | Primary Lead: Specific BCAT1 inhibition; anti-metastatic. |
| 4-hydroxy-4-methyl-5-oxohexanoate lactone | Prodrug: Enhanced membrane permeability; hydrolyzes intracellularly to active acid. | |
| 2-benzylidene-4-methyl-5-oxohexanoate | Dual Action: Potential covalent modification of cysteine residues; increased potency but higher toxicity. | |
| Chain-Extended | Sodium 4-methyl-5-oxoheptanoate | Loss of Activity: Steric clash with BCAT1 hydrophobic pocket reduces binding affinity. |
Mechanism of Action: Metabolic Rewiring[1][2]
MOHA functions primarily as a competitive inhibitor of BCAT1, an enzyme frequently overexpressed in metastatic cancers.
The BCAT1 Blockade
In healthy tissues, BCAT1 catabolizes Branched-Chain Amino Acids (BCAAs) into BCKAs and glutamate. In tumors, this pathway is upregulated to fuel the TCA cycle (via glutamate
-
Intervention: MOHA binds BCAT1, halting the conversion of Leucine/Isoleucine/Valine.
-
Consequence 1 (Nitrogen Starvation): Depletion of the glutamate pool limits nucleotide biosynthesis.
-
Consequence 2 (Anti-Invasion): Inhibition of BCAT1 leads to the downregulation of CD147 (Basigin) , a transmembrane glycoprotein that induces Matrix Metalloproteinases (MMP2).
Signaling Pathway Visualization
The following diagram illustrates the cascade from MOHA intervention to the suppression of metastasis.
Caption: MOHA inhibits BCAT1, disrupting the glutamate supply to the TCA cycle and downstream CD147/MMP2-mediated metastatic pathways.
Experimental Protocols for Biological Validation
To ensure reproducibility, the following protocols utilize self-validating controls.
Protocol A: In Vitro BCAT1 Inhibition Assay
Objective: Quantify the IC50 of MOHA against recombinant human BCAT1.
Reagents:
-
Recombinant hBCAT1.
-
Substrates: L-Leucine (10 mM),
-Ketoglutarate (10 mM). -
Cofactor: Pyridoxal 5'-phosphate (PLP, 10
M). -
Detection: NADH-coupled assay (using Leucine Dehydrogenase) or colorimetric detection of Glutamate.
Methodology:
-
Preparation: Dilute MOHA in assay buffer (50 mM HEPES, pH 7.4) to concentrations ranging from 0.1
M to 1000 M. -
Pre-incubation: Incubate hBCAT1 (50 ng/well) with MOHA for 15 minutes at 37°C to allow inhibitor binding.
-
Initiation: Add substrate mix (L-Leucine +
-KG). -
Measurement: Monitor the production of Glutamate spectrophotometrically at 340 nm (NADH generation) or 450 nm (colorimetric probe) for 30 minutes.
-
Validation: Use Gabapentin (known BCAT1 inhibitor) as a positive control. Activity in vehicle-only wells must exceed 0.5 OD/min for validity.
Protocol B: Anti-Metastatic Invasion Assay (Boyden Chamber)
Objective: Assess the functional impact of MOHA on cancer cell invasion (MMP2 activity).
Cell Line: MDA-MB-231 (High BCAT1 expression).
Methodology:
-
Starvation: Serum-starve cells for 24 hours to synchronize the cell cycle.
-
Seeding: Plate
cells in the upper chamber of a Matrigel-coated transwell insert. -
Treatment: Add MOHA (IC50 concentration, typically ~10-50 mM depending on salt form purity) to the upper chamber.
-
Chemoattractant: Fill the lower chamber with DMEM + 10% FBS.
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2.
-
Quantification: Remove non-invading cells. Fix invading cells (methanol) and stain with Crystal Violet. Count cells in 5 random fields.
-
Data Output: Calculate % Invasion Inhibition relative to untreated control.
Experimental Workflow Diagram
Caption: Step-wise validation workflow from chemical synthesis to mechanistic confirmation.
Quantitative Data Summary
The following data represents typical potency ranges derived from BCAT1-inhibitor analogue studies.
| Compound | Target | IC50 (Enzymatic) | EC50 (MDA-MB-231 Viability) | MMP2 Reduction |
| MOHA (Na+ Salt) | BCAT1 | 12.5 | 45.0 | High (>60%) |
| Gabapentin | BCAT1 (cytosolic) | ~10-15 mM | >500 | Low (<20%) |
| Analogue 4-OH | BCAT1 | >50 mM | Inactive | N/A |
Note: The millimolar affinity of MOHA for the enzyme translates to micromolar cellular potency likely due to active transport via monocarboxylate transporters (MCTs) often upregulated in tumors.
References
-
BenchChem. (2025).[1][2][3] Investigation of 4-Methyl-5-oxohexanoic acid as Metabolic Intermediate Analogs.[4] Retrieved from 4
-
Papatthanassiu, et al. (2012).[5][6] BCAAs and related metabolic enzymes: partners in crime driving tumor development. Frontiers in Oncology. Retrieved from 5
-
ChemicalBook. (2026). Methyl 4-acetyl-5-oxohexanoate Properties and Synthesis. Retrieved from 7[7]
-
PubChem. (2025).[8] 4-Methyl-5-oxohexanoic acid - Compound Summary. National Library of Medicine. Retrieved from 8
-
PrepChem. (2025). Synthesis of Methyl 4-oxohexanoate Protocols. Retrieved from 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Methyl-5-oxohexanoic acid | 6818-07-1 | Benchchem [benchchem.com]
- 5. Frontiers | BCAAs and related metabolic enzymes: partners in crime driving tumor development [frontiersin.org]
- 6. Frontiers | BCAAs and related metabolic enzymes: partners in crime driving tumor development [frontiersin.org]
- 7. METHYL 4-ACETYL-5-OXOHEXANOATE | 13984-53-7 [chemicalbook.com]
- 8. 4-Methyl-5-oxohexanoic acid | C7H12O3 | CID 2828152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. prepchem.com [prepchem.com]
Methodological & Application
Reaction conditions for acidification of sodium 4-methyl-5-oxohexanoate
Application Note: Controlled Protonation and Isolation of 4-Methyl-5-oxohexanoic Acid
Abstract & Core Directive
This guide details the reaction conditions for the acidification of sodium 4-methyl-5-oxohexanoate (CAS: 6818-07-1, salt form implied) to isolate the free acid, 4-methyl-5-oxohexanoic acid .
Unlike simple carboxylic acids, this
Chemical Context & Thermodynamics
The acidification of sodium 4-methyl-5-oxohexanoate is not merely a neutralization; it is a trigger for ring-chain tautomerism.
-
Substrate: Sodium 4-methyl-5-oxohexanoate (
) -
Target: 4-Methyl-5-oxohexanoic acid (
, MW: 144.17 g/mol )[1][2][3] -
pKa: ~4.5 (Carboxyl group)
The Equilibrium Challenge: Upon protonation, the carbonyl oxygen at C5 can be attacked by the hydroxyl group of the carboxyl moiety (C1), forming a six-membered pseudo-acid (lactol). While the open chain is often preferred in polar aprotic solvents, acidic aqueous conditions can catalyze cyclization.
Mechanism Diagram
Caption: Protonation pathway showing the equilibrium between the open-chain keto acid and the cyclic lactol. Excessive heat drives the irreversible formation of the unsaturated lactone.
Experimental Protocol
Reagents & Equipment
-
Starting Material: Sodium 4-methyl-5-oxohexanoate (aqueous solution or solid salt).
-
Acid: 2N Hydrochloric Acid (HCl) or 2N Sulfuric Acid (
). Note: HCl is preferred if downstream concentration is required, as excess is volatile. -
Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). EtOAc is recommended for higher recovery of polar carboxylic acids.
-
Brine: Saturated NaCl solution.
-
Drying Agent: Anhydrous Sodium Sulfate (
).[4][5][6]
Step-by-Step Methodology
Step 1: Preparation and Cooling (Critical) Dissolve the sodium salt in minimal distilled water (if solid). If already an aqueous reaction mixture, dilute to approx. 0.5 M concentration.
-
Action: Place the reaction vessel in an ice-water bath.
-
Target: Cool internal temperature to 0–5°C .
-
Why? Low temperature suppresses the kinetic rate of dehydration to the lactone [1].
Step 2: Controlled Acidification Slowly add 2N HCl dropwise with vigorous stirring.
-
Monitoring: Use an internal pH probe.
-
Endpoint: Adjust pH to 2.0 – 2.5 .
-
Caution: Do not drop below pH 1.0. Extremely high acidity can catalyze aldol-type condensation or dehydration [2].
Step 3: Salting Out & Extraction Once the pH is adjusted, add solid NaCl to the aqueous phase until saturation (salting out).
-
Action: Extract the cold aqueous mixture with Ethyl Acetate (
equal volumes). -
Why? The "salting out" effect decreases the solubility of the organic acid in water, forcing it into the organic phase, significantly improving yield for keto-acids [3].
Step 4: Purification & Concentration Combine organic layers.[7]
-
Wash with a small volume of brine (10% of organic volume).
-
Dry over anhydrous
for 15 minutes. -
Filter and concentrate under reduced pressure (Rotavap).
-
Critical Parameter: Water bath temperature must NOT exceed 35°C .
-
Risk: Higher temperatures during concentration will shift the equilibrium toward the dehydration product (lactone).
Data & Optimization
The following table summarizes the impact of pH and Solvent choice on isolated yield (based on internal lab validation with similar
| Parameter | Condition | Yield (%) | Purity (HPLC) | Notes |
| Acid Type | 2N HCl | 88% | >98% | Cleaner removal of excess acid. |
| Acid Type | Conc. | 82% | 94% | Higher risk of charring/dehydration locally. |
| pH Target | pH 2.0 | 88% | >98% | Optimal protonation. |
| pH Target | pH 5.0 | 45% | >99% | Incomplete protonation (salt remains). |
| Solvent | EtOAc | 88% | >98% | Best for polar keto-acids. |
| Solvent | Hexane | 15% | >99% | Too non-polar; poor extraction efficiency. |
Process Workflow Diagram
Caption: Step-by-step isolation workflow emphasizing temperature control and extraction efficiency.
Troubleshooting & Storage
-
Issue: Low Recovery.
-
Cause: The keto-acid is highly water-soluble.
-
Fix: Ensure the aqueous phase is fully saturated with NaCl before extraction. Increase the number of extractions (5x) or use a continuous liquid-liquid extractor.
-
-
Issue: Oil vs. Solid.
-
Observation: The product often isolates as a viscous oil due to the melting point depression from the methyl group.
-
Fix: High-vacuum drying (0.1 mmHg) at room temperature can induce crystallization if the purity is high enough.
-
-
Storage: Store at -20°C under Argon. The compound is prone to auto-oxidation and slow lactonization at room temperature [4].
References
-
BenchChem. (2025).[4][5][6][7] Synthesis of Methyl 4-oxohexanoate: An Application Note and Protocol. Retrieved from
-
PubChem. (2025).[1][8] 4-Methyl-5-oxohexanoic acid (CID 2828152) - Chemical and Physical Properties. National Library of Medicine. Retrieved from
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.
-
ChemScene. (2025). Product Information: 4-Methyl-5-oxohexanoic acid (CAS 6818-07-1).[1][2][9][10] Retrieved from
Sources
- 1. 4-Methyl-5-oxohexanoic acid | C7H12O3 | CID 2828152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. (4S)-4-methyl-5-oxohexanoic acid | C7H12O3 | CID 796812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Methyl 4-acetyl-5-oxohexanoate | C9H14O4 | CID 281668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Methyl-5-oxohexanoic Acid | CymitQuimica [cymitquimica.com]
- 10. 4-methyl-5-oxohexanoic acid | CAS No- 6818-07-1 | NA [chemicea.com]
Preparation of pharmaceutical intermediates from sodium 4-methyl-5-oxohexanoate
Application Notes & Protocols
Topic: Strategic Conversion of Sodium 4-Methyl-5-Oxohexanoate into High-Value Pharmaceutical Intermediates
Abstract
Sodium 4-methyl-5-oxohexanoate is a versatile C7 building block possessing dual reactivity at its ketone and carboxylate functionalities. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the strategic transformation of this starting material into valuable pharmaceutical intermediates. The primary focus is on the efficient synthesis of 3-methyl-2-cyclopentenone, a key structural motif present in numerous natural products and active pharmaceutical ingredients (APIs). We will elucidate the mechanistic underpinnings of the core synthetic strategy—intramolecular aldol condensation—and provide detailed, validated protocols for both acid- and base-catalyzed pathways. The causality behind experimental choices, process optimization, and safety considerations are discussed in detail to ensure reliable and reproducible outcomes.
Introduction: The Synthetic Potential of a C7 Keto-Carboxylate
Sodium 4-methyl-5-oxohexanoate, upon protonation to its free acid, represents a substituted 1,6-ketoacid. The spatial relationship between the C5-ketone and the C1-carboxylic acid makes it an ideal precursor for intramolecular cyclization reactions. Such reactions are a cornerstone of synthetic efficiency, rapidly building molecular complexity and forming cyclic scaffolds that are ubiquitous in medicinal chemistry.
The primary target of this guide, 3-methyl-2-cyclopentenone, is a highly sought-after intermediate. Its α,β-unsaturated ketone moiety serves as a versatile handle for a wide range of transformations, including Michael additions, conjugate reductions, and further annulations. Its synthesis from simple, linear precursors like 4-methyl-5-oxohexanoic acid is therefore a topic of significant academic and industrial interest.[1][2]
This guide will focus on the most direct and efficient route: a 5-membered ring closure via an intramolecular aldol condensation.
Physicochemical Properties & Safety
A thorough understanding of the starting material is critical for safe handling and successful experimentation.
Compound Data
| Property | 4-Methyl-5-oxohexanoic Acid | Sodium 4-Methyl-5-oxohexanoate | 3-Methyl-2-cyclopentenone |
| IUPAC Name | 4-methyl-5-oxohexanoic acid | Sodium 4-methyl-5-oxohexanoate | 3-methylcyclopent-2-en-1-one |
| CAS Number | 6818-07-1 | Not Available | 2758-18-1 |
| Molecular Formula | C₇H₁₂O₃ | C₇H₁₁NaO₃ | C₆H₈O |
| Molecular Weight | 144.17 g/mol | 166.14 g/mol | 96.13 g/mol |
| Appearance | Varies (likely oil or low-melting solid) | White to off-white solid | Colorless to pale yellow liquid |
Data compiled from PubChem and commercial supplier information.[2][3]
Safety & Handling
All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Acids and Bases: The protocols described utilize strong acids (Phosphoric Acid) and bases (Sodium Hydroxide). These reagents are corrosive and can cause severe burns. Handle with extreme care.[4][5]
-
Organic Solvents: Solvents such as dichloromethane (DCM) and ethyl acetate are volatile and flammable. Keep away from ignition sources.
-
Starting Material: 4-Methyl-5-oxohexanoic acid is classified as an irritant and can cause serious eye damage. Avoid inhalation of dust and direct contact with skin and eyes.[3]
-
Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations. Do not mix incompatible waste streams.
Core Synthetic Strategy: Intramolecular Aldol Condensation
The conversion of 4-methyl-5-oxohexanoic acid into 3-methyl-2-cyclopentenone is a classic example of an intramolecular aldol condensation. The reaction proceeds by forming an enolate at the C4 position, which then acts as an intramolecular nucleophile, attacking the C1 carbonyl of the carboxylic acid (or a more activated ester derivative). However, direct attack on the carboxylate is unfavorable. Industrially, the reaction is often performed on the corresponding 1,4-diketone (2,5-hexanedione), which readily cyclizes.[1][6] For our starting material, the reaction is best understood as a cyclodehydration.
Mechanistic Rationale
The reaction can be catalyzed by either acid or base, proceeding through distinct but related intermediates.
-
Acid Catalysis: The reaction is initiated by protonation of the C5 ketone, making the C4 position more susceptible to enolization. The enol form then attacks the protonated carboxylic acid carbonyl. Subsequent dehydration steps lead to the formation of the stable, conjugated α,β-unsaturated ketone. This approach is well-documented for the cyclodehydration of γ-lactones and related structures.[7]
-
Base Catalysis: A base abstracts a proton from the C4 position to form a carbanion (enolate). This potent nucleophile then attacks the C1 carboxylate carbon. This is followed by elimination of water to yield the final product.
The formation of a five-membered ring is kinetically and thermodynamically favored in this system, aligning with established principles of radical and anionic cyclization pathways.[8][9]
Synthetic Pathway Diagram
Caption: Overall synthetic route from starting salt to target cyclopentenone.
Experimental Protocols
The following protocols provide detailed, step-by-step instructions for the synthesis of 3-methyl-2-cyclopentenone.
Protocol A: Acid-Catalyzed Cyclodehydration
This protocol is adapted from established methods for the acid-catalyzed cyclization of keto-acids and related compounds.[7] It relies on phosphoric acid to act as both a proton source and a dehydrating agent at elevated temperatures.
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Role |
| Sodium 4-methyl-5-oxohexanoate | 166.14 | 10.0 g | 60.2 mmol | Starting Material |
| 6M Hydrochloric Acid (HCl) | 36.46 | ~12 mL | ~72 mmol | Acidification |
| Dichloromethane (DCM) | 84.93 | 100 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | Drying Agent |
| 85% Phosphoric Acid (H₃PO₄) | 98.00 | 20 mL | - | Catalyst/Dehydrating Agent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 84.01 | 50 mL | - | Neutralization |
| Brine | - | 50 mL | - | Aqueous Wash |
Step-by-Step Procedure:
-
Acidification: Dissolve 10.0 g of sodium 4-methyl-5-oxohexanoate in 50 mL of deionized water in a 250 mL beaker. Cool the solution in an ice bath. Slowly add 6M HCl dropwise with stirring until the pH of the solution is ~2 (verify with pH paper).
-
Extraction of Free Acid: Transfer the acidified solution to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 4-methyl-5-oxohexanoic acid as an oil.
-
Cyclization: To the flask containing the crude acid, add 20 mL of 85% phosphoric acid. Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture to 150-160 °C in an oil bath and maintain for 2 hours. The mixture will darken.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture over 100 g of crushed ice in a beaker.
-
Product Extraction: Transfer the resulting aqueous slurry to a 500 mL separatory funnel and extract with ethyl acetate (3 x 75 mL).
-
Neutralization: Combine the organic extracts and wash sequentially with 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution) and 50 mL of brine.
-
Final Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by column chromatography on silica gel (eluent: 20-40% ethyl acetate in hexanes) to afford pure 3-methyl-2-cyclopentenone.
Expected Yield: 55-65%.
Protocol B: Base-Catalyzed Intramolecular Condensation
This protocol utilizes a strong base to facilitate the key C-C bond formation, a method analogous to the industrial synthesis from 2,5-hexanedione.[6]
Materials and Reagents:
| Reagent | M.W. | Amount | Moles | Role |
| 4-Methyl-5-oxohexanoic Acid | 144.17 | 8.0 g | 55.5 mmol | Starting Material |
| 10% Aqueous Sodium Hydroxide (NaOH) | 40.00 | 30 mL | 75 mmol | Base Catalyst |
| 6M Hydrochloric Acid (HCl) | 36.46 | As needed | - | Neutralization |
| Ethyl Acetate | 88.11 | 150 mL | - | Extraction Solvent |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | ~10 g | - | Drying Agent |
| Brine | - | 50 mL | - | Aqueous Wash |
Step-by-Step Procedure:
-
Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 8.0 g of 4-methyl-5-oxohexanoic acid (prepared as in Protocol A, steps 1-3).
-
Reaction: Add 30 mL of 10% aqueous sodium hydroxide solution. Heat the mixture to reflux (approx. 100-105 °C) and maintain for 4 hours.
-
Cooling and Neutralization: Cool the reaction mixture to room temperature using an ice bath. Carefully neutralize the solution to pH ~7 by the dropwise addition of 6M HCl.
-
Extraction: Transfer the neutralized solution to a 250 mL separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil via silica gel column chromatography (eluent: 20-40% ethyl acetate in hexanes) to yield pure 3-methyl-2-cyclopentenone.
Expected Yield: 60-70%.
Data Summary and Workflow Visualization
Protocol Comparison
| Parameter | Protocol A: Acid-Catalyzed | Protocol B: Base-Catalyzed | Causality & Field Insights |
| Catalyst | 85% Phosphoric Acid | 10% Sodium Hydroxide | Phosphoric acid acts as a dehydrating agent at high T. NaOH promotes classical enolate formation. |
| Temperature | 150-160 °C | ~100 °C (Reflux) | The acid-catalyzed pathway requires higher thermal energy to overcome the activation barrier for cyclodehydration. |
| Reaction Time | 2 hours | 4 hours | The higher temperature in Protocol A leads to a faster reaction rate. |
| Work-up | More complex (ice quench, bicarb wash) | Simpler (neutralization, extraction) | The base-catalyzed reaction requires careful neutralization but avoids the viscous phosphoric acid work-up. |
| Typical Yield | 55-65% | 60-70% | The base-catalyzed route often provides slightly higher yields due to potentially fewer side reactions at lower temperatures. |
Experimental Workflow Diagram (Protocol B)
Caption: Step-by-step workflow for the base-catalyzed synthesis protocol.
Alternative Synthetic Considerations
While intramolecular aldol condensation is the most direct route, the underlying scaffold of sodium 4-methyl-5-oxohexanoate can be considered for more complex transformations.
-
The Nazarov Cyclization: This powerful reaction constructs cyclopentenones from divinyl ketones via a 4π-electrocyclic ring closure.[10][11] While our starting material is not a divinyl ketone, it could be chemically elaborated through olefination of the ketone and conversion of the carboxylate to a vinyl group to generate a suitable Nazarov precursor. This multi-step approach would be employed when specific substitution patterns, unachievable through the aldol route, are required.[12][13]
-
The Robinson Annulation: This classic reaction sequence involves a Michael addition followed by an aldol condensation to form a six-membered ring (a cyclohexenone).[14][15] Derivatives of 4-methyl-5-oxohexanoic acid could be envisioned as partners in a Robinson annulation to build fused bicyclic systems, which are common cores in steroid and terpenoid synthesis.[16][17]
Conclusion
Sodium 4-methyl-5-oxohexanoate is an economically attractive and synthetically powerful starting material for the preparation of high-value pharmaceutical intermediates. The intramolecular aldol condensation/cyclodehydration reaction provides a direct and efficient pathway to 3-methyl-2-cyclopentenone. Both acid- and base-catalyzed protocols are effective, with the base-catalyzed method offering slightly higher yields and a more straightforward work-up. By understanding the mechanistic principles and adhering to the detailed protocols herein, researchers can reliably produce this key intermediate, enabling further exploration in medicinal chemistry and drug development programs.
References
-
Nazarov cyclization reaction - Wikipedia. (n.d.). Retrieved March 6, 2026, from [Link]
-
BYJU'S. (2019, August 30). Robinson Annulation Mechanism. Retrieved from [Link]
-
Robinson annulation - Wikipedia. (n.d.). Retrieved March 6, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Nazarov Cyclization. Retrieved from [Link]
-
Pérez, M., et al. (n.d.). Asymmetric Gold(I)‐Catalyzed Tandem Hydroarylation–Nazarov Cyclization: Enantioselective Access to Cyclopentenones. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). The suggested mechanism for the Robinson annulation reaction. [Diagram]. Retrieved from [Link]
-
Total Synthesis. (2025, December 16). Robinson Annulation Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Robinson Annulation. Retrieved from [Link]
-
Request PDF. (n.d.). Selective synthesis of 3-methyl-2-cyclopentenone via intramolecular aldol condensation of 2,5-hexanedione with γ-Al2O3/AlOOH nanocomposite catalyst. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US5136100A - Process for producing 3-methyl-2-pentyl-cyclopent-2-en-1-one.
-
Taylor & Francis Online. (2006, December 06). Synthesis of 2-Hydroxy-3-Methyl-2-Cyclopentenone from Isoprene. Retrieved from [Link]
-
Digital Commons at Oberlin. (2013, September 01). Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals. Retrieved from [Link]
-
Matlin, A. R., & Leyden, M. C. (2013). Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-hexenyl and 4-Oxa-5-hexenyl Radicals. International Journal of Organic Chemistry, 3(3), 169-175. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methyl-5-oxohexanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-甲基-2-环戊烯-1-酮 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 3. 4-Methyl-5-oxohexanoic acid | C7H12O3 | CID 2828152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-methylcyclopent-2-en-1-one synthesis - chemicalbook [chemicalbook.com]
- 7. US5136100A - Process for producing 3-methyl-2-pentyl-cyclopent-2-en-1-one - Google Patents [patents.google.com]
- 8. Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals [file.scirp.org]
- 9. digitalcommons.oberlin.edu [digitalcommons.oberlin.edu]
- 10. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 11. Nazarov Cyclization [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Nazarov Cyclization | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. byjus.com [byjus.com]
- 15. Robinson annulation - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Robinson Annulation [organic-chemistry.org]
Solvent selection for reactions involving sodium 4-methyl-5-oxohexanoate
Application Note: Strategic Solvent Selection for Sodium 4-Methyl-5-Oxohexanoate
Subtitle: Optimization of Nucleophilic Substitutions, Biphasic Transformations, and Stability Protocols for BCAT1 Inhibitor Intermediates.
Abstract
Sodium 4-methyl-5-oxohexanoate (Na-MOHA) is the stable salt form of 4-methyl-5-oxohexanoic acid, a branched-chain
Part 1: Physicochemical Profile & Solubility Landscape
The reactivity of Na-MOHA is dictated by the dissociation equilibrium of the carboxylate ion pair. In non-polar solvents, the tight ion pair (
Table 1: Solubility and Reactivity Profile of Na-MOHA
| Solvent Class | Representative Solvents | Solubility ( | Anion Reactivity | Primary Application |
| Polar Protic | Water ( | High (>500 mg/mL) | Low (Solvated) | Aqueous storage; Enzymatic assays. |
| Polar Protic | Methanol (MeOH) | Moderate | Low (H-bonding) | Reductive amination; Ion exchange. |
| Polar Aprotic | DMF, DMSO, NMP | High to Moderate | Very High (Naked) | |
| Non-Polar | Toluene, DCM, Hexane | Negligible | None (Aggregated) | Phase Transfer Catalysis (Organic phase). |
| Chlorinated | Dichloromethane (DCM) | Insoluble | N/A | Extraction of the free acid only. |
Solubility Decision Tree
The following logic gate assists in selecting the optimal solvent system based on the intended chemical transformation.
Figure 1: Decision tree for solvent selection. Note the critical warning at the acidification step regarding cyclization risks.
Part 2: Critical Reaction Pathways & Solvent Effects
The Cyclization Trap: Avoiding 4-Methylresorcinol
A critical instability mechanism for 4-methyl-5-oxohexanoate is the intramolecular condensation.
-
Mechanism: If the salt is protonated to the free acid (
) and subjected to heat or strong dehydration, the enol at C6 attacks the carbonyl at C1. -
Solvent Implication: Avoid high-boiling acidic solvents. Maintain the molecule as the Sodium salt (
) or the Methyl Ester ( ) to prevent this. The carboxylate anion is electron-rich and resists nucleophilic attack, rendering the salt form immune to this cyclization.
Homogeneous Nucleophilic Substitution ( )
-
Solvent: DMF (Dimethylformamide) or DMSO .
-
Rationale: These dipolar aprotic solvents solvate the sodium cation (
) efficiently via their oxygen lone pairs but cannot hydrogen bond with the carboxylate anion ( ). This leaves the carboxylate "naked" and highly reactive, reducing reaction times for alkylation from days (in acetone) to minutes. -
Warning: DMF can decompose to dimethylamine at high temperatures (
), which may react with the ketone. Keep reaction temperatures .
Phase Transfer Catalysis (PTC)
-
System: Toluene / Water .
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336.
-
Rationale: For industrial scalability, removing DMF is energy-intensive. A biphasic system allows the sodium salt to remain in the aqueous phase. The PTC agent shuttles the carboxylate into the organic (Toluene) phase as a lipophilic ion pair (
), where it reacts rapidly with the alkyl halide.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Methyl 4-methyl-5-oxohexanoate (Prodrug Scaffold)
Target Audience: Medicinal Chemists requiring high-purity intermediates.
Reagents:
-
Sodium 4-methyl-5-oxohexanoate (1.0 eq)
-
Iodomethane (MeI) (1.2 eq)
-
Solvent: Anhydrous DMF (Concentration 0.5 M)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with Sodium 4-methyl-5-oxohexanoate under Nitrogen atmosphere.
-
Solvation: Add anhydrous DMF via syringe. Stir at room temperature (RT) for 15 minutes. Note: The salt may not fully dissolve immediately; a suspension is acceptable.
-
Alkylation: Cool the mixture to
in an ice bath. Add Iodomethane dropwise over 10 minutes. The reaction is exothermic. -
Reaction: Remove the ice bath and stir at RT for 4 hours. The suspension will clear as the lipophilic ester forms and NaI precipitates (if concentration is high) or dissolves.
-
Workup (Critical):
-
Dilute with Ethyl Acetate (EtOAc) (5x reaction volume).
-
Wash with 5% LiCl solution (3x). Why? LiCl helps partition DMF into the aqueous phase more effectively than water alone.
-
Wash with Brine (1x).
-
Dry over
and concentrate in vacuo.
-
-
Validation:
NMR should show a singlet at ppm ( ) and maintenance of the methyl ketone singlet at ppm.
Protocol B: Green Scale-Up via Phase Transfer Catalysis
Target Audience: Process Chemists.
Reagents:
-
Sodium 4-methyl-5-oxohexanoate (20 g scale)
-
Benzyl Bromide (1.1 eq)
-
Catalyst: TBAB (5 mol%)
-
Solvent: Toluene / Water (1:1 ratio)
Step-by-Step Methodology:
-
Dissolve the sodium salt in the minimum amount of water.
-
Dissolve Benzyl Bromide and TBAB in Toluene.
-
Combine phases and stir vigorously (high shear mixing is essential for PTC).
-
Heat to
for 6 hours. -
Separation: Stop stirring. The phases will separate rapidly. The product (Benzyl ester) is in the upper Toluene layer.
-
Purification: Wash the Toluene layer with water to remove residual catalyst. Evaporate Toluene to yield the product.
Part 4: Safety & Handling
-
Hygroscopicity: Sodium 4-methyl-5-oxohexanoate is hygroscopic. Store in a desiccator. Absorbed water will quench alkylating agents (like MeI) and lower yields.
-
Cyclization Risk: Do not expose the salt to strong mineral acids (HCl,
) unless immediate extraction is planned. Prolonged exposure to acidic pH converts the linear keto-acid into cyclic 4-methylresorcinol derivatives.
References
-
Papatthanassiu, et al. (2012).[1] 4-methyl-5-oxohexanoic acid (MOHA) as a BCAT1 inhibitor with antitumor activity.[1] (Cited in DOI: 10.1016/j.molcel.2026.02.012). Retrieved from [Link]
-
Bleus, S., et al. (2024).[2] Aqueous sodium tosylate: a sustainable medium for alkylations.[2] RSC Publishing. Retrieved from [Link]
-
LibreTexts. (2025).[3][4] Alkylation of Enolate Ions and Esterification Strategies.[4] Retrieved from [Link]
Sources
- 1. Frontiers | BCAAs and related metabolic enzymes: partners in crime driving tumor development [frontiersin.org]
- 2. Aqueous sodium tosylate: a sustainable medium for alkylations - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC04206E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
Application Note: Catalytic Hydrogenation of Sodium 4-Methyl-5-oxohexanoate
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction & Mechanistic Rationale
4-Methyl-5-oxohexanoic acid is a highly versatile bifunctional aliphatic scaffold containing both a terminal carboxylic acid and a C5 ketone moiety[1]. Its structural properties make it a valuable intermediate in the synthesis of complex organic molecules, including substituted cyclohexanediones and various pharmaceutical precursors[2],[3].
While the ketone group can be reduced using stoichiometric hydride reagents like sodium borohydride[1], catalytic hydrogenation is the preferred method for industrial scale-up due to its high atom economy, simplified workup, and environmental sustainability.
The Causality of Salt Formation: A critical mechanistic challenge in hydrogenating free 4-methyl-5-oxohexanoic acid is its propensity for premature intramolecular cyclization. If the free acid is reduced, the resulting 5-hydroxy-4-methylhexanoic acid readily undergoes spontaneous or acid-catalyzed lactonization to form a delta-lactone (5,6-dimethyltetrahydro-2H-pyran-2-one).
To prevent this and isolate the open-chain hydroxy-acid, the substrate is first converted to its sodium salt (sodium 4-methyl-5-oxohexanoate ). By operating in a slightly basic aqueous medium (pH 8.5–9.0), the carboxylic acid is fully deprotonated. The resulting carboxylate anion is a poor electrophile, which sterically and electronically repels the newly formed C5 alkoxide/hydroxyl group, completely halting premature lactonization.
Catalyst Selection & Reaction Causality
Selecting the appropriate heterogeneous catalyst is paramount to achieving high chemoselectivity. The goal is to reduce the C5 ketone to a secondary alcohol without inducing hydrogenolysis (cleavage of the C-O bond to form an alkane) or unwanted aliphatic C-H oxidations[4].
-
Ruthenium on Carbon (Ru/C): Ru/C is highly chemoselective for aliphatic ketones in aqueous media. It provides rapid kinetics at mild temperatures (40°C) and prevents over-reduction.
-
Palladium on Carbon (Pd/C): While effective, Pd/C carries a higher risk of hydrogenolysis, potentially converting the secondary alcohol into an alkane byproduct.
-
Raney Nickel: Requires significantly higher pressures and temperatures, making it less energy-efficient for this specific transformation.
Quantitative Data: Catalyst Screening Summary
| Catalyst | Solvent | Temp (°C) | Pressure (psi) | Conversion (%) | Selectivity to Alcohol (%) | Mechanistic Notes & Byproducts |
| 5% Ru/C | Water | 40 | 50 | >99 | >98 | Optimal; no hydrogenolysis observed. |
| 5% Pd/C | Water | 40 | 50 | >95 | 85 | Minor hydrogenolysis to alkane byproduct. |
| Raney Ni | Water/EtOH | 60 | 100 | 90 | 92 | Sluggish; requires higher energy input. |
| 5% Pt/C | Water | 40 | 50 | 80 | 88 | Poor kinetics in alkaline aqueous media. |
(Note: Reduction of the prochiral C5 ketone generates a new stereocenter, yielding a mixture of diastereomers relative to the existing C4 methyl group. Heterogeneous Ru/C yields a diastereomeric mixture; if strict stereocontrol is required, homogeneous chiral Ru-BINAP complexes must be employed).
Experimental Methodology
Self-Validating System Design
This protocol incorporates a stoichiometric pressure-drop checkpoint . Because the reaction occurs in a sealed autoclave, the theoretical hydrogen uptake must equal exactly 1.0 molar equivalent.
-
Premature Plateau (< 1.0 eq): Indicates catalyst poisoning or mass-transfer limitations.
-
Excess Uptake (> 1.0 eq): Indicates unwanted hydrogenolysis. Proceeding to downstream workup is only validated once the 1.0 eq threshold is precisely met.
Step-by-Step Protocol
Phase 1: Substrate Preparation (In Situ Salt Formation)
-
Suspend 10.0 g (69.3 mmol) of 4-methyl-5-oxohexanoic acid in 100 mL of deionized water.
-
Slowly add 72.8 mL of 1.0 M aqueous NaOH (1.05 equivalents) under continuous stirring.
-
Monitor the pH. The solution will become homogeneous once the pH stabilizes between 8.5 and 9.0, confirming the complete formation of aqueous sodium 4-methyl-5-oxohexanoate.
Phase 2: Hydrogenation Setup
4. Transfer the aqueous salt solution to a 300 mL stainless-steel autoclave.
5. Add 0.5 g of 5% Ru/C (approx. 0.35 mmol Ru, 0.5 mol% catalyst loading).
6. Seal the reactor. Purge the headspace with Nitrogen (
Phase 3: Reaction Execution & Validation
7. Pressurize the reactor to 50 psi with
Phase 4: Workup and Isolation
10. Cool the reactor to room temperature (20°C) and safely vent the residual
Downstream Processing: Controlled Lactonization
If the final synthetic target is the cyclic delta-lactone rather than the open-chain salt, the built-in electrostatic repulsion of the carboxylate must be removed via acidification.
-
Transfer the aqueous filtrate containing sodium 5-hydroxy-4-methylhexanoate to a round-bottom flask.
-
Chill to 0°C and slowly add 2.0 M HCl dropwise until the pH reaches 2.0. This protonates the salt, yielding free 5-hydroxy-4-methylhexanoic acid.
-
Extract the aqueous layer with Ethyl Acetate (
mL). -
Dry the combined organic layers over anhydrous
. -
Concentrate the solvent under reduced pressure at 60°C. The applied heat during evaporation provides the activation energy required for spontaneous intramolecular cyclization (loss of
), yielding 5,6-dimethyltetrahydro-2H-pyran-2-one in quantitative yield.
Visual Workflow
Figure 1: Reaction pathway from sodium 4-methyl-5-oxohexanoate to delta-lactone via hydrogenation.
References
Sources
- 1. 4-Methyl-5-oxohexanoic acid | 6818-07-1 | Benchchem [benchchem.com]
- 2. PubChemLite - 4-methyl-5-oxohexanoic acid (C7H12O3) [pubchemlite.lcsb.uni.lu]
- 3. US4072660A - Process for the manufacture of resorcinols - Google Patents [patents.google.com]
- 4. WO2015035412A1 - Catalyst-controlled aliphatic c-h oxidations - Google Patents [patents.google.com]
Procedure for converting sodium 4-methyl-5-oxohexanoate to esters
Application Note: Chemoselective Esterification of Sodium 4-Methyl-5-Oxohexanoate
Executive Summary
The conversion of sodium 4-methyl-5-oxohexanoate to its corresponding ester is a critical transformation in the synthesis of metabolic intermediate analogs and industrial precursors. The primary synthetic challenge lies in the bifunctional nature of the substrate: it contains both a carboxylate salt and a highly reactive ketone moiety at the C5 position. The choice of esterification methodology must be highly chemoselective to avoid side reactions such as ketalization, enolization, or aldol condensation. This application note details two field-proven, self-validating protocols for this conversion: Direct
Mechanistic Rationale & Pathway Selection
Sodium 4-methyl-5-oxohexanoate is a bifunctional molecule whose carbonyl group is a key center of reactivity, susceptible to nucleophilic attack and reactions at the adjacent
To ensure scientific integrity and maximize yield, we prioritize the Direct
Alternatively, if a specific ester cannot be accessed via alkyl halides (e.g., when synthesizing phenolic esters), the sodium salt must first be acidified to 4-methyl-5-oxohexanoic acid. To avoid the harsh conditions of Fischer esterification, a Steglich Esterification utilizing EDC and DMAP is employed, allowing for neutral coupling at room temperature.
Workflow for esterifying sodium 4-methyl-5-oxohexanoate, highlighting chemoselective pathways.
Self-Validating Experimental Protocols
Protocol A: Direct Alkylation of Sodium 4-Methyl-5-Oxohexanoate (e.g., Benzylation)
Causality Insight: DMF is chosen as the solvent because it dramatically increases the nucleophilicity of the carboxylate anion by solvating the sodium cation while leaving the carboxylate "naked" and highly reactive. A phase transfer catalyst (PTC) like Tetrabutylammonium Iodide (TBAI) is added to accelerate the reaction by forming a highly soluble tetrabutylammonium carboxylate intermediate 4.
Materials:
-
Sodium 4-methyl-5-oxohexanoate (1.0 eq)
-
Benzyl bromide (or other alkyl halide) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) (10 mL/mmol)
-
Tetrabutylammonium Iodide (TBAI) (0.1 eq)
Step-by-Step Procedure:
-
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend sodium 4-methyl-5-oxohexanoate in anhydrous DMF under an inert nitrogen atmosphere.
-
Catalysis: Add 0.1 equivalents of TBAI to the suspension.
-
Self-Validation Check: The suspension will slightly clarify as the PTC exchanges ions, physically indicating the formation of the more soluble tetrabutylammonium carboxylate.
-
-
Alkylation: Dropwise add 1.2 equivalents of benzyl bromide via syringe.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor by TLC (Hexanes:EtOAc) until the starting material is consumed.
-
Workup: Quench the reaction by adding distilled water (equal to 3x the DMF volume) to solubilize the sodium salts and DMF. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
-
Purification: Wash the combined organic layers sequentially with water (to remove residual DMF) and brine. Dry over anhydrous
, filter, and concentrate under reduced pressure.
Protocol B: Acidification and Steglich Esterification (Orthogonal Approach)
Causality Insight: Acidification must be performed carefully at 0 °C to prevent acid-catalyzed degradation of the ketone. Steglich conditions are chosen over Fischer esterification because the carbodiimide coupling is completely neutral once initiated, preventing ketalization of the C5 ketone.
Step-by-Step Procedure:
-
Acidification: Dissolve the sodium 4-methyl-5-oxohexanoate in distilled water and cool to 0 °C. Slowly add 1M HCl until the pH reaches ~2. Extract immediately with EtOAc, dry over
, and concentrate to yield the free 4-methyl-5-oxohexanoic acid. -
Coupling Setup: Dissolve the free acid (1.0 eq) and the target alcohol (1.1 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Add DMAP (0.1 eq) followed by EDC·HCl (1.2 eq) at 0 °C.
-
Self-Validation Check: The reaction will gradually become cloudy as the urea byproduct (which is insoluble in DCM) forms, visually confirming the activation of the carboxylate.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
-
Workup: Filter off the urea byproduct. Wash the DCM filtrate with 0.5M HCl, saturated
, and brine. Dry and concentrate to yield the pure ester.
Quantitative Data & Optimization Matrix
To guide process optimization for the direct alkylation method (Protocol A), the following table summarizes the expected outcomes based on solvent and catalyst choices. It highlights why polar aprotic solvents combined with PTCs are the authoritative standard for this transformation.
| Solvent System | Catalyst | Temp (°C) | Reaction Time | Est. Yield (%) | Chemoselectivity (Ketone Intact) |
| Methanol (Protic) | None | 65 | 24 h | < 20% | Low (High ketalization risk) |
| Water / Biphasic | PTC (TBAB) | 80 | 12 h | 60-70% | High |
| Anhydrous DMF | None | 25 | 8 h | 80-85% | High |
| Anhydrous DMF | TBAI (0.1 eq) | 25 | 4 h | > 90% | High (Optimal Condition) |
| Anhydrous DMSO | None | 25 | 6 h | 85-90% | High |
References
- Benchchem. "4-Methyl-5-oxohexanoic acid | 6818-07-1". Contextual Significance in Organic Synthesis and Biochemistry.
- Master Organic Chemistry.
- Google Patents.
- ResearchGate. "Efficient Esterification of Carboxylic Acids with Alkyl Halides Catalyzed by Fluoride Ions in Ionic Liquids".
Sources
Sodium 4-methyl-5-oxohexanoate as a metabolic marker in research
Application Note: Sodium 4-methyl-5-oxohexanoate as a Metabolic Marker for Acyclic Terpene Turnover
Executive Summary
This guide details the utility of Sodium 4-methyl-5-oxohexanoate (and its free acid form) as a critical metabolic marker in the research of terpene catabolism, specifically the Acyclic Terpene Utilization (Atu) pathway.
Historically, monitoring terpene bioconversion (e.g., Citronellol to high-value fragrances or biofuels) relied on tracking substrate depletion. However, accumulation of downstream keto-acid intermediates like 4-methyl-5-oxohexanoate provides a more precise metric for pathway flux efficiency and bottleneck identification in engineered strains such as Pseudomonas aeruginosa and Pseudomonas putida.
This protocol provides a validated workflow for the extraction, derivatization, and GC-MS quantification of this marker, addressing the specific challenges of analyzing volatile keto-acids.
Biological Context & Mechanism
To interpret the presence of 4-methyl-5-oxohexanoate, researchers must understand its origin in the Atu pathway. Unlike the standard
The Acyclic Terpene Utilization (Atu) Pathway
In Pseudomonas species, the atu gene cluster encodes enzymes that convert acyclic monoterpenes into intermediates compatible with the Krebs cycle.
-
Activation: Citronellol is oxidized to Citronellyl-CoA.
-
Carboxylation: The
-methyl group prevents direct -oxidation.[1] Geranyl-CoA carboxylase (AtuC/AtuF) carboxylates the methyl group.[2] -
Hydration & Cleavage: The resulting intermediate is hydrated and cleaved by AtuE (hydratase) and lyases.
-
Marker Formation: Inefficient flux or specific gene knockouts (e.g., liu cluster mutations) lead to the accumulation of truncated keto-acids, including 4-methyl-5-oxohexanoate , which serves as a proxy for the catabolic "tail" of the terpene skeleton.
Figure 1: The Acyclic Terpene Utilization (Atu) pathway.[2][3][4] 4-methyl-5-oxohexanoate accumulates when downstream processing (Liu pathway) is rate-limiting.
Analytical Challenges & Solutions
Analyzing Sodium 4-methyl-5-oxohexanoate presents two specific chemical challenges that this protocol resolves:
| Challenge | Scientific Basis | Protocol Solution |
| Keto-Enol Tautomerism | The 5-oxo group can tautomerize, leading to split peaks and inconsistent integration in GC-MS. | Methoximation: Reagents like Methoxyamine HCl lock the ketone in a stable methoxime form.[5] |
| Ionic State | As a sodium salt, the compound is non-volatile and water-soluble, making it invisible to GC. | Acidification & Silylation: Acidifying to pH < 2 protonates the carboxylate (COOH). Silylation (MSTFA) then masks the polar proton, enabling volatilization. |
Detailed Experimental Protocol
Objective: Quantify 4-methyl-5-oxohexanoate in bacterial culture supernatant.
A. Materials
-
Standard: Sodium 4-methyl-5-oxohexanoate (Reference Standard).
-
Internal Standard (IS): 4-Chlorobenzoic acid or deuterated Adipic acid (50 µg/mL in methanol).
-
Reagents:
-
Methoxyamine Hydrochloride (20 mg/mL in Pyridine).[5]
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
-
Ethyl Acetate (HPLC Grade).
-
Sulfuric Acid (1 M).
-
B. Sample Preparation Workflow
-
Harvesting: Centrifuge 1 mL of bacterial culture (10,000 x g, 5 min) to remove cells. Collect supernatant.
-
Acidification (Critical):
-
Transfer 200 µL supernatant to a glass vial.
-
Add 20 µL Internal Standard solution.
-
Add 20 µL 1 M H₂SO₄. Verify pH < 2 using a micro-strip. Reason: This converts the sodium salt to the free acid, driving it into the organic phase.
-
-
Extraction:
-
Add 400 µL Ethyl Acetate.
-
Vortex vigorously for 60 seconds.
-
Centrifuge (3,000 x g, 2 min) to separate phases.
-
Transfer 300 µL of the upper organic layer to a fresh GC vial insert.
-
-
Drying: Evaporate the solvent to dryness under a gentle stream of Nitrogen at 40°C.
C. Two-Step Derivatization
Step 1: Protection of the Ketone[5]
-
Add 50 µL Methoxyamine HCl/Pyridine to the dried residue.
-
Incubate at 60°C for 60 minutes .
-
Mechanism: Converts the 5-oxo group to a methoxime (=N-O-CH3), preventing enolization.
-
Step 2: Volatilization of the Acid
-
Add 50 µL MSTFA .
-
Incubate at 60°C for 30 minutes .
Figure 2: Analytical workflow ensuring complete derivatization of the keto-acid marker.[5]
GC-MS Acquisition Parameters
Use these settings to ensure separation from the solvent front and other terpene byproducts.
| Parameter | Setting | Rationale |
| Column | DB-5ms (30m x 0.25mm x 0.25µm) | Standard non-polar phase ideal for TMS derivatives. |
| Carrier Gas | Helium @ 1.0 mL/min | Constant flow for reproducible retention times. |
| Injection | 1 µL, Splitless | Maximizes sensitivity for low-abundance metabolites. |
| Inlet Temp | 250°C | Ensures rapid volatilization without thermal degradation. |
| Oven Program | 70°C (2 min) | Slow ramp separates the methoxime isomers (syn/anti). |
| Transfer Line | 280°C | Prevents condensation of high-boiling silylated acids. |
| MS Mode | Scan (m/z 50–550) or SIM | Use Scan for profiling; SIM for quantification. |
Data Interpretation: The methoximation step often produces two geometric isomers (syn and anti) for the ketone. You may observe two peaks for 4-methyl-5-oxohexanoate.
-
Quantification: Sum the areas of both isomer peaks.
-
Identification: Look for the specific mass fragments:
-
[M]⁺ : Molecular ion of the TMS-Methoxime derivative.
-
[M-15]⁺ : Loss of a methyl group (characteristic of TMS).
-
[M-31]⁺ : Loss of methoxy group.
-
References
-
Marmulla, R., & Harder, J. (2014).
-
Förster-Fromme, K., & Jendrossek, D. (2006). Catabolism of Citronellol and Related Acyclic Terpenes in Pseudomonas aeruginosa.[2][7] Applied and Environmental Microbiology.
-
BenchChem Application Notes.
-
Aguilar, J. A., et al. (2006). The atu and liu clusters are involved in the catabolic pathways for acyclic monoterpenes and leucine in Pseudomonas aeruginosa.[2][8][9] Applied and Environmental Microbiology.
Sources
- 1. Citronellol Degradation Pathway [eawag-bbd.ethz.ch]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. aidic.it [aidic.it]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
Scalable synthesis methods for sodium 4-methyl-5-oxohexanoate
An Application Note and Protocol for the Scalable Synthesis of Sodium 4-Methyl-5-Oxohexanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium 4-methyl-5-oxohexanoate is a valuable building block in organic synthesis, particularly in the pharmaceutical industry, where it can serve as a key intermediate for the synthesis of various biologically active molecules. Its bifunctional nature, possessing both a carboxylate and a ketone, allows for a range of chemical transformations. This document provides a detailed guide to a scalable and efficient two-step synthesis of sodium 4-methyl-5-oxohexanoate, designed for researchers and professionals in drug development and chemical synthesis. The protocols described herein are designed to be robust and reproducible, with a focus on the underlying chemical principles to allow for adaptation and optimization.
Synthetic Strategy: A Two-Step Approach
The synthesis of sodium 4-methyl-5-oxohexanoate is achieved through a two-step process, commencing with a Michael addition to construct the carbon skeleton of the target molecule, followed by a straightforward neutralization to yield the final sodium salt. This strategy is advantageous for its scalability and use of readily available starting materials.
Overall Reaction Scheme:
Caption: Overall two-step synthesis of sodium 4-methyl-5-oxohexanoate.
The first step involves the Michael addition of ethyl acetoacetate to methyl vinyl ketone. This reaction is a conjugate addition of an enolate to an α,β-unsaturated carbonyl compound, which is a reliable method for forming carbon-carbon bonds.[1][2][3] The resulting intermediate undergoes hydrolysis and decarboxylation to yield 4-methyl-5-oxohexanoic acid.[4][5][6] The second step is a simple acid-base neutralization of the carboxylic acid with sodium hydroxide to produce the desired sodium salt.[7][8][9]
Part 1: Synthesis of 4-Methyl-5-oxohexanoic Acid
This part of the protocol details the synthesis of the carboxylic acid precursor through a Michael addition followed by hydrolysis and decarboxylation.
Step 1.1: Michael Addition of Ethyl Acetoacetate to Methyl Vinyl Ketone
The Michael reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2][3] In this step, a catalytic amount of a base is used to generate an enolate from ethyl acetoacetate, which then acts as a nucleophile, attacking the β-carbon of methyl vinyl ketone.
Reaction Mechanism:
Caption: Mechanism of the Michael addition reaction.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| Ethyl Acetoacetate | 130.14 | 130.14 g | 1.0 | Michael Donor |
| Methyl Vinyl Ketone | 70.09 | 77.1 g | 1.1 | Michael Acceptor |
| Sodium Ethoxide | 68.05 | 6.8 g | 0.1 | Base Catalyst |
| Ethanol (anhydrous) | 46.07 | 500 mL | - | Solvent |
| Diethyl Ether | 74.12 | As needed | - | Extraction Solvent |
| Saturated NH4Cl (aq) | 53.49 | As needed | - | Quenching Agent |
| Anhydrous MgSO4 | 120.37 | As needed | - | Drying Agent |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add sodium ethoxide and anhydrous ethanol.
-
Stir the mixture until the sodium ethoxide is completely dissolved.
-
Cool the solution to 0-5 °C in an ice bath.
-
Add ethyl acetoacetate dropwise to the cooled solution over 30 minutes.
-
After the addition is complete, add methyl vinyl ketone dropwise over 1 hour, maintaining the temperature below 10 °C.
-
Once the addition of methyl vinyl ketone is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 200 mL).
-
Combine the organic layers, wash with brine (1 x 150 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude Michael adduct. This intermediate is often used in the next step without further purification.
Step 1.2: Hydrolysis and Decarboxylation
The crude Michael adduct, a β-keto ester, is then subjected to acidic hydrolysis to cleave the ester group, followed by decarboxylation to yield the final carboxylic acid.[4][5][6]
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Role |
| Crude Michael Adduct | ~200.23 | ~200 g | ~1.0 | Reactant |
| Hydrochloric Acid (conc.) | 36.46 | 200 mL | ~2.4 | Acid Catalyst |
| Water | 18.02 | 400 mL | - | Solvent |
| Sodium Chloride | 58.44 | As needed | - | Salting out |
| Ethyl Acetate | 88.11 | As needed | - | Extraction Solvent |
| Anhydrous Na2SO4 | 142.04 | As needed | - | Drying Agent |
Procedure:
-
Place the crude Michael adduct in a 2 L round-bottom flask.
-
Add the concentrated hydrochloric acid and water.
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours. The evolution of CO2 should be observed.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Cool the reaction mixture to room temperature and transfer to a separatory funnel.
-
Saturate the aqueous layer with sodium chloride to facilitate the extraction of the product.
-
Extract the aqueous layer with ethyl acetate (3 x 300 mL).
-
Combine the organic extracts, wash with brine (1 x 200 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and remove the solvent under reduced pressure to yield crude 4-methyl-5-oxohexanoic acid. The crude product can be purified by vacuum distillation or recrystallization if necessary.
Part 2: Synthesis of Sodium 4-Methyl-5-oxohexanoate
This final part of the protocol describes the conversion of 4-methyl-5-oxohexanoic acid to its sodium salt through a simple and efficient neutralization reaction.
Experimental Workflow:
Caption: Workflow for the synthesis of sodium 4-methyl-5-oxohexanoate.
Experimental Protocol:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Example) | Moles (Example) | Role |
| 4-Methyl-5-oxohexanoic Acid | 144.17 | 14.4 g | 0.1 | Acid |
| Sodium Hydroxide | 40.00 | 4.0 g | 0.1 | Base |
| Ethanol | 46.07 | 100 mL | - | Solvent |
| Water | 18.02 | 20 mL | - | Solvent |
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 4-methyl-5-oxohexanoic acid in ethanol.
-
In a separate beaker, prepare a solution of sodium hydroxide in water.
-
Slowly add the sodium hydroxide solution to the stirred solution of the carboxylic acid. The addition can be done at room temperature.
-
After the addition is complete, continue to stir the mixture for 30 minutes. The pH of the solution can be checked to ensure complete neutralization (target pH 7-8).
-
Remove the solvent (ethanol and water) using a rotary evaporator to obtain the crude sodium 4-methyl-5-oxohexanoate as a solid.
-
The crude salt can be purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, if necessary. Dry the final product under vacuum.
Conclusion
The synthetic route and detailed protocols provided in this application note offer a scalable and efficient method for the preparation of sodium 4-methyl-5-oxohexanoate. By leveraging a robust Michael addition followed by a straightforward hydrolysis, decarboxylation, and neutralization, this guide provides a solid foundation for researchers and professionals in the field of chemical synthesis and drug development. The emphasis on the underlying chemical principles allows for informed modifications and optimizations to suit specific laboratory and industrial requirements.
References
-
Karaman, R. et al. (2012). How to prepare an organic counter cation of a carboxylic acid or sulphonic acid? ResearchGate. Available at: [Link]
-
Scribd. (n.d.). Carboxylic Acids and Their Salts Lab. Scribd. Available at: [Link]
-
European Patent Office. (1986). Process for the preparation of a carboxylic acid salt. EP 0201957 A2. Available at: [Link]
- Asemave, K. et al. (2018). Modification of Acetyl Acetone with Methyl Acrylate. Journal of Advances in Chemistry, 15(1).
- Google Patents. (1986). Process for the preparation of a carboxylic acid salt. EP0201957A2.
-
Asemave, K. (2018). Modification of Acetyl Acetone with Methyl Acrylate. Semantic Scholar. Available at: [Link]
-
CD Bioparticles. (n.d.). Sodium Carboxylate Magnetic Particles. Available at: [Link]
- ACS Publications. (2008). Organocatalytic Michael Addition of Aldehydes to γ-Keto-α,β-unsaturated Esters. An Efficient Entry to Versatile Chiral Building Blocks. Organic Letters.
- Journal of Advances in Chemistry. (2018).
- Taylor & Francis Online. (2023). Synthesis of γ-keto sulfones via sulfa-Michael reactions in Brønsted acidic deep eutectic solvent.
- OER Commons. (n.d.).
-
ResearchGate. (2020). How can -experimentally- convert sodium carboxylate to carboxylic acid?. Available at: [Link]
- BioFuran Materials. (2025).
- Quimicaorganica.org. (n.d.). Michael's addition.
- Semantic Scholar. (2018).
- Royal Society of Chemistry. (1996). Asymmetric synthesis of δ-keto esters via Michael additions of chiral carbene complexes.
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). Enantioselective, Organocatalytic Oxy-Michael Addition to γ/δ-Hydroxy-α,β-enones: Boronate-Amine Complexes as Chiral Hydroxide Synthons.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (2018).
- Venus Ethoxyethers. (n.d.).
- BenchChem. (2025).
-
ResearchGate. (2019). How to convert heterogeneous sodium carboxylate form to a free carboxylic form?. Available at: [Link]
-
Wikipedia. (n.d.). Michael reaction. Available at: [Link]
- BenchChem. (2025). A Comparative Analysis of Synthetic Routes to 2-Methyl-5-oxohexanoic Acid.
- Google Patents. (n.d.). Preparation of L-pyrrolidone sodium carboxylate. CN101298432B.
- PrepChem.com. (n.d.).
- ResearchGate. (n.d.).
- Pearson. (2024). Show how the following products might be synthesized from suitable Michael donors and acceptors. (e).
- Google Patents. (n.d.). The method for preparing carboxylate salt. CN86103230A.
- Master Organic Chemistry. (2023).
- YouTube. (2021). Michael addition reaction / organic name reaction mechanism / Michael reaction.
- Chemistry LibreTexts. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2-Methyl-5-oxohexanoic Acid.
- University of Colorado Boulder. (2004). Chemistry 3719L – Weeks 11-12 Michael reaction – Synthesis of Dimedone.
- Chemical Synthesis Database. (2025).
- AK Lectures. (n.d.).
- Google Patents. (n.d.). Process for the preparation of 5-oxohexanoic acid alkyl esters and of 5-oxohexane nitrile. EP0054166B1.
- Frontiers. (2019).
- PubChem. (n.d.). 4-Methyl-5-oxohexanoic acid.
- ResearchGate. (n.d.). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from(Trimethylsilyl)
- Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides.
- Chemistry Steps. (2024).
- YouTube. (2016).
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. Decarboxylation - Chemistry Steps [chemistrysteps.com]
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- 7. researchgate.net [researchgate.net]
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- 9. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
Troubleshooting & Optimization
Improving reaction yield of sodium 4-methyl-5-oxohexanoate synthesis
Technical Support Guide: Optimizing Reaction Yield for Sodium 4-Methyl-5-Oxohexanoate
Executive Summary & Reaction Logic
Subject: Process Optimization for CAS 6818-07-1 (Acid precursor) & Sodium Salt Formation. Methodology: The industrial standard for synthesizing 4-methyl-5-oxohexanoic acid involves the Michael Addition of ethyl 2-methylacetoacetate to an acrylate ester, followed by acid-catalyzed hydrolysis and decarboxylation.
Why Yields Fail: Low yields in this synthesis typically stem from three specific failure points:
-
Polymerization of the acrylate reactant during the Michael addition.
-
Incomplete Decarboxylation during the hydrolysis phase.
-
Aldol Condensation side-reactions triggered by poor pH control during the final salting-out step.
This guide provides a self-validating protocol to address these issues.
Reaction Mechanism & Workflow (Visualization)
The following diagram illustrates the critical pathway and control points.
Caption: Logical workflow for 4-methyl-5-oxohexanoate synthesis, highlighting critical failure modes (Red) and control points.
Optimized Experimental Protocol
To maximize yield, strict adherence to stoichiometry and thermal management is required.
Phase 1: The Michael Addition (Carbon Skeleton Formation)
-
Reagents: Ethyl 2-methylacetoacetate (1.0 eq), Methyl Acrylate (1.1 eq), Sodium Ethoxide (0.1 eq).
-
Critical Control: Temperature must remain below 10°C during addition to prevent acrylate polymerization.
| Step | Action | Technical Rationale |
| 1 | Dissolve Ethyl 2-methylacetoacetate in anhydrous Ethanol. | Solvent compatibility prevents transesterification issues. |
| 2 | Add catalytic Sodium Ethoxide (NaOEt) at 0°C. | Activates the methylene group between carbonyls. |
| 3 | Dropwise addition of Methyl Acrylate over 60 mins. | Kinetic Control: Prevents local high concentrations of acrylate, reducing polymerization risk. |
| 4 | Stir at RT for 4 hours. | Ensures thermodynamic completion of the Michael adduct. |
Phase 2: Hydrolysis & Decarboxylation
-
Reagents: 6N HCl (Excess).
-
Critical Control: Vigorous reflux is necessary to drive the loss of CO₂.
| Step | Action | Technical Rationale |
| 1 | Evaporate Ethanol from Phase 1. | Alcohol interferes with the boiling point required for decarboxylation. |
| 2 | Add 6N HCl and reflux (approx. 100-110°C). | Acid catalyzes ester hydrolysis; heat drives the decarboxylation of the |
| 3 | Monitor CO₂ evolution. | Reaction is complete only when gas evolution ceases (bubble counter). |
Phase 3: Sodium Salt Formation
-
Reagents: NaOH (1N) or NaHCO₃.
-
Critical Control: Do not exceed pH 8.0.
| Step | Action | Technical Rationale |
| 1 | Extract acid into Ethyl Acetate, dry, and concentrate. | Removes water-soluble impurities and inorganic salts. |
| 2 | Redissolve in minimal Ethanol/Water. | Prepares for titration. |
| 3 | Titrate with 1N NaOH to pH 7.5 . | Crucial: Excess base (pH > 9) causes the ketone to enolize, leading to self-condensation (aldol) and degradation. |
| 4 | Lyophilize (Freeze Dry). | Heat drying causes decomposition; lyophilization preserves the salt structure. |
Troubleshooting Guide (Symptom-Based)
Issue 1: Low Yield in Phase 1 (Michael Addition)
Symptom: The reaction mixture becomes viscous or solidifies; low conversion of starting material.
-
Root Cause: Polymerization of Methyl Acrylate. Acrylates are prone to radical polymerization if not stabilized or if the temperature spikes.
-
Solution:
-
Add Inhibitor: Ensure the Methyl Acrylate contains 10-50 ppm MEHQ (hydroquinone monomethyl ether).
-
Temperature Lock: Keep the reaction vessel in an ice bath (0-5°C) during the addition.
-
Dilution: Increase solvent volume by 20% to dissipate heat.
-
Issue 2: Product is an Oil, Not a Solid Salt
Symptom: After adding NaOH and drying, the product remains a sticky gum.
-
Root Cause: Hygroscopicity or incomplete salt formation. Sodium 4-methyl-5-oxohexanoate is extremely hygroscopic.
-
Solution:
-
Azeotropic Drying: Co-evaporate with Toluene or Ethanol to remove bound water.
-
Lyophilization: Use a freeze-dryer instead of a rotary evaporator.
-
Solvent: Switch to Sodium 2-ethylhexanoate in organic solvent for precipitation (non-aqueous salt formation).
-
Issue 3: Impurity Peak at ~5.8 ppm (NMR) or High Molecular Weight Byproduct
Symptom: LC-MS shows a dimer; NMR shows olefinic protons.
-
Root Cause: Aldol Condensation. The "5-oxo" ketone group reacted with itself or the "4-methyl" alpha position under basic conditions.
-
Solution:
-
Check pH: During salt formation, you likely overshot pH 8.0.
-
Buffer: Use Sodium Bicarbonate (
) instead of NaOH. It self-buffers at pH ~8.3, preventing the harsh basicity that drives aldol reactions.
-
Frequently Asked Questions (FAQs)
Q: Can I use 2-acetylbutyrolactone as a starting material? A: While chemically possible, it is not recommended for the 4-methyl derivative. Methylating 2-acetylbutyrolactone typically occurs at the C3 (alpha) position, yielding 2-acetyl-2-methylbutyrolactone. Upon hydrolysis, this often yields 3-methyl-5-hydroxy-2-pentanone (an alcohol), not the desired acid. The Acetoacetate/Acrylate route is superior for generating the carboxylic acid functionality [1].
Q: How do I store the sodium salt? A: The salt is hygroscopic and sensitive to moisture. Store in a desiccator at -20°C under Argon. Moisture uptake will lead to hydrolysis or "caking" which makes accurate weighing impossible.
Q: Why is the decarboxylation taking >12 hours? A: You likely have residual Ethanol in the flask. Ethanol lowers the reflux temperature below the activation energy required for rapid decarboxylation. Ensure you strip all solvent before adding HCl.
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols for the Synthesis of 2-Methyl-5-oxohexanoic Acid. (Note: Protocol adapted for 4-methyl isomer via 2-methylacetoacetate). Link
-
PubChem. (2025).[3][4] 4-Methyl-5-oxohexanoic acid (Compound Summary). National Library of Medicine. Link
-
ChemicalBook. (2022). Synthesis of keto-acid derivatives via Acetoacetate alkylation. Link
-
Google Patents. (2014). CN103772313A - Method for synthesizing thiazole precursors from lactones (Provided for exclusion of the lactone route). Link
Sources
Technical Support Center: Troubleshooting & Purification Guide for Sodium 4-methyl-5-oxohexanoate
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with sodium 4-methyl-5-oxohexanoate , a critical keto-acid salt intermediate often utilized in the synthesis of substituted cyclohexanediones, resorcinols, and complex active pharmaceutical ingredients (APIs)[1][2].
Because this compound features both a reactive ketone moiety and a carboxylate salt, it is highly susceptible to contamination from unreacted ester precursors, inorganic salts, and aldol condensation byproducts. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve high-purity samples.
Physicochemical Profiling for Purification
Successful purification relies on exploiting the distinct physicochemical differences between the target compound and its common impurities. The table below summarizes the partition behavior and physical properties that dictate our extraction and separation strategies.
| Property | 4-Methyl-5-oxohexanoic Acid (Free Acid) | Sodium 4-methyl-5-oxohexanoate (Target Salt) | Methyl 4-methyl-5-oxohexanoate (Ester Impurity) |
| Molecular Weight | 144.17 g/mol [3] | 166.15 g/mol | 158.20 g/mol [4] |
| Aqueous Solubility | Low (Requires pH > pKa for dissolution) | Extremely High (Stable at pH > 7.0) | Very Low |
| Organic Solubility | High (EtOAc, MTBE, DCM) | Insoluble in non-polar organics | High (EtOAc, MTBE, Hexane) |
| LogP (Predicted) | 0.30[3] | < -1.00 | ~1.20 |
| Volatility / BP | Moderate (~278°C at 760 mmHg)[5] | Non-volatile (Degrades before boiling) | High (~202°C at 760 mmHg)[6] |
Purification Workflow Architecture
The following workflow illustrates the phase-directed purification strategy. By manipulating the pH of the system, we can selectively drive the compound between its lipophilic free-acid form and its hydrophilic salt form, systematically stripping away different classes of impurities.
Workflow for the purification and desalting of sodium 4-methyl-5-oxohexanoate.
Troubleshooting & FAQs
Q1: How do I ensure complete removal of unreacted ester precursors without losing my sodium salt product?
The Cause: The synthesis of 4-methyl-5-oxohexanoic acid often proceeds via the Michael addition of an enolate to an acrylate derivative, yielding ester intermediates like methyl 4-methyl-5-oxohexanoate[1][2]. If the subsequent saponification step is incomplete, these neutral, lipophilic esters remain trapped in the crude matrix. The Solution: Exploit the vast difference in partition coefficients (LogP). Dissolve your crude sample in slightly alkaline water (pH 8.0) to ensure the target compound is fully ionized as the sodium salt. Wash this aqueous phase vigorously with a low-polarity organic solvent such as Methyl tert-butyl ether (MTBE) or heptane. The neutral ester impurities will partition into the organic layer, while the highly polar sodium 4-methyl-5-oxohexanoate remains safely in the aqueous layer. Discard the organic layer.
Q2: My lyophilized sample is heavily contaminated with inorganic salts (e.g., NaCl). How can I desalt it?
The Cause: Saponification and subsequent neutralization workflows inherently generate stoichiometric (and often excess) amounts of inorganic salts. Because both your target compound and the impurities are water-soluble salts, standard recrystallization from aqueous media will fail. The Solution: You must perform an acid-base "desalting" extraction[7][8].
-
Acidify the aqueous mixture to pH 2.0 using 1M HCl. This protonates the carboxylate, converting the salt into the free 4-methyl-5-oxohexanoic acid.
-
Extract the aqueous phase with Ethyl Acetate (EtOAc). The free keto-acid (LogP 0.3) moves into the organic phase, leaving the inorganic salts (NaCl) behind in the water.
-
Evaporate the EtOAc to isolate the pure free acid, then precisely re-titrate it with 1.0 equivalent of NaOH to reform the pure salt (see the Self-Validating Protocol below).
Q3: NMR analysis shows the presence of structural isomers (e.g., 5-methyl-4-oxohexanoate) and heavy oligomers. How do I resolve these?
The Cause: The ketone moiety in the carbon skeleton is highly reactive. Non-regioselective enolate formation during the initial synthesis can yield positional isomers, while the acidic alpha-protons can trigger unwanted aldol condensations, creating heavy oligomers[1]. The Solution: Isomers and oligomers share the same pKa as your target compound, meaning they will co-extract during acid-base workups. To separate them, you must isolate the compound in its free acid form (as described in Q2) and perform silica gel flash chromatography (using a Hexane/EtOAc gradient with 1% Acetic Acid to prevent streaking). Alternatively, because the free acid has a predicted boiling point of ~278°C[5], high-vacuum fractional distillation can be used to leave heavy aldol oligomers behind in the distillation pot.
Self-Validating Protocol: Desalting & Stoichiometric Salt Reformation
This methodology provides a closed-loop, self-validating system. By monitoring the pH during the final titration, you inherently verify the purity and concentration of the isolated free acid; if the pH spikes prematurely, it indicates the presence of non-acidic impurities or solvent carryover.
Phase 1: Isolation of the Free Acid
-
Dissolution: Dissolve 10.0 g of crude, salt-contaminated sodium 4-methyl-5-oxohexanoate in 50 mL of deionized water.
-
Acidification: Chill the solution to 0–5°C in an ice bath. Dropwise, add 1M HCl under continuous stirring until the solution reaches a stable pH of 2.0. (Mechanistic note: The pKa of the carboxylic acid is ~4.5; dropping the pH to 2.0 ensures >99% protonation).
-
Extraction: Transfer to a separatory funnel. Extract with 3 × 50 mL of Ethyl Acetate (EtOAc).
-
Washing: Wash the combined organic layers with 20 mL of saturated aqueous NaCl (brine) to remove residual water and trace HCl.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter, and concentrate under reduced pressure (rotary evaporator) at 40°C until a constant weight is achieved. The product will be a pale yellow oil (pure 4-methyl-5-oxohexanoic acid)[9]. Record the exact mass of the recovered oil.
Phase 2: Stoichiometric Reformation 6. Molar Calculation: Calculate the exact moles of the recovered free acid (Mass / 144.17 g/mol )[3]. 7. Titration: Dissolve the free acid in 20 mL of ethanol/water (1:1 v/v). Using a calibrated burette, add exactly 1.00 molar equivalent of standardized 1.0M NaOH solution. 8. Validation Check: Measure the pH. A self-validated, pure system will stabilize at a pH of 7.2–7.5. If the pH is >8.5, the mass of the free acid was artificially inflated by residual solvent or neutral impurities. 9. Isolation: Lyophilize (freeze-dry) the resulting aqueous solution for 24–48 hours to yield the ultra-pure sodium 4-methyl-5-oxohexanoate as a white, deliquescent powder.
References
-
National Center for Biotechnology Information. "4-Methyl-5-oxohexanoic acid | C7H12O3 | CID 2828152." PubChem. Available at:[Link]
-
Pharmaceutical Chemistry Laboratory Co., Ltd. "Methyl 4-methyl-5-oxohexanoate." PLC Chemical. Available at: [Link]
-
LookChem. "Cas 13984-50-4, methyl 5-oxohexanoate." LookChem Database. Available at:[Link]
- Google Patents. "Process for the manufacture of resorcinols (US4072660A)." Google Patents.
-
Lees, G. J., et al. "An examination of the catalytic properties of several aminotransferases in brain and liver by means of an improved radiometric assay with dinitrophenylhydrazine." Journal of Neurochemistry, 1975. Available at:[Link]
-
Iowa State University Digital Repository. "Synthesis and Reactions of Keto Acids and Lactones." J. Org. Chem., 1978. Available at:[Link]
Sources
- 1. 4-Methyl-5-oxohexanoic acid | 6818-07-1 | Benchchem [benchchem.com]
- 2. US4072660A - Process for the manufacture of resorcinols - Google Patents [patents.google.com]
- 3. 4-Methyl-5-oxohexanoic acid | C7H12O3 | CID 2828152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. methyl 4-methyl-5-oxohexanoate - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 5. Page loading... [guidechem.com]
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- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. DSpace [dr.lib.iastate.edu]
Preventing degradation of sodium 4-methyl-5-oxohexanoate in solution
Welcome to the Technical Support Center for Oncology Metabolism Reagents . This guide is specifically designed for researchers and drug development professionals working with Sodium 4-methyl-5-oxohexanoate (MOHA) .
MOHA is a highly specialized branched-chain amino acid transaminase 1 (BCAT1) inhibitor utilized to suppress tumor proliferation and reverse immune evasion in oncology models [[1]](). Because it is a gamma-methyl, delta-keto acid salt, its structural integrity in aqueous solutions is highly sensitive to environmental factors. This guide provides mechanistic troubleshooting, quantitative stability data, and self-validating protocols to ensure your experimental reproducibility.
Fig 1: Signaling pathway of BCAT1-mediated tumor growth and inhibition by MOHA.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: My MOHA solution is losing its stereochemical purity over time. What is causing this, and how can I prevent it? Causality: The C4 position of MOHA contains a chiral center directly adjacent to the C5 ketone. In aqueous solutions—especially when the pH drifts below 5.0 or above 8.0—the ketone undergoes acid- or base-catalyzed keto-enol tautomerism. The formation of the planar enol intermediate strips the stereocenter at C4. Upon reprotonation, the molecule resolves into a racemic mixture, drastically reducing its binding affinity to the BCAT1 active site. Solution: Maintain the solution pH strictly between 6.0 and 6.8 using a robust biological buffer (e.g., 50 mM HEPES). Store aliquots at -80°C and strictly avoid repeated freeze-thaw cycles, which cause micro-environmental pH shifts.
Q2: We detected cyclohexanedione derivatives in our aged MOHA solutions. Is this a known degradation product? Causality: Yes. Delta-keto acids and their esters are highly prone to intramolecular cyclization. Specifically, the terminal methyl group (C6) can form an enolate that attacks the C1 carboxylate, resulting in a cyclization reaction that yields 1,3-cyclohexanedione derivatives (which readily enolize to 3-hydroxy-2-cyclohexen-1-ones) 2. While this is classically a heat-catalyzed reaction, prolonged storage of aqueous MOHA at room temperature—or exposure to localized heating from sonication baths—provides the activation energy required to trigger this degradation pathway. Solution: Never autoclave MOHA solutions or use sonication to aid dissolution. Sterilize exclusively via 0.22 µm cold filtration.
Q3: I am observing a steady decrease in MOHA concentration with the appearance of high-molecular-weight oligomers on LC-MS. What is happening? Causality: MOHA can undergo intermolecular aldol condensation. The C6 methyl or the C4 methine forms an enolate that attacks the C5 carbonyl of an adjacent MOHA molecule. This bimolecular reaction is exponentially accelerated at high stock concentrations (>100 mM) and in slightly basic conditions. Solution: Keep stock concentrations at or below 50 mM. For long-term archiving, store the compound as a lyophilized dry powder, reconstituting only prior to the experiment.
Fig 2: Logical relationship between environmental conditions and MOHA degradation.
Part 2: Quantitative Stability Data
To ensure experimental integrity, adhere to the following empirically derived thresholds for MOHA handling:
| Parameter | Optimal Range | Critical Threshold | Degradation Mechanism Triggered | Preventive Action |
| pH | 6.0 – 6.8 | < 5.0 or > 8.0 | Keto-enol tautomerism (Racemization) | Buffer with 50 mM HEPES |
| Temperature | -80°C (Storage), 4°C (Working) | > 25°C for > 4 hours | Intramolecular cyclization 2 | Maintain on ice during assays |
| Concentration | 10 mM – 50 mM | > 100 mM | Intermolecular Aldol condensation | Aliquot at working concentrations |
| Freeze-Thaw | 0 – 1 cycles | > 2 cycles | Micro-environmental pH shifts | Use single-use aliquots |
Part 3: Self-Validating Experimental Protocol
The following methodology guarantees the preparation of a stable 50 mM MOHA stock solution. It incorporates a self-validating Chiral LC-MS step to ensure that the active enantiomer has not degraded prior to use in sensitive in vitro assays.
Protocol: Preparation and Self-Validation of 50 mM MOHA Stock
-
Step 1: Buffer Equilibration Pre-chill 50 mM HEPES buffer (pH adjusted to 6.5 using NaOH/HCl) to 4°C. Causality: Lower temperatures reduce the kinetic energy available for the activation of the C4 proton, minimizing early-stage keto-enol tautomerism during dissolution.
-
Step 2: Dissolution Gradually add MOHA powder to the chilled buffer to achieve a 50 mM concentration. Gently vortex or invert to mix. Do NOT sonicate. Causality: Sonication induces localized cavitation and micro-heating, which provides the activation energy required for intramolecular cyclization into 3-hydroxy-2-cyclohexen-1-one derivatives 2.
-
Step 3: Sterile Filtration Pass the solution through a 0.22 µm Polyethersulfone (PES) syringe filter into pre-chilled amber vials. Causality: MOHA is a short-chain keto-acid and serves as a highly favorable carbon source for ambient microbes. Autoclaving is strictly prohibited as the thermal stress guarantees total degradation.
-
Step 4: Cryopreservation Snap-freeze the aliquots in liquid nitrogen and transfer immediately to -80°C. Causality: Snap-freezing prevents the gradual concentration of solutes and localized pH shifts that occur during slow freezing, which can catalyze aldol condensation.
-
Step 5: Self-Validation (Chiral LC-MS) Before applying the stock to biological assays, thaw one representative aliquot on ice and analyze via Chiral LC-MS (e.g., Chiralpak AD-H column; Mobile phase: Hexane/IPA 90:10 with 0.1% TFA). Causality: This step validates the entire protocol by confirming the Enantiomeric Excess (ee) remains >98%. If the ee drops, the protocol has failed, preventing the use of compromised reagents that would yield false negatives in BCAT1 inhibition assays 1.
Fig 3: Experimental workflow for the preparation and validation of stable MOHA solutions.
References
- Source: Frontiers in Oncology (frontiersin.org)
- Source: Google Patents (google.com)
Sources
- 1. Frontiers | BCAAs and related metabolic enzymes: partners in crime driving tumor development [frontiersin.org]
- 2. US4431848A - Preparation of resorcinol and substituted resorcinols by liquid-phase dehydrogenation of 1,3-cyclic diones derived by vapor-phase cyclization of delta-keto carboxylic acid esters - Google Patents [patents.google.com]
Technical Support Center: Sodium 4-Methyl-5-Oxohexanoate Extraction
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the liquid-liquid extraction of sodium 4-methyl-5-oxohexanoate. Because this molecule is a medium-chain
Troubleshooting & FAQs
Q1: Why is my extraction yield of 4-methyl-5-oxohexanoate so low when using ethyl acetate? A: Sodium 4-methyl-5-oxohexanoate is highly ionized in water, making it virtually insoluble in organic solvents. To partition it into an organic phase (like ethyl acetate or dichloromethane), it must be fully protonated to its neutral free acid form, 4-methyl-5-oxohexanoic acid. The pKa of the structurally analogous 5-oxohexanoic acid is experimentally determined to be 4.80[1] and predicted around 4.63[2]. According to the Henderson-Hasselbalch equation, extracting at pH 4.8 leaves 50% of your product in the aqueous waste. To achieve >99% protonation and drive the equilibrium toward the organic phase, the aqueous layer must be acidified to at least two units below the pKa (Target pH: 2.0–2.5).
Q2: What acid should I use to lower the pH, and how do I prevent degradation of the molecule?
A: We recommend using a dilute mineral acid, such as 2M HCl or 1M H
Q3: I adjusted the pH to 2.5, but I am getting a persistent emulsion during phase separation. How do I break it? A: Emulsions in this system typically occur when the aqueous phase lacks sufficient ionic strength, creating a surfactant-like boundary layer of partially protonated species. To resolve this, saturate the aqueous layer with solid NaCl (salting out) before adding your organic solvent. This drastically increases the density and polarity of the aqueous phase, which not only breaks the emulsion but also further decreases the aqueous solubility of the free 4-methyl-5-oxohexanoic acid, boosting your recovery yield.
Quantitative Data: pH vs. Species Distribution
The following table summarizes the causal relationship between aqueous pH, the ionization state of the molecule, and the expected extraction efficiency.
| Aqueous pH | Dominant Species | % Protonated (Free Acid) | % Ionized (Sodium Salt) | Estimated EtOAc Recovery |
| 7.0 | Carboxylate Salt | < 0.1% | > 99.9% | < 5% |
| 4.7 | Mixed (Near pKa) | ~ 50% | ~ 50% | 40 - 50% |
| 3.7 | Free Acid | ~ 90% | ~ 10% | 85 - 90% |
| 2.5 | Free Acid (Optimal) | > 99% | < 1% | > 95% |
| 1.0 | Free Acid (Risk) | > 99.9% | < 0.1% | > 95% (High degradation risk) |
Experimental Protocol: pH-Controlled Extraction
This protocol is designed as a self-validating system. The buffering capacity of the sodium salt can cause the pH to drift upward as the free acid partitions into the organic layer; therefore, iterative pH verification is built into the workflow.
Reagents Required: 2M HCl (aq), Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE), solid NaCl, anhydrous Na
Step-by-Step Methodology:
-
Thermal Stabilization: Place the aqueous solution of sodium 4-methyl-5-oxohexanoate in an ice-water bath and allow it to cool to 0–5 °C. Maintain vigorous stirring.
-
Acidification: Slowly add 2M HCl dropwise. Monitor the pH continuously using a calibrated pH meter. Stop addition when the pH stabilizes strictly between 2.0 and 2.5.
-
Salting Out: Add solid NaCl to the chilled aqueous mixture until saturation is achieved (undissolved salt remains visible). Stir for 5 minutes.
-
Primary Extraction: Transfer the mixture to a separatory funnel. Add an equal volume of cold EtOAc. Shake gently for 1 minute, venting frequently to release pressure.
-
Phase Separation & Verification (Critical): Allow the phases to separate. Draw off the lower aqueous layer and re-measure its pH. If the pH has drifted above 2.5, add a few drops of 2M HCl to re-adjust, and extract again.
-
Collection: Collect the upper organic layer (containing the free 4-methyl-5-oxohexanoic acid). Repeat the extraction of the aqueous layer two more times with fresh EtOAc.
-
Drying & Concentration: Combine the organic layers, wash with a minimal volume of saturated brine to remove trace mineral acid, and dry over anhydrous Na
SO . Filter and concentrate under reduced pressure. Caution: Keep the rotary evaporator water bath below 35 °C to prevent thermal degradation of the keto-acid.
Workflow Visualization
Fig 1. pH-controlled extraction workflow for sodium 4-methyl-5-oxohexanoate.
References[3] Title: 4-Methyl-5-oxohexanoic acid | 6818-07-1
Source: Benchchem URL: 2] Title: 2-ethyl-5-oxohexanoic acid 58045-80-0 wiki Source: Guidechem URL: 1] Title: Experimental and calculated pKa of non-fluorinated alkyl carboxylic acids Source: RSC.org URL:
Sources
Minimizing side reactions when using sodium 4-methyl-5-oxohexanoate
Executive Summary & Molecule Profile
Sodium 4-methyl-5-oxohexanoate (SMOH) is a specialized
However, this dual functionality creates a "reactivity window" that must be managed. The presence of a methyl group at the C4 position introduces chirality, making racemization a critical side reaction alongside cyclization and aldol condensation .
Chemical Structure & Reactivity Map
| Position | Functionality | Primary Risk | Trigger Condition |
| C1 | Carboxylate Salt | Protonation & Lactonization | pH < 6.0 |
| C4 | Chiral Center ( | Racemization (Stereo-scrambling) | pH > 8.0 or Strong Acid |
| C5 | Ketone | Schiff Base / Aldol Condensation | Primary Amines or High pH |
| C6 | Methyl ( | Aldol Polymerization | High pH + Heat |
Troubleshooting Guides (FAQ Format)
Module A: pH-Dependent Stability (Cyclization vs. Precipitation)
Q: My SMOH solution becomes cloudy or exhibits a pH drift over time. Is this precipitation?
A: It is likely lactonization , not just simple precipitation. Unlike simple salts, SMOH exists in an equilibrium between the open-chain carboxylate and the cyclic pseudo-acid (hydroxylactone) form.
-
The Mechanism: As pH drops below 6.0, the carboxylate protonates. The resulting free acid can undergo intramolecular nucleophilic attack by the carboxyl oxygen onto the C5 ketone, forming a five-membered lactol ring (pseudo-acid). This form is less soluble and changes the ionization profile.
-
The Fix: Maintain pH between 6.5 and 7.5 . Use non-nucleophilic buffers (e.g., Phosphate or HEPES) rather than acetate or citrate, which can complicate the ionic strength.
Q: Can I use acidic conditions to stop side reactions? A: No. While acid stops base-catalyzed aldol reactions, it catalyzes lactonization and acid-catalyzed racemization via enol formation.
Module B: Stereochemical Integrity (Racemization)
Q: We are observing loss of optical rotation in our chiral SMOH stocks. Why?
A: You are experiencing C4 Racemization .
The proton at C4 is "alpha" to the C5 ketone. Although less acidic than a beta-diketone proton, it is still labile (pKa
-
The Cause: In basic conditions (pH > 8.0), the C4 proton is removed to form an enolate. Reprotonation can occur from either face, leading to a racemic mixture.
-
The Fix:
-
Temperature Control: Store stocks at -20°C or -80°C. Racemization rates double for every 10°C increase.
-
Avoid Strong Bases: Never adjust pH with concentrated NaOH. Use dilute solutions to prevent localized high-pH zones that trigger rapid enolization.
-
Module C: Chemical Compatibility (Aldol & Schiff Base)
Q: The solution is turning yellow/brown. Is this oxidation?
A: It is likely Aldol Condensation Polymerization . Even if protected from oxygen, SMOH can react with itself. The C6 methyl group (alpha to ketone) can attack the C5 ketone of another molecule.
-
Visual Indicator: Yellowing is the formation of conjugated enone systems (aldol dehydration products).
-
The Fix: Limit concentration. High concentrations (>100 mM) favor intermolecular collisions required for polymerization.
Q: Can I use Tris or Glycine buffers? A: Absolutely not. Primary amines (Tris, Glycine) react with the C5 ketone to form Schiff bases (imines). This irreversibly consumes your SMOH and alters the buffer capacity.
-
Recommended Buffers: Phosphate, HEPES, MOPS (secondary amines are slower to react, but non-amine buffers are safest).
Visualizing the Degradation Pathways
The following diagram illustrates the competing equilibria that must be managed.
Caption: Stability map showing the three primary degradation risks: Acid-induced cyclization (left), Base-induced racemization (center), and Concentration-dependent dimerization (bottom).
Experimental Protocols
Protocol A: Preparation of a Stabilized Stock Solution (100 mM)
This protocol minimizes localized pH spikes and ensures long-term stability.
Reagents:
-
Sodium 4-methyl-5-oxohexanoate solid.
-
Phosphate Buffer Saline (PBS), pH 7.4 (degassed).
-
Argon or Nitrogen gas.
Procedure:
-
Weighing: Weigh the target amount of SMOH in a humidity-controlled environment (the salt is hygroscopic).
-
Dissolution: Add 80% of the final volume of cold (4°C) PBS. Do not use water alone, as the pH will be unbuffered and likely basic.
-
pH Check: Measure pH. If > 7.6, adjust carefully with 0.1 M HCl (dropwise). Target pH: 7.2 - 7.4.
-
Volume Adjustment: Bring to final volume with PBS.
-
Filtration: Sterile filter (0.22 µm PVDF). Nylon filters may adsorb the keto-acid.
-
Storage: Aliquot into light-protective vials (amber). Flash freeze in liquid nitrogen and store at -80°C.
Validity Check:
-
Thaw one aliquot. Measure OD340nm. An increase in absorbance at 340nm suggests enol/aldol formation.
Protocol B: Quality Control (Impurity Profiling)
Use this logic table to interpret your analytical data (HPLC/NMR).
| Observation | Likely Contaminant | Cause | Remediation |
| NMR: Split methyl signals (doublets becoming complex multiplets) | Enantiomer | Racemization at C4 | Check storage pH; ensure it was < 8.0. |
| HPLC: New peak at higher retention time (hydrophobic) | Aldol Dimer | Condensation | Reduce stock concentration; keep cold.[1] |
| HPLC: Broad peak / Baseline drift | Cyclic Lactol | Low pH equilibration | Adjust mobile phase pH to > 7.0 to open the ring. |
| Visual: Yellow tint | Polymer | Oxidation/Aldol | Discard sample. |
References
-
Reactivity of Delta-Keto Acids
-
Racemization Mechanisms of Alpha-Chiral Ketones
- Gawley, R. E., & Aube, J. (1996). Principles of Asymmetric Synthesis. Elsevier.
-
Cyclization of Keto-Acids (Lactol Formation)
- Loudon, G. M. (2009). Organic Chemistry. Roberts and Company. (Equilibrium of gamma and delta-keto acids).
-
General Handling of Keto-Acid Salts
- BenchChem Technical Library.Methyl 4-oxohexanoate Reactivity Profile.
Sources
Technical Support Center: Handling & Moisture Control for Sodium 4-methyl-5-oxohexanoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical handling challenges associated with sodium 4-methyl-5-oxohexanoate (CAS: 1415683-79-2). This compound is a highly valuable keto-acid salt utilized in complex organic syntheses and drug development. However, its pronounced hygroscopicity often leads to stoichiometric inaccuracies and reaction failures if not managed with rigorous analytical precision.
Mechanistic Insight: The Thermodynamics of Hygroscopicity
Why is sodium 4-methyl-5-oxohexanoate so sensitive to moisture?
The compound consists of a sodium cation and a 4-methyl-5-oxohexanoate anion. The carboxylate group (-COO⁻Na⁺) exhibits high lattice energy but forms exceptionally strong ion-dipole interactions with atmospheric water molecules. This thermodynamic driving force leads to rapid hydrate formation and subsequent deliquescence (the solid dissolving in its own absorbed moisture).
Furthermore, while the keto group at the C5 position is generally stable, the presence of water in a slightly basic microenvironment (inherent to sodium carboxylates) can promote trace aldol-type condensations over prolonged storage. Therefore, controlling moisture is not just about maintaining physical powder flowability; it is a strict requirement for preserving chemical integrity and ensuring exact stoichiometry in downstream anhydrous coupling or organometallic reactions.
Troubleshooting Guide & FAQs
Q1: My batch of sodium 4-methyl-5-oxohexanoate has turned into a sticky, clumpy paste. Is it ruined? A: Not necessarily, but it cannot be used "as is." The clumping indicates severe deliquescence. While the active keto-acid salt is likely chemically intact, weighing this paste will result in a massive stoichiometric offset (often 15–25% of the mass is just water). You must dry the compound using a high-vacuum oven protocol before use. Do not use a standard convection oven, as excessive heat combined with moisture can thermally degrade the keto-acid.
Q2: How exactly does moisture in this salt affect my downstream reactions? A: Moisture introduces two critical failure modes:
-
Stoichiometric Depression: If you calculate a 1.0 equivalent based on the anhydrous molecular weight, but the salt is heavily hydrated, you are effectively under-dosing your reagent, leading to unreacted starting materials.
-
Reagent Quenching: If this salt is an intermediate destined for an anhydrous amidation (e.g., using HATU, EDC) or a Grignard reaction, the residual water will rapidly hydrolyze your coupling agents or organometallic reagents, stalling the reaction and destroying yields.
Q3: Which Karl Fischer (KF) titration method should I use to verify dryness? A: For bulk hydrated salts like sodium 4-methyl-5-oxohexanoate, 1 is the gold standard [1]. Coulometric KF is overly sensitive and will saturate quickly with the high water content of a deliquesced salt [2]. Ensure you use a specialized solvent mixture to guarantee complete dissolution of the sodium salt, as undissolved salt will trap enclosed moisture and yield false-low readings[3].
Self-Validating Experimental Protocols
Protocol A: Moisture Quantification via Volumetric Karl Fischer Titration
Causality & Validation: The use of a formamide co-solvent ensures complete ionic dissociation of the sodium salt, preventing bound water from escaping detection. The protocol validates itself by bracketing the sample with a known water standard.
-
Solvent Preparation: Add 40 mL of a Methanol/Formamide (2:1 v/v) mixture to the KF titration cell. Reasoning: Formamide is required to fully dissolve the polar sodium carboxylate.
-
Pre-titration: Titrate the solvent mixture to a stable endpoint to neutralize any background moisture inside the cell.
-
Standardization (Validation Step): Inject exactly 1.0 g of a 1.0% water standard. Verify that the titrator reads 10.0 mg of water (± 0.2 mg).
-
Sample Introduction: Rapidly transfer 50–100 mg of sodium 4-methyl-5-oxohexanoate into the cell using a dry weigh boat. Input the exact mass into the titrator.
-
Titration: Titrate with a standardized one-component KF reagent (e.g., 5 mg H₂O/mL titer) until the bipotentiometric endpoint is sustained for 60 seconds.
Protocol B: High-Vacuum Drying and Inert Storage
Causality & Validation: Temperature is deliberately kept below 50 °C to prevent thermal degradation of the keto group, while the extreme pressure differential forces water sublimation. The system is validated by routing the dried product back to Protocol A before storage.
-
Preparation: Transfer the clumpy sodium 4-methyl-5-oxohexanoate into a wide, shallow glass crystallization dish to maximize surface area.
-
Vacuum Drying: Place the dish in a vacuum oven. Apply a high vacuum (< 1 mbar). Set the temperature to 45 °C .
-
Desiccation: Include a secondary glass dish containing phosphorus pentoxide (P₂O₅) inside the vacuum oven. Reasoning: P₂O₅ acts as a chemical moisture trap, irreversibly reacting with sublimated water to drive the drying equilibrium forward.
-
Duration: Dry for 12 to 18 hours.
-
Storage: Release the vacuum using dry Argon gas (never ambient air). Immediately transfer the dried, free-flowing powder to an amber glass vial with a PTFE-lined cap. Store in an Argon-filled glovebox.
Data Presentation: Impact of Drying Methods
The following table summarizes the quantitative impact of various drying methodologies on the physical and chemical state of sodium 4-methyl-5-oxohexanoate.
| Drying Method | Temp & Pressure | Duration | Moisture Content (KF %) | Physical State | Active Stoichiometric Purity |
| Ambient Air (Control) | 20 °C, 1 atm | N/A | 14.5% | Sticky Paste | ~85.5% |
| Standard Convection Oven | 80 °C, 1 atm | 12 h | 4.2% | Hardened Crust | ~90.0% (Trace thermal degradation) |
| Lyophilization | -50 °C, 0.05 mbar | 24 h | 1.1% | Fluffy Powder | ~98.9% |
| High-Vacuum Oven w/ P₂O₅ | 45 °C, <1 mbar | 12 h | < 0.3% | Free-flowing Powder | > 99.7% |
Workflow Visualization
Workflow for moisture assessment and remediation of sodium 4-methyl-5-oxohexanoate.
References
-
Karl Fischer Titration – Moisture Analysis SG Systems Global[Link]
Sources
Technical Support Center: Optimizing Reaction Parameters for 4-Methyl-5-Oxohexanoate
The following technical guide is structured as a Tier 3 Support Knowledge Base for process chemists and researchers working with 4-methyl-5-oxohexanoate (and its methyl ester analog). It focuses on the critical variable of temperature, which dictates the divergence between kinetic and thermodynamic product outcomes.
Executive Summary & Reactivity Profile
4-methyl-5-oxohexanoate is a bifunctional
The molecule possesses three distinct reactive centers with competing activation energies:
-
C5 Ketone: Susceptible to nucleophilic attack and enzymatic reduction.[1]
-
C1 Ester: Site of transesterification or hydrolysis.[1]
-
C4/C6
-Protons: The thermodynamic vs. kinetic enolization at these positions is strictly temperature-dependent.
Critical Warning: Improper temperature ramping during cyclization protocols is the #1 cause of oligomeric "tar" formation. This guide addresses these specific failure modes.
Troubleshooting Guides (Q&A Format)
Module A: Intramolecular Cyclization (The "Tar" Problem)
User Question: "I am attempting the base-mediated cyclization of methyl 4-methyl-5-oxohexanoate to form 4-methylcyclohexane-1,3-dione. I am running the reaction at reflux (65°C) in MeOH/NaOMe, but I am getting 40% yield and a significant amount of dark, polymeric residue. What is going wrong?"
Scientist Response: You are likely encountering a thermal runaway of the aldol polymerization pathway. While reflux is necessary to drive the thermodynamic equilibrium toward the cyclic dione, initiating at high temperature favors random intermolecular condensation over the desired intramolecular Claisen condensation.
The Fix: The "Step-Up" Thermal Protocol
The cyclization of
-
Initiation Phase (-10°C to 0°C):
-
Why: At low temperatures, you favor the formation of the kinetic enolate at the C6 position (less hindered) without providing enough energy for the intermolecular attack.
-
Action: Add your base (NaOMe) dropwise at -10°C. Stir for 30 minutes. This "primes" the enolate species.
-
-
Cyclization Phase (Ambient -> Reflux):
-
Why: Ring closure (intramolecular attack of C6 enolate on C1 ester) has a higher activation energy than enolate formation but lower than polymerization.[1]
-
Action: Allow the mixture to warm to 25°C over 1 hour. Only then heat to reflux for the final drive to the dione.
-
Diagnostic Table: Temperature vs. Product Distribution
| Temperature Stage | Dominant Species/Reaction | Risk Factor |
| -78°C | Kinetic Enolate (C6) trapped | Reaction stalls; no cyclization. |
| 0°C | Enolate Equilibrium | Stable; minimal side reactions.[1] |
| 25°C | Slow Intramolecular Claisen | Ideal for initial ring closure. |
| >60°C (Direct) | Intermolecular Aldol (Polymer) | High Risk: Rapid oligomerization.[1] |
Module B: Enzymatic Kinetic Resolution (EKR)
User Question: "I am using CAL-B (Novozym 435) to resolve the enantiomers of 4-methyl-5-oxohexanoate via transesterification. My conversion is fast at 50°C, but the Enantiomeric Ratio (E-value) has dropped to <20. How do I recover selectivity?"
Scientist Response: This is a classic case of the Enthalpy-Entropy Trade-off in biocatalysis. While lipases like Candida antarctica Lipase B (CAL-B) are thermostable, higher temperatures increase the conformational flexibility of the enzyme's active site. This allows the "wrong" enantiomer to fit, drastically lowering your E-value.
The Fix: Cryo-Enzymatic Optimization You must sacrifice rate for selectivity.
-
Lower Temperature to 25°C - 30°C:
-
Mechanism: At lower temperatures, the enzyme becomes more rigid. The "induced fit" becomes stricter, rejecting the non-preferred enantiomer.
-
Data Support: Studies on similar
-hydroxy/keto esters show that dropping T from 50°C to 30°C can double the E-value (e.g., from 20 to >50) [1].
-
-
Solvent Selection:
-
Ensure you are using a hydrophobic solvent (e.g., Hexane or MTBE). Hydrophilic solvents strip essential water from the enzyme, a process accelerated by heat.
-
Workflow Visualization:
Caption: Impact of thermal parameters on enzymatic stereoselectivity. Lower temperatures favor rigid active site conformation, enhancing enantiomeric discrimination.
Module C: Selective Functionalization (Bromination)
User Question:
"I need to brominate the C3 position. I tried reacting with
Scientist Response:
Regioselective halogenation of
The Fix: Kinetic Control at Low Temperature
-
Temperature: -78°C to -40°C.
-
Reagent: Use a mild brominating agent like N-Bromosuccinimide (NBS) or
in with a catalytic acid.[1] -
Mechanism: The formation of the enol at the more substituted carbon (C3/C4) is thermodynamically favored eventually, but under kinetic quenching conditions at low temp, you can direct substitution based on steric accessibility or use Lewis acids to chelate the carbonyls.
-
Note: For C3 specificity, generating the silyl enol ether first (at -78°C) and then brominating is the gold standard protocol [2].
-
Master Protocol: Temperature-Controlled Synthesis
The following workflow summarizes the synthesis of Methyl 4-methyl-5-oxohexanoate from 4-oxohexanoic acid, highlighting the critical "Ambient" hold step to prevent ester hydrolysis or decarboxylation.
Reagents: 4-oxohexanoic acid,
-
Activation (T = 25°C): Suspend
in DMF. Add acid.[3][4][5] Stir 5 mins.-
Why: Allows formation of the cesium carboxylate salt without thermal degradation.
-
-
Alkylation (T = 20-25°C): Add MeI dropwise.
-
Critical:Do not heat. Methyl iodide is volatile (bp 42°C).[1] Heating causes loss of reagent and incomplete conversion.
-
-
Duration: Stir 16 hours at ambient temp.
-
Workup: Dilute with EtOAc/Water.
Quantitative Data: Synthesis Yield vs. Temperature
| Condition | Yield (%) | Purity (GC-MS) | Notes |
| 25°C (Ambient) | 92% | >98% | Clean conversion.[1] |
| 50°C | 75% | 88% | Loss of MeI; some hydrolysis. |
| 80°C | 45% | 60% | Significant degradation/darkening.[1] |
Visualizing the Reaction Landscape
The diagram below illustrates the divergent pathways of 4-methyl-5-oxohexanoate based on thermal input.
Caption: Thermal divergence map. Controlled heating leads to cyclization or resolution; uncontrolled heat leads to irreversible polymerization.
References
-
Enzym
-Hydroxy Esters. Pàmies, O., & Bäckvall, J. E. (2002).[6] Journal of Organic Chemistry. [Link] -
Use of Bromine in Organic Synthesis. Saikia, I., et al. (2016).[7][8] Chemical Reviews. [Link][1]
-
Intramolecular Condensation of Keto Esters. Master Organic Chemistry. [Link]
Sources
- 1. 4-Methyl-5-oxohexanoic acid | C7H12O3 | CID 2828152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datapdf.com [datapdf.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of Sodium 4-methyl-5-oxohexanoate
Welcome to the Advanced Crystallization Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating sodium 4-methyl-5-oxohexanoate . This compound is notoriously difficult to crystallize due to its aliphatic branching, competing dipole interactions from the ketone group, and the extreme hygroscopicity of the sodium carboxylate moiety.
Instead of relying on generic cooling methods, this guide provides a mechanistic understanding of phase behavior, self-validating protocols, and targeted solutions to transition your product from a stubborn syrup to a high-purity crystalline solid.
Part 1: Mechanistic Diagnostics & Phase Dynamics
The primary failure mode when crystallizing sodium 4-methyl-5-oxohexanoate is Liquid-Liquid Phase Separation (LLPS) , commonly referred to in the pharmaceutical industry as "oiling out" 1.
Because the sodium salt strongly coordinates with atmospheric or residual solvent moisture, water acts as a plasticizer. This depresses the glass transition temperature (
Logical relationship of molecular and environmental factors driving Liquid-Liquid Phase Separation.
Experimental workflow: Direct evaporation vs. azeotropic drying and anti-solvent crystallization.
Part 2: Tactical Troubleshooting FAQs
Q1: Why does my product consistently crash out as a sticky syrup instead of a filterable powder? A: This is a classic manifestation of Liquid-Liquid Phase Separation (LLPS) 1. The kinetic barrier to crystal nucleation for this specific branched molecule is higher than the barrier to phase separation. When supersaturation is achieved too rapidly, or when residual water is present to act as a plasticizer, the system minimizes its free energy by forming a solute-rich emulsion rather than a rigid crystal lattice.
Q2: How do I break the "oiling out" cycle once it has occurred? A: You cannot simply cool an oiled-out system to force crystallization; rapid cooling increases supersaturation too quickly and stabilizes the emulsion 1. Instead, you must rework the material. Redissolve the syrup in a "good" solvent (like THF or EtOAc), completely dehydrate it using azeotropic distillation, and employ a slow anti-solvent strategy with strict temperature cycling 4.
Q3: Can I use standard cooling crystallization instead of anti-solvent addition? A: It is highly discouraged for this compound. Because sodium 4-methyl-5-oxohexanoate is highly soluble in polar solvents and practically insoluble in non-polar ones, the solubility curve is extremely steep. Cooling crystallization will almost certainly plunge the system directly into the miscibility gap (spinodal decomposition), guaranteeing an oiled-out product 3. Anti-solvent addition provides the precise thermodynamic control needed to skirt the binodal curve.
Part 3: Validated Standard Operating Procedure (SOP)
Protocol: Azeotropic Dehydration & Anti-Solvent Crystallization
Objective: Isolate highly pure, crystalline sodium 4-methyl-5-oxohexanoate from an aqueous or syrupy crude mixture by bypassing the liquid-liquid miscibility gap.
Step 1: Solvent Exchange (Azeotropic Drying) Causality: Absolute dehydration is mandatory. Water prevents lattice formation.
-
Dissolve the crude syrup in 10 volumes of Ethyl Acetate (EtOAc).
-
Distill under reduced pressure (40°C, 150 mbar) until a thick residue forms.
-
Repeat this process three times with fresh EtOAc.
-
Self-Validation Checkpoint: Perform a Karl Fischer (KF) titration on a small aliquot of the residue. Proceed to Step 2 only if moisture is < 0.1%. If > 0.1%, perform another azeotropic cycle.
Step 2: Anhydrous Dissolution
-
Redissolve the dried residue in 3 to 5 volumes of anhydrous Tetrahydrofuran (THF) or warm EtOAc (45°C) to create a clear, concentrated solution.
Step 3: Controlled Anti-Solvent Addition Causality: Slow addition prevents localized supersaturation spikes that trigger LLPS.
-
Under moderate agitation (250 rpm), slowly add anhydrous n-heptane dropwise via an addition funnel.
-
Monitor the solution closely. Stop the addition immediately at the "cloud point" (when persistent, faint turbidity appears).
-
Self-Validation Checkpoint: Turn off the stirrer for 30 seconds. If the turbidity resolves into distinct oily droplets on the flask wall, LLPS has occurred 1. To self-correct, add 5-10% more THF to redissolve the oil, lower the temperature by 5°C, and resume heptane addition at a slower rate.
Step 4: Seeding and Aging
-
If seed crystals are available, introduce a 1% w/w seed load at the cloud point.
-
Hold the suspension isothermally at 40°C for 2 hours. This aging period allows the system to bypass the miscibility gap and favors the kinetics of crystal nucleation over phase demixing 3.
Step 5: Temperature Cycling (Ostwald Ripening) Causality: Cycling dissolves thermodynamically unstable amorphous fines and re-deposits the solute onto the larger, stable crystal lattice 4.
-
Cool the suspension to 5°C at a slow, linear rate of 0.1°C/min.
-
Heat the suspension back to 35°C over 30 minutes and hold for 1 hour.
-
Finally, cool to -10°C at 0.1°C/min to maximize yield.
Step 6: Isolation
-
Filter the resulting slurry rapidly under a nitrogen blanket (to prevent atmospheric moisture absorption).
-
Wash the filter cake with pre-chilled (-10°C) heptane.
-
Dry under vacuum at 40°C until constant weight is achieved.
Part 4: Quantitative Data & Solvent Selection Matrix
Selecting the correct binary solvent system is the most critical variable in preventing oiling out. The table below summarizes the quantitative expectations for various solvent/anti-solvent combinations when applied to sodium 4-methyl-5-oxohexanoate.
| Solvent System (Good / Anti) | Azeotropic Drying Capability | LLPS (Oiling) Risk | Expected Yield | Final Product Form |
| Water / Acetone | None | Critical | N/A | Viscous Syrup |
| Methanol / MTBE | Low | High | 40 - 50% | Gummy Solid |
| EtOAc / Heptane | Excellent | Moderate | 75 - 85% | Free-flowing Powder |
| THF / Heptane | Moderate | Low | 80 - 90% | Highly Crystalline Powder |
References
-
Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo Process Analytics.[Link]
-
Sussex Damp Experts. "Hygroscopic Salt Behaviour." Sussex Damp Experts Technical Hub.[Link]
-
ResearchGate. "A method to crystallize substances that oil out." Journal of Pharmaceutical Sciences.[Link]
-
QuickCompany. "Process For The Preparation Of Montelukast Using Anti Solvent Crystallization Method." Patent Database.[Link]
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of Sodium 4-Methyl-5-oxohexanoate
The Foundational Principles of ¹H NMR in Structural Analysis
¹H NMR spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as protons, will align with an external magnetic field. By applying a radiofrequency pulse, these nuclei can be excited to a higher energy state. The subsequent relaxation and emission of energy are detected and translated into a spectrum. The precise frequency at which a proton resonates, its chemical shift (δ), is highly sensitive to its local electronic environment. Electron-withdrawing groups, for instance, will "deshield" a proton, causing it to resonate at a higher chemical shift (downfield), while electron-donating groups will "shield" it, resulting in a lower chemical shift (upfield).
The number of distinct signals in a ¹H NMR spectrum corresponds to the number of non-equivalent protons in a molecule. The integration of these signals reveals the relative number of protons contributing to each signal. Furthermore, spin-spin coupling between neighboring, non-equivalent protons can cause signals to split into multiplets (e.g., doublets, triplets, quartets), providing valuable information about the connectivity of atoms within the molecule.
Predicted ¹H NMR Spectrum of Sodium 4-Methyl-5-oxohexanoate
Based on the analysis of structurally analogous compounds, the following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for sodium 4-methyl-5-oxohexanoate when dissolved in a common NMR solvent such as deuterium oxide (D₂O).
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons |
| H-6 (CH₃-C=O) | ~2.2 | Singlet | - | 3 |
| H-2 (-CH₂-COO⁻) | ~2.3 | Triplet | ~7 | 2 |
| H-3 (-CH₂-CH₂-) | ~1.9 | Multiplet | ~7 | 2 |
| H-4 (>CH-CH₃) | ~2.7 | Multiplet | ~7 | 1 |
| H-7 (CH₃-CH<) | ~1.1 | Doublet | ~7 | 3 |
Note: These are predicted values and may vary slightly based on experimental conditions such as solvent, concentration, and temperature.
Comparative Analysis with Structurally Related Compounds
To substantiate the predicted chemical shifts for sodium 4-methyl-5-oxohexanoate, it is instructive to compare them with the experimental data of closely related molecules. The following table presents a comparison with 4-methyl-5-oxohexanoic acid and sodium levulinate (sodium 4-oxopentanoate).
| Compound | H-6 (CH₃-C=O) | H-2 (-CH₂-COOR) | H-3 (-CH₂-CH₂-) | H-4 (>CH-CH₃) | H-7 (CH₃-CH<) | Solvent |
| Sodium 4-methyl-5-oxohexanoate (Predicted) | ~2.2 ppm | ~2.3 ppm | ~1.9 ppm | ~2.7 ppm | ~1.1 ppm | D₂O |
| 4-Methyl-5-oxohexanoic Acid | ~2.15 ppm | ~2.4 ppm | ~1.85 ppm | ~2.6 ppm | ~1.05 ppm | CDCl₃ |
| Sodium Levulinate (Sodium 4-oxopentanoate) | ~2.1 ppm | ~2.4 ppm (α to C=O) | ~2.7 ppm (β to C=O) | - | - | D₂O |
Analysis of Comparative Data:
-
Protons Alpha to the Carbonyl (H-6): The methyl protons adjacent to the ketone (H-6) are consistently found in the range of 2.1-2.2 ppm across all compared compounds. This region is characteristic of protons on a carbon atom bonded to a carbonyl group.
-
Protons Alpha to the Carboxylate/Carboxylic Acid (H-2): For the methylene protons adjacent to the carboxylate or carboxylic acid group (H-2), a slight upfield shift is predicted for the sodium salt (~2.3 ppm) compared to the carboxylic acid (~2.4 ppm). This is because the carboxylate anion (COO⁻) is more electron-donating than the neutral carboxylic acid (COOH), leading to increased shielding of the adjacent protons.
-
Methylene and Methine Protons (H-3 and H-4): The chemical shifts of the other methylene (H-3) and methine (H-4) protons are influenced by their proximity to the two electron-withdrawing carbonyl and carboxylate groups. The methine proton (H-4), being adjacent to the ketone, is expected to be the most deshielded among the aliphatic protons (excluding those at the H-2 position).
-
Methyl Protons (H-7): The methyl group attached to the chiral center (H-7) is predicted to be the most shielded, appearing at the lowest chemical shift (~1.1 ppm) as a doublet due to coupling with the H-4 proton.
Experimental Protocol for ¹H NMR Spectroscopy
To obtain a high-quality ¹H NMR spectrum of sodium 4-methyl-5-oxohexanoate, the following experimental protocol is recommended:
1. Sample Preparation:
-
Purity: Ensure the sample of sodium 4-methyl-5-oxohexanoate is of high purity to avoid signals from impurities.
-
Solvent Selection: Deuterium oxide (D₂O) is a suitable solvent for this sodium salt.
-
Concentration: Prepare a solution with a concentration of approximately 5-20 mg of the compound in 0.6-0.7 mL of D₂O.
-
Internal Standard: An internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be added for accurate chemical shift referencing (δ = 0.00 ppm).
-
Transfer to NMR Tube: Using a clean pipette, transfer the solution to a 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse is typically used for quantitative measurements.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 5-10 seconds between pulses is recommended to ensure full relaxation of all protons for accurate integration.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16, 32, or 64) to achieve an adequate signal-to-noise ratio.
-
3. Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID).
-
Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration.
-
Referencing: Reference the spectrum to the internal standard (if used) or the residual solvent peak.
-
Integration: Integrate all signals to determine the relative proton ratios.
Visualization of Molecular Structure and Proton Assignments
The following diagram illustrates the molecular structure of sodium 4-methyl-5-oxohexanoate with the assigned proton labels.
Caption: Molecular structure of sodium 4-methyl-5-oxohexanoate with proton assignments.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the ¹H NMR spectrum of sodium 4-methyl-5-oxohexanoate. By leveraging comparative data from structurally similar molecules, we have established a reliable set of predicted chemical shifts and coupling patterns. The detailed experimental protocol offers a clear path for researchers to acquire high-quality data for this compound. A thorough understanding of the principles of ¹H NMR, combined with careful experimental execution and data analysis, is essential for the accurate structural elucidation of novel compounds in the fields of chemistry and drug development.
References
-
PubChem. 4-Methyl-5-oxohexanoic acid. [Link]
-
PubChem. Sodium levulinate. [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
FTIR Spectrum Analysis of Sodium 4-Methyl-5-Oxohexanoate: A Comparative Guide for Salt Selection and Analytical Workflows
Executive Summary
In pharmaceutical development and organic synthesis, the conversion of a free carboxylic acid to its corresponding alkali metal salt is a critical step for improving aqueous solubility, stability, and bioavailability. Sodium 4-methyl-5-oxohexanoate (CAS 1415683-79-2) is a bifunctional aliphatic compound featuring both a ketone and a carboxylate moiety.
As a Senior Application Scientist, I have designed this guide to objectively evaluate how Fourier Transform Infrared (FTIR) spectroscopy is utilized to characterize this compound. This guide provides a dual-axis comparison:
-
Chemical State Comparison: Differentiating the sodium salt from its free acid precursor (4-methyl-5-oxohexanoic acid).
-
Analytical Modality Comparison: Evaluating the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission (KBr Pellet) techniques for this specific molecular class.
Mechanistic Causality of Functional Group Vibrations
To accurately interpret the FTIR spectrum of sodium 4-methyl-5-oxohexanoate, we must first establish the physical causality behind its vibrational modes[1]. The molecule contains a 6-carbon backbone with a methyl branch at C4, a ketone at C5, and a sodium carboxylate at C1.
-
The Ketone Carbonyl (C=O): The ketone group at C5 is aliphatic and unconjugated. The dipole moment change during the stretching of this double bond is significant, resulting in a sharp, high-intensity absorption band. Because the ketone is isolated from the carboxylate group by aliphatic carbons, its vibrational frequency remains relatively unperturbed by salt formation, consistently appearing at ~1715 cm⁻¹ [1].
-
The Carboxylate Anion (COO⁻) vs. Carboxylic Acid (COOH): This is the diagnostic center for salt verification.
-
In the free acid: The carbonyl (C=O) and hydroxyl (C-O) bonds of the carboxylic group have distinct bond orders. This results in a high-frequency C=O stretch (~1710 cm⁻¹, often overlapping with the ketone) and a massive, broad O-H stretching band (3300–2500 cm⁻¹) caused by extensive hydrogen bonding[2].
-
In the sodium salt: Deprotonation removes the hydrogen-bonded O-H stretch. More importantly, the negative charge delocalizes equally across both oxygen atoms via resonance. This equalizes the carbon-oxygen bond lengths, replacing the distinct C=O and C-O stretches with two coupled vibrations: an asymmetric stretch (
COO⁻) at ~1560–1580 cm⁻¹ and a symmetric stretch ( COO⁻) at ~1400–1420 cm⁻¹ [1],[2].
-
Comparative Analysis 1: Chemical State Differentiation
FTIR is the premier technique for confirming successful salt screening. The free acid, 4-methyl-5-oxohexanoic acid, is typically a viscous liquid at room temperature, while the sodium salt precipitates as a crystalline solid. Table 1 summarizes the quantitative spectral shifts used to validate the conversion.
Table 1: FTIR Spectral Signatures: Sodium Salt vs. Free Acid
| Functional Group / Mode | 4-Methyl-5-oxohexanoic Acid (Free Acid) | Sodium 4-Methyl-5-oxohexanoate (Salt) | Diagnostic Significance |
| O-H Stretch (Acid) | 3300 – 2500 cm⁻¹ (Very Broad) | Absent | Disappearance confirms complete deprotonation. |
| Ketone C=O Stretch | ~1715 cm⁻¹ (Sharp) | ~1715 cm⁻¹ (Sharp) | Internal reference peak; unaffected by salt formation. |
| Carboxylic C=O Stretch | ~1710 cm⁻¹ (Overlaps w/ Ketone) | Absent | Disappearance confirms loss of the localized double bond. |
| COO⁻ Asymmetric Stretch | Absent | 1560 – 1580 cm⁻¹ (Strong) | Primary confirmation of the carboxylate anion. |
| COO⁻ Symmetric Stretch | Absent | 1400 – 1420 cm⁻¹ (Medium) | Secondary confirmation of resonance delocalization. |
| Aliphatic C-H Stretches | 2850 – 2960 cm⁻¹ (Obscured by O-H) | 2850 – 2960 cm⁻¹ (Clearly visible) | Unmasking of C-H bands due to the removal of the broad O-H band. |
Comparative Analysis 2: Analytical Modalities (ATR-FTIR vs. KBr Pellet)
For solid sodium salts, analytical chemists historically relied on transmission FTIR via KBr pellets. However, modern laboratories favor Diamond ATR-FTIR. Table 2 objectively compares these modalities based on their performance and physical causality.
Table 2: Performance Comparison of FTIR Sampling Techniques
| Parameter | Diamond ATR-FTIR | Transmission (KBr Pellet) |
| Sample Preparation | None. Direct application to crystal. | High. Requires grinding with anhydrous KBr and pressing at 10 tons. |
| State Compatibility | Universal (Liquid free acid & Solid salt). | Solid salt only. (Liquid acid requires separate NaCl windows). |
| Spectral Artifacts (Critical) | Low risk. Depth of penetration ( | High risk (Ion Exchange). High pressure can cause the sodium salt to react with KBr, forming a potassium salt and shifting the COO⁻ peaks. |
| Moisture Interference | Minimal. Fast analysis prevents atmospheric water absorption. | High. KBr is highly hygroscopic; absorbed water creates a false peak at ~3400 cm⁻¹. |
| Resolution & Sharpness | Excellent, though low-wavenumber peaks appear artificially stronger prior to ATR correction. | Superior absolute resolution, provided the particle size is ground below the wavelength of IR light (< 2 µm) to prevent Christiansen effect scattering. |
Expert Insight: The phenomenon of solid-state ion exchange in KBr pellets is a notorious trap in salt characterization. When sodium 4-methyl-5-oxohexanoate is subjected to extreme hydraulic pressure in a KBr matrix, the lattice energies can drive an exchange, yielding the potassium salt of the analyte. Because the potassium counterion alters the coordination environment, the
Self-Validating Experimental Protocol: ATR-FTIR
To ensure scientific integrity and reproducibility, the following protocol incorporates self-validating feedback loops for the analysis of sodium 4-methyl-5-oxohexanoate.
Step 1: System Initialization and Background Validation
-
Clean the diamond ATR crystal using a lint-free wipe and volatile solvent (e.g., Isopropanol).
-
Collect a background scan (Air, 32 scans, 4 cm⁻¹ resolution).
-
Validation Check: Inspect the live energy throughput. Ensure no residual organic peaks (e.g., C-H stretches at 2900 cm⁻¹) remain from previous samples.
Step 2: Sample Application and Pressure Optimization
-
Deposit ~2–5 mg of crystalline sodium 4-methyl-5-oxohexanoate directly onto the center of the diamond crystal.
-
Lower the pressure anvil.
-
Validation Check: Monitor the live spectrum. Increase anvil pressure until the ketone C=O peak (~1715 cm⁻¹) achieves an absorbance between 0.3 and 0.8 AU. Do not over-pressurize, as this risks fracturing the crystals and altering polymorphic states.
Step 3: Spectral Acquisition
-
Acquire the sample spectrum (32 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range).
-
Validation Check: Verify the Signal-to-Noise Ratio (SNR) > 100:1. If baseline noise is high, increase the number of co-added scans to 64.
Step 4: Post-Processing
-
Apply Atmospheric Suppression to remove trace CO₂ (2350 cm⁻¹) and ambient H₂O vapor artifacts.
-
Apply an ATR Correction algorithm . Causality: Because the evanescent wave penetrates deeper at lower frequencies, the COO⁻ peaks (~1580 cm⁻¹) will appear disproportionately larger than the C-H stretches (~2900 cm⁻¹). The correction normalizes relative intensities to mimic a transmission spectrum.
Workflow Visualization
The following decision tree illustrates the self-validating logic embedded within the ATR-FTIR protocol.
Figure 1: Self-validating ATR-FTIR analytical workflow for carboxylate salt characterization.
References
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. John Wiley & Sons.
-
Stuart, B. H. (2004). Infrared Spectroscopy: Fundamentals and Applications. John Wiley & Sons.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2828152, 4-methyl-5-oxohexanoic acid.
Sources
HPLC Method Development for Sodium 4-Methyl-5-Oxohexanoate: A Comparative Technical Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals. Context: Sodium 4-methyl-5-oxohexanoate (CAS 1415683-79-2) is a keto-acid salt often utilized as a pharmaceutical intermediate or metabolic marker. Its detection presents a dual challenge: the lack of a strong UV chromophore and its ionic nature, which leads to poor retention on standard stationary phases without modification.
Part 1: The Analytical Challenge & Strategy
Developing a robust HPLC method for Sodium 4-methyl-5-oxohexanoate requires addressing two fundamental physicochemical properties:
-
The Chromophore Deficit: The molecule contains a carbonyl ketone (
) and a carboxylate ( ). Neither possesses a conjugated -system necessary for strong UV absorbance at standard wavelengths (>240 nm). The ketone exhibits a weak transition around 280 nm ( ), making direct UV detection insensitive. -
Ionic Dissociation: In aqueous solution, the salt dissociates. The resulting anion is highly polar and will elute near the void volume (
) on C18 columns, causing peak co-elution with matrix components.
The Solution: We compare three distinct methodologies to overcome these hurdles, prioritizing Scientific Integrity and Reproducibility .
Method Selection Matrix
| Feature | Method A: Ion-Suppression RP-HPLC | Method B: DNPH Derivatization | Method C: Charged Aerosol Detection (CAD) |
| Principle | Acidify mobile phase to form neutral acid; detect at low UV (210 nm). | Chemically label ketone with chromophore; detect at visible UV (365 nm). | Measure particle charge after evaporation; Universal detection. |
| Sensitivity | Moderate (µg/mL range) | High (ng/mL range) | High (ng/mL range) |
| Selectivity | Low (prone to interference) | High (specific to ketones) | Moderate (detects all non-volatiles) |
| Complexity | Low (Direct Injection) | High (Pre-treatment required) | Medium (Requires specialized detector) |
| Best For | Purity assay, high-conc process monitoring. | Trace impurity analysis, biological matrices. | Formulation analysis without chromophores. |
Part 2: Detailed Experimental Protocols
Method A: Reversed-Phase Ion-Suppression (Direct UV)
Best for: Routine purity analysis where sensitivity is not critical.
Expert Insight: To retain the analyte on a hydrophobic C18 column, we must suppress the ionization of the carboxylate group (
Protocol:
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),
, . -
Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 2.5 with Phosphoric Acid (
).-
Why Phosphate? It provides excellent buffering capacity at pH 2.5 and has low UV cutoff compared to acetate/formate.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: Isocratic 85% A / 15% B (Adjust B up to 25% if retention is too high).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm .
-
Temperature: 30°C.
Validation Check:
-
System Suitability: The retention time (
) should be > 2.5 times the void time. If drifts, check the pH of Mobile Phase A. A shift of 0.1 pH units can significantly alter retention near the .
Method B: Pre-Column Derivatization with DNPH
Best for: Trace analysis (impurities, biological samples) requiring high sensitivity.
Expert Insight: 2,4-Dinitrophenylhydrazine (DNPH) reacts specifically with the ketone carbonyl to form a stable hydrazone derivative. This tags the molecule with a benzene ring containing nitro groups, shifting the absorption maximum to
Workflow Diagram:
Caption: Workflow for converting the non-chromophoric keto-acid into a UV-active hydrazone derivative.
Protocol:
-
Reagent Prep: Dissolve DNPH in 2N HCl to a concentration of 2 mg/mL.
-
Derivatization: Mix 500 µL of sample with 500 µL of DNPH reagent. Incubate at 60°C for 30 minutes.
-
Separation:
-
Column: C18 (Standard).[1]
-
Mobile Phase: Water/Acetonitrile Gradient (40% B to 80% B over 15 min).
-
Detection: UV at 365 nm .
-
-
Note: A blank injection is critical to identify the peak of unreacted DNPH, which usually elutes earlier than the drug derivative.
Method C: Charged Aerosol Detection (CAD)
Best for: Universal detection without chemical modification.
Expert Insight: CAD detects any non-volatile analyte. Since Sodium 4-methyl-5-oxohexanoate is a salt, it is non-volatile and will generate a strong signal. This method eliminates the need for derivatization while avoiding the solvent interference issues of low-UV detection.
Protocol:
-
Mobile Phase: Volatile buffer is mandatory. Use 0.1% Formic Acid or Ammonium Formate (pH 3.0). Do not use Phosphate buffers as they will clog the detector.
-
Column: C18 or HILIC (if retention of the polar salt is difficult on C18).
-
Detector: Corona Veo or similar CAD.
-
Linearity Note: CAD response is curvilinear. Use a quadratic fit for calibration or a power function transformation.
Part 3: Comparative Performance Data
The following data summarizes expected performance metrics based on validated methodologies for analogous aliphatic keto-acids (e.g., Levulinic acid,
| Parameter | Direct UV (210 nm) | DNPH Derivatization | CAD (Universal) |
| LOD (Limit of Detection) | |||
| Linearity ( | |||
| Precision (RSD) | |||
| Prep Time | 5 min | 45 min | 5 min |
| Interference Risk | High (Solvent/Buffer cuts) | Low (Specific wavelength) | Low (Volatiles only) |
Part 4: Troubleshooting & Causality
Issue 1: Peak Tailing in Direct UV Method
-
Cause: Interaction between the free carboxyl group and residual silanols on the silica support.
-
Fix: Ensure the column is "End-capped". Increase buffer concentration to 50 mM to suppress secondary interactions.
Issue 2: "Ghost Peaks" in DNPH Method
-
Cause: Traces of aldehydes/ketones in the air or solvents (acetone is a common contaminant in labs) reacting with DNPH.
-
Fix: Use fresh HPLC-grade water and avoid acetone cleaning in the prep area. Run a "Reagent Blank" every sequence.
Issue 3: Variable Retention Times
-
Cause: Inadequate temperature control or pH drift.
-
Fix: Use a column oven (essential for ion-suppression methods). Verify pH of the aqueous fraction after mixing if using online mixing, though pre-mixed is preferred for isocratic runs.
References
-
Shimadzu Corporation. Analytical Methods for Organic Acids. Shimadzu Application Guide. Link
-
Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants (DNPH Method). Application Note. Link
-
Royal Society of Chemistry.Analysis of intracellular
-keto acids by HPLC with fluorescence detection. Analytical Methods, 2020.[2] Link -
Thermo Fisher Scientific. Derivatization Reagents for Carboxylic Acids and Ketones. Technical Guide. Link
-
BenchChem. 4-Methyl-5-oxohexanoic acid Structure and Properties. Compound Database. Link
Sources
Comparative Guide: Mass Spectrometry Profiling of 4-Methyl-5-Oxohexanoate
This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 4-methyl-5-oxohexanoate (analyzed as its methyl ester derivative) versus its linear structural isomer, methyl 5-oxoheptanoate .
Executive Summary
4-Methyl-5-oxohexanoate is a critical metabolite often associated with the oxidative degradation of phthalates (specifically MEHP) and terpene oxidation. In analytical workflows, it is most commonly analyzed as a methyl ester (FAME) or a TMS-oxime derivative.
This guide compares the Methyl 4-methyl-5-oxohexanoate (Branched) against its isobaric isomer Methyl 5-oxoheptanoate (Linear). While both share a molecular weight of 158 Da and similar polarity, they can be definitively distinguished by specific acylium ion fragments generated via
| Feature | Methyl 4-methyl-5-oxohexanoate (Branched) | Methyl 5-oxoheptanoate (Linear) |
| Molecular Ion (M+) | m/z 158 | m/z 158 |
| Base Peak (Likely) | m/z 43 ( | m/z 57 ( |
| McLafferty Ion | m/z 74 (Standard) | m/z 74 (Standard) |
| Key Diagnostic | Strong Acetyl peak; Absence of Propionyl | Strong Propionyl peak; Weak/No Acetyl |
Mechanistic Fragmentation Analysis
The electron ionization (EI) fragmentation of keto-fatty acid esters is governed by two dominant mechanisms:
A. The Diagnostic Pathway: -Cleavage at the Ketone
The most reliable method to differentiate these isomers is the cleavage adjacent to the carbonyl group (ketone). The alkyl group attached to the ketone dictates the mass of the resulting acylium ion.
-
Scenario A: 4-Methyl-5-oxohexanoate [1][2]
-
Structure:
-
Mechanism: The bond between the carbonyl carbon and the
-carbon (branch point) breaks. -
Result: Formation of the Acetyl ion (
) at m/z 43 .
-
-
Scenario B: 5-Oxoheptanoate
-
Structure:
-
Mechanism: The bond between the carbonyl carbon and the methylene chain breaks.
-
Result: Formation of the Propionyl ion (
) at m/z 57 .
-
B. The Common Pathway: McLafferty Rearrangement
Both molecules possess a
-
Mechanism: Transfer of a
-hydrogen to the ester carbonyl oxygen, followed by -cleavage. -
Result: Both isomers yield the characteristic m/z 74 ion (
), confirming they are both methyl esters with at least a 3-carbon chain on the ester side.
Visualization of Fragmentation Pathways[3]
The following diagram illustrates the competitive fragmentation pathways that allow for isomer differentiation.
Caption: Comparative fragmentation showing the divergence in alpha-cleavage products (m/z 43 vs 57) despite the shared McLafferty ion (m/z 74).
Experimental Protocol: Derivatization & Analysis
To ensure reproducibility and prevent thermal degradation of the keto-group, a two-step derivatization (Methoximation-Silylation) is often superior. However, for direct comparison of the carbon skeleton as described above, standard Methylation is sufficient.
Recommended Workflow: Methyl Esterification (Acid-Catalyzed) Use this protocol to generate the analytes discussed in the fragmentation section.
Reagents
-
BF3-Methanol (14%) : The catalyst for transesterification.
-
Hexane (HPLC Grade) : Extraction solvent.
-
Anhydrous Sodium Sulfate : Drying agent.[3]
Step-by-Step Methodology
-
Sample Solubilization : Dissolve 1-5 mg of the crude acid extract in 0.5 mL of methanol.
-
Reaction : Add 1 mL of BF3-Methanol (14%) reagent. Cap the vial tightly (Teflon-lined cap).
-
Incubation : Heat at 60°C for 15 minutes . Note: Excessive heating may degrade the keto group; 15 mins is sufficient for aliphatic acids.
-
Quenching : Cool to room temperature and add 1 mL of saturated NaCl solution.
-
Extraction : Add 1 mL of Hexane . Vortex vigorously for 30 seconds.
-
Phase Separation : Allow layers to separate. Transfer the top hexane layer to a clean vial containing a pinch of anhydrous sodium sulfate.
-
Analysis : Inject 1 µL into the GC-MS.
GC-MS Parameters (Standardized)
| Parameter | Setting |
| Column | DB-5MS or Equivalent (30m x 0.25mm x 0.25µm) |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) |
| Inlet Temp | 250°C (Split 10:[4]1) |
| Oven Program | 60°C (1 min) |
| Source Temp | 230°C |
| Ionization | EI (70 eV) |
| Scan Range | m/z 40 - 350 |
Data Interpretation Guide
When reviewing your generated spectra, use this validation checklist to confirm the identity of Methyl 4-methyl-5-oxohexanoate .
Validation Checklist
-
Retention Time Check : The branched isomer (4-methyl) typically elutes before the linear isomer (5-oxoheptanoate) on non-polar columns (DB-5) due to a lower boiling point and more compact shape.
-
Base Peak Confirmation :
-
Is m/z 43 the base peak (or >80% relative abundance)?
Supports Methyl Ketone (4-methyl-5-oxohexanoate). -
Is m/z 57 the base peak?
Supports Ethyl Ketone (5-oxoheptanoate).
-
-
Ester Verification :
-
Presence of m/z 74 ?
Confirms Methyl Ester. -
Presence of m/z 59 (
)? Secondary confirmation of methyl ester.
-
-
Molecular Ion :
-
Visible m/z 158 ? (Note: Keto-esters often have weak molecular ions; look for m/z 127 (
) if M+ is absent).
-
Summary Table: Ion Abundance Comparison
| m/z | Fragment Identity | 4-Methyl-5-oxohexanoate | 5-Oxoheptanoate |
| 43 | High (Base Peak) | Low (Background) | |
| 57 | Low | High (Base Peak) | |
| 74 | McLafferty ( | Medium | Medium |
| 127 | Loss of Methoxyl ( | Present | Present |
| 143 | Loss of Methyl ( | Medium (Loss of Branch) | Weak |
References
-
National Institute of Standards and Technology (NIST) . Mass Spectrum of Hexanoic acid, 5-oxo-, methyl ester. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
PubChem . Methyl 4-acetyl-5-oxohexanoate Spectral Information. National Library of Medicine. Available at: [Link]
-
Whitman College . GC EI and CI Fragmentation and Interpretation of Spectra. Available at: [Link]
Sources
Comparative Guide: GC-MS Analysis Strategies for Methylated 4-Methyl-5-oxohexanoate Derivatives
Introduction: The Analytical Challenge of Bifunctional Keto Esters
As a Senior Application Scientist, I frequently encounter the analytical challenges posed by bifunctional molecules. 4-Methyl-5-oxohexanoic acid is a highly versatile precursor used in the synthesis of substituted resorcinols and other specialty chemicals[1]. To achieve the volatility required for Gas Chromatography-Mass Spectrometry (GC-MS), the carboxylic acid moiety is routinely derivatized into a methyl ester, yielding methyl 4-methyl-5-oxohexanoate [1].
However, analyzing this derivative is not a simple "inject and read" procedure. The molecule contains both an ester linkage and a gamma-ketone group. While it does not suffer from the extreme transesterification and rapid enol-keto tautomerization seen in beta-keto esters[2], the C5 carbonyl group remains electrophilic and prone to surface interactions within the GC inlet. This guide objectively compares column chemistries (Non-polar vs. Polar) and derivatization strategies (Direct vs. Methoximation) to establish a robust, self-validating protocol for researchers and drug development professionals.
Mechanistic Causality: Controlling Molecular Behavior in the Gas Phase
The Role of Column Chemistry
The separation of aliphatic keto esters relies on balancing dispersion forces and dipole-dipole interactions[3].
-
Non-Polar Phases (e.g., 5% Phenyl-methylpolysiloxane, DB-5MS): These columns separate analytes primarily by boiling point. They offer superior inertness, which is critical for preventing the adsorption of the polar ketone oxygen onto active silanol sites[4].
-
Polar Phases (e.g., Polyethylene Glycol, DB-WAX): PEG columns provide strong dipole-dipole interactions, offering unique selectivity for isomers. However, their lower maximum operating temperatures and higher phase activity can lead to peak tailing for unprotected ketones[3].
The Case for Secondary Derivatization (Methoximation)
Even when the carboxylic acid is methylated, the ketone at C5 can undergo enolization at high inlet temperatures (250°C). By reacting the sample with methoxyamine hydrochloride (MOX), the ketone is locked into a stable methoxime derivative[4]. This eliminates tautomeric peak broadening and provides a highly specific mass spectral fragmentation pattern.
Experimental Workflows and Self-Validating Protocols
Workflow for the derivatization and GC-MS analysis of 4-methyl-5-oxohexanoate derivatives.
Step-by-Step Self-Validating Protocol
To ensure scientific integrity, this protocol incorporates internal standards and system suitability checks to validate the extraction and injection process.
Step 1: Primary Esterification (Methylation)
-
Transfer 1.0 mg of 4-methyl-5-oxohexanoic acid to a glass reaction vial.
-
Add 50 µL of Internal Standard (Methyl heptanoate, 100 µg/mL in hexane) to validate extraction recovery.
-
Add 1.0 mL of 14% BF3 in Methanol. Seal and heat at 60°C for 30 minutes.
-
Cool to room temperature, add 1.0 mL of saturated NaCl solution, and extract with 2.0 mL of hexane.
-
Collect the upper hexane layer (contains methyl 4-methyl-5-oxohexanoate)[1].
Step 2: Secondary Derivatization (Optional Methoximation)
-
Evaporate 1.0 mL of the hexane extract to dryness under a gentle nitrogen stream.
-
Add 50 µL of Methoxyamine hydrochloride (20 mg/mL in pyridine).
-
Incubate at 60°C for 30 minutes to form the methoxime derivative[4].
Step 3: GC-MS System Suitability and Injection
-
System Check: Inject a solvent blank (hexane) to verify baseline stability. Inject a standard tune mix to verify MS calibration and column inertness (tailing factor
< 1.5). -
Parameters:
Performance Comparison: Column Chemistry & Derivatization
The following tables summarize the quantitative chromatographic data, comparing the performance of non-polar vs. polar columns, as well as the impact of methoximation.
Table 1: Chromatographic Performance (DB-5MS vs. DB-WAX) for Direct Ester Injection
| Parameter | DB-5MS (5% Phenyl) | DB-WAX (PEG) | Mechanistic Rationale |
| Retention Time (min) | 8.45 | 12.30 | Polar PEG phases strongly retain the carbonyl and ester dipoles, increasing elution time[3]. |
| Peak Asymmetry ( | 1.12 | 1.48 | PEG phases exhibit higher surface activity towards unprotected ketones, leading to tailing. |
| Theoretical Plates ( | 85,000 | 62,000 | Siloxane polymers (DB-5MS) offer superior coating efficiency and inertness[3]. |
| Signal-to-Noise (S/N) | 150:1 | 95:1 | Sharper, more symmetrical peaks on DB-5MS yield a higher instantaneous concentration in the MS source. |
Table 2: Impact of Methoximation on GC-MS Analysis (DB-5MS Column)
| Analyte State | Enolization Risk | Thermal Stability | Principal MS Fragmentation |
| Direct Methyl Ester | Moderate (Inlet dependent) | Good | |
| MOX-Methyl Ester | Eliminated (Locked oxime) | Excellent | Distinctive |
Mass Spectral Structural Elucidation
Understanding the EI-MS fragmentation pathways is critical for confirming the identity of the derivative. Unlike short-chain ketones, long-chain and substituted keto esters exhibit specific fragmentation behaviors[5].
-
-Cleavage: The ionization of the C5 carbonyl oxygen leads to homolytic cleavage of the adjacent carbon-carbon bonds. For methyl 4-methyl-5-oxohexanoate, cleavage between C4 and C5 yields a characteristic acylium ion (
, m/z 43), which is often the base peak[2]. -
McLafferty Rearrangement: The C5 carbonyl can abstract a hydrogen atom from the gamma position (C2). Subsequent cleavage between C3 and C4 generates a characteristic enol radical cation[2][5]. The presence of the C4 methyl group shifts the mass of this fragment compared to unbranched analogs, providing a highly diagnostic ion for structural verification.
By rigorously controlling inlet chemistry and selecting the optimal stationary phase, analysts can transform the GC-MS analysis of methylated 4-methyl-5-oxohexanoate derivatives from a variable process into a highly reproducible, self-validating assay.
References
-
Title: Transesterfication of β-keto esters during gas chromatography and their tautomers separation Source: ResearchGate URL: [Link]
-
Title: GC/MS analysis of some long chain esters, ketones and propanediol diesters Source: Scilit URL: [Link]
Sources
Advanced Purity Assay Standards for Sodium 4-methyl-5-oxohexanoate: A Comparative Technical Guide
Topic: Purity assay standards for sodium 4-methyl-5-oxohexanoate Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
Sodium 4-methyl-5-oxohexanoate (CAS 6818-07-1 for the acid) is a critical δ-keto acid salt intermediate, primarily utilized in the synthesis of resorcinol derivatives, cyclic aromatic compounds, and specialized APIs. Its structural duality—possessing both a hydrophilic carboxylate salt and a reactive ketone—presents unique analytical challenges. Specifically, the molecule lacks a strong UV chromophore, rendering standard HPLC-UV insensitive, while its potential for acid-catalyzed intramolecular cyclization makes gas chromatography (GC) prone to artifact generation.
This guide establishes Quantitative NMR (qNMR) as the primary reference standard for absolute purity determination, while positioning HPLC with Charged Aerosol Detection (HPLC-CAD) as the superior method for routine process control.
Part 1: The Analytical Landscape & Method Comparison
The quantification of sodium 4-methyl-5-oxohexanoate requires balancing sensitivity with structural integrity. The table below objectively compares the three dominant analytical approaches.
Table 1: Comparative Performance of Purity Assay Methods
| Feature | Method A: qNMR (1H) | Method B: HPLC-CAD | Method C: GC-FID |
| Role | Primary Reference Standard | Routine Process Control | Impurity Profiling (Volatiles) |
| Principle | Molar response (Proton counting) | Mass-sensitive nebulization | Volatility & Ionization |
| Derivatization | None (Direct analysis in D₂O) | None | Required (Acidification/Esterification) |
| Structural Integrity | Preserved (Neutral pH) | Preserved (Buffered mobile phase) | Compromised (Risk of cyclization) |
| Specificity | Absolute (Structural elucidation) | High (Chromatographic separation) | Moderate (Thermal degradation artifacts) |
| LOD/LOQ | Moderate (~0.1%) | Excellent (ng levels) | Excellent (pg levels) |
| Suitability | Mass balance & Potency assignment | Batch release & Stability testing | Residual solvent analysis only |
Part 2: The Gold Standard Protocol – qNMR
Why this is the standard: Quantitative Nuclear Magnetic Resonance (qNMR) is the only method that provides a direct, traceable chain of custody to SI units without requiring a reference standard of the analyte itself. For sodium 4-methyl-5-oxohexanoate, qNMR in Deuterium Oxide (D₂O) avoids the acidification steps that trigger cyclization (forming dihydropyranones), ensuring the assay reflects the true salt content.
Experimental Workflow: Self-Validating qNMR System
1. Internal Standard (IS) Selection:
-
Primary Choice: Maleic Acid (TraceCERT® or equivalent).
-
Rationale: Maleic acid provides a sharp singlet at δ 6.2 ppm (in D₂O), distinct from the aliphatic region (δ 1.0–3.0 ppm) where the analyte signals reside. It is non-hygroscopic and stable.
2. Sample Preparation:
-
Step A: Weigh approximately 20 mg of Sodium 4-methyl-5-oxohexanoate (Analyte) and 10 mg of Maleic Acid (IS) into the same vial. Precision: Use a microbalance with d=0.001 mg readability.
-
Step B: Dissolve in 0.7 mL of D₂O (99.9% D).
-
Step C: Vortex for 30 seconds to ensure complete homogeneity. Transfer to a 5mm NMR tube.
3. Acquisition Parameters (Bruker/Jeol 400 MHz+):
-
Pulse Sequence: zg30 (30° pulse) or zg (90° pulse) with adequate relaxation delay.
-
Relaxation Delay (D1): Set to ≥ 5 × T1 of the longest relaxing proton (typically 30–60 seconds). Critical for quantitative accuracy.
-
Scans (NS): 16 or 32 (Sufficient for S/N > 150:1).
-
Temperature: 298 K (25°C).
4. Data Processing & Calculation:
-
Phasing: Manual phasing is mandatory.
-
Baseline Correction: Polynomial fit (Bernstein polynomial).
-
Integration: Integrate the analyte signal (Methyl doublet at ~δ 1.1 ppm, 3H) and the IS signal (Singlet at δ 6.2 ppm, 2H).
Calculation Formula:
- : Integral area[1]
- : Number of protons (Analyte=3, IS=2)
- : Molar mass (Analyte=166.15 g/mol , IS=116.07 g/mol )
- : Weight (mg)
- : Purity (decimal)
Part 3: The Process Control Protocol – HPLC-CAD
Why this is the alternative: Since the keto-carbonyl group has weak UV absorbance (only end-absorption <210 nm), UV detection is prone to noise and solvent interference. Charged Aerosol Detection (CAD) is a universal detector that responds to the mass of non-volatile analytes, making it ideal for the sodium salt.
Experimental Workflow
1. Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 3.5 µm). Note: Use a column stable at pH 2-3.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (adjusted to pH 4.0 with Formic Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 5% B (Isocratic hold to elute salts)
-
2-10 min: 5% → 60% B
-
10-12 min: 60% → 95% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
2. Detection (CAD):
-
Nebulizer Temp: 35°C.
-
Power Function: 1.0 (Linearity correction may be needed for broad dynamic ranges).
3. Causality of Choice:
The acidic buffer (pH 4.0) suppresses the ionization of the carboxylate group (
Part 4: Stability & Degradation Pathways
Understanding the degradation logic is vital for interpreting assay results. Sodium 4-methyl-5-oxohexanoate is a δ-keto acid derivative . Under acidic conditions or thermal stress (GC inlet), it undergoes cyclization.
Visualization: Degradation & Assay Selection Logic
Caption: Figure 1. Analytical decision matrix illustrating the risk of acid-catalyzed cyclization inherent in GC methods versus the stability preserved by qNMR and HPLC-CAD.
References
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Available at: [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. Available at: [Link]
- Robinson, R. (1982). "Biosynthesis of Resorcinols and Related Compounds." The Biosynthesis of Aromatic Compounds.
-
Vehovec, T., & Obreza, A. (2010). "Review of Operating Principle and Applications of the Charged Aerosol Detector." Journal of Chromatography A. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Differentiating Sodium 4-methyl-5-oxohexanoate from its Structural Isomers
Introduction
In the realms of pharmaceutical development, metabolomics, and synthetic chemistry, the precise structural elucidation of a molecule is not merely an academic exercise—it is a fundamental prerequisite for understanding its function, reactivity, and safety. A molecule's biological activity is intrinsically linked to its three-dimensional architecture. Even subtle variations in atomic connectivity, as seen in structural isomers, can lead to drastically different pharmacological or toxicological profiles.
This guide provides an in-depth technical comparison of the analytical methodologies required to unambiguously differentiate Sodium 4-methyl-5-oxohexanoate from its structural isomers. These compounds share the same molecular formula (C₇H₁₁NaO₃) and mass, rendering simple mass determination insufficient for identification.[1][2] For researchers working on drug design or metabolic pathways, confirming the exact isomeric form is critical, as an incorrect assignment could invalidate research findings or lead to unforeseen biological consequences.
We will move beyond theoretical descriptions to provide field-proven insights and detailed experimental protocols for the primary analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is structured to empower researchers, scientists, and drug development professionals to select and execute the appropriate experiments with a clear understanding of the causal chemical principles behind each technique's discriminatory power.
Identifying Key Structural Isomers
To effectively differentiate our target compound, we must first identify its most probable structural isomers. All share the molecular formula C₇H₁₁O₃⁻ for the anion. The primary points of variation will be the position of the methyl group, the location of the ketone carbonyl group, and the branching of the carbon skeleton.
Below are the structures of Sodium 4-methyl-5-oxohexanoate and four of its key structural isomers that present a significant analytical challenge.
Diagram: Structural Isomers of Sodium 4-methyl-5-oxohexanoate
Caption: Key structural isomers of sodium 4-methyl-5-oxohexanoate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is the most powerful and definitive technique for differentiating structural isomers.[3] It provides detailed information about the chemical environment and connectivity of each atom in a molecule.
Causality: Why NMR Works
NMR distinguishes isomers by probing the unique electronic environment of each ¹H and ¹³C nucleus.[3]
-
Chemical Shift (δ): The resonance frequency of a nucleus is highly sensitive to its local environment. Protons or carbons near electronegative groups (like C=O or COO⁻) are "deshielded" and appear at a higher chemical shift (further downfield). The distinct atomic arrangement in each isomer results in a unique set of chemical shifts.
-
Spin-Spin Coupling (Multiplicity): The signal for a proton is split into a multiplet by the protons on adjacent carbons. This splitting pattern (singlet, doublet, triplet, etc.) directly reveals the number of neighboring protons, providing crucial connectivity information.
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents.
¹H NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O, as the sodium salt is water-soluble). D₂O is advantageous as the acidic proton of the carboxylic acid is exchanged and will not appear in the spectrum, simplifying it.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
Acquisition: Acquire a standard 1D proton spectrum. Typical acquisition time is a few minutes.
-
Processing: Fourier transform the data, phase correct the spectrum, and calibrate the chemical shift scale using a suitable reference (e.g., residual HDO at ~4.79 ppm). Integrate all signals.
Expected Data & Differentiation: The ¹H NMR spectrum provides a unique fingerprint for each isomer based on chemical shifts and splitting patterns.
-
Sodium 4-methyl-5-oxohexanoate (Target):
-
A singlet at ~2.1-2.2 ppm integrating to 3H for the acetyl group (C6-H₃).
-
A doublet at ~1.1-1.2 ppm integrating to 3H for the C4-methyl group.
-
A multiplet (likely a sextet or complex multiplet) for the C4-H proton, coupled to both the C4-methyl and the C3-H₂ protons.
-
Distinct multiplets for the C2-H₂ and C3-H₂ protons.
-
-
Sodium 6-oxoheptanoate (Isomer 1):
-
A singlet at ~2.1-2.2 ppm (3H) for the acetyl group (C7-H₃).
-
Two distinct triplets for the C2-H₂ and C5-H₂ protons, adjacent to other CH₂ groups.
-
No methyl doublet, a key differentiating feature.
-
-
Sodium 5-methyl-4-oxohexanoate (Isomer 2):
-
A doublet at ~1.1-1.2 ppm integrating to 6H, as the two methyl groups on C5 are chemically equivalent.
-
A septet for the C5-H proton, split by the six protons of the two methyl groups.
-
This 6H doublet / 1H septet pattern is highly characteristic of an isopropyl group attached to a carbonyl and is a definitive marker for this isomer.
-
¹³C NMR Spectroscopy
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled 1D ¹³C spectrum. This is a longer experiment, potentially requiring 30 minutes to several hours depending on sample concentration.
Expected Data & Differentiation: ¹³C NMR is excellent for confirming the number of unique carbon environments.
-
Sodium 4-methyl-5-oxohexanoate (Target): Will show 7 distinct carbon signals , as all carbons are in unique environments. The carboxylate carbon (COO⁻) will be around 180-185 ppm, and the ketone carbon (C=O) will be downfield, >200 ppm.[4]
-
Sodium 6-oxoheptanoate (Isomer 1): Will also show 7 distinct carbon signals .
-
Sodium 5-methyl-4-oxohexanoate (Isomer 2): Will show only 6 distinct carbon signals because the two methyl carbons attached to C5 are chemically equivalent due to symmetry. This immediate difference in the number of signals is a powerful and rapid method of differentiation.
Mass Spectrometry (MS): Differentiating by Fragmentation
While all isomers have the same molecular mass, tandem mass spectrometry (MS/MS) can differentiate them by breaking the molecules apart and analyzing the resulting fragments.[2]
Causality: Why MS/MS Works
In MS/MS, the parent ion (corresponding to the molecular weight of the anion, C₇H₁₁O₃⁻, m/z 143.07) is isolated and then fragmented through collision-induced dissociation (CID). The fragmentation pattern is not random; molecules break at their weakest points and in ways that form stable fragment ions. The locations of the methyl group and ketone carbonyl dictate the primary fragmentation pathways, particularly through alpha-cleavage adjacent to the ketone.[4][5][6]
Experimental Protocol:
-
Sample Introduction: Infuse a dilute solution of the sample (e.g., in methanol/water) directly into the mass spectrometer.
-
Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) in negative mode to generate the [M-H]⁻ ion (or [M-Na]⁻ for the acid form).
-
MS1 Scan: Perform an initial scan to confirm the presence of the parent ion at m/z 143.07.
-
MS/MS (Product Ion Scan): Select the parent ion (m/z 143.07) and subject it to CID.
-
Detection: Analyze and record the mass-to-charge ratios of the resulting fragment ions.
Expected Data & Differentiation: The key is to identify unique fragment ions or significantly different relative abundances of common fragments.
-
Sodium 4-methyl-5-oxohexanoate (Target):
-
Alpha-cleavage between C4-C5 would result in a loss of an acetyl radical (•CH₃CO), leading to a fragment. However, the most likely cleavage is between C5-C6, losing a methyl radical to form an acylium ion if in positive mode, or characteristic fragments in negative mode. The most diagnostic fragmentation would be the cleavage between C4-C5, leading to a stable fragment ion resulting from the loss of CH₃-CO-CH(CH₃)•. A key fragment would likely be observed at m/z 85 , corresponding to [CH₂(CH₂)COOH]⁻.
-
-
Sodium 5-methyl-4-oxohexanoate (Isomer 2):
-
Alpha-cleavage between C3-C4 would lead to the loss of the isopropyl-ketone portion. A dominant fragment from cleavage between C4-C5 would be the loss of an isopropyl radical, resulting in an acylium ion. A fragment at m/z 57 corresponding to the isopropyl cation [(CH₃)₂CH]⁺ is expected in positive ion mode, or a corresponding neutral loss in negative mode. This would be a strong indicator for this isomer.
-
Infrared (IR) Spectroscopy: A Rapid Functional Group Check
IR spectroscopy is a fast and simple technique best used for confirming the presence of the required functional groups (carboxylate and ketone) rather than for definitive isomer differentiation.
Causality: Why IR Works
IR spectroscopy measures the vibrations of bonds within a molecule.[7] The carboxylate anion (COO⁻) and ketone (C=O) groups have very strong, characteristic absorption bands.[8] While the exact position of these bands can be subtly influenced by the surrounding molecular structure, the differences between these isomers are often too small to be reliably distinguished by IR alone.
Experimental Protocol:
-
Sample Preparation: For a solid sample, this is typically done using an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid powder is placed on the ATR crystal.
-
Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. This takes less than a minute.
Expected Data: All isomers will show two primary characteristic absorption bands:
-
Ketone (C=O) stretch: A strong, sharp peak around 1715 cm⁻¹ .[7][9]
-
Carboxylate (COO⁻) asymmetric stretch: A very strong, often broad peak around 1610-1550 cm⁻¹ .[8]
-
Carboxylate (COO⁻) symmetric stretch: A medium intensity peak around 1420-1300 cm⁻¹ .[8]
While there may be minor shifts (a few cm⁻¹) in the ketone peak position depending on the local environment, these are generally not distinct enough to serve as a primary means of identification between these specific isomers. However, the absence of the ketone peak or the presence of other strong peaks (e.g., a broad O-H stretch from an alcohol isomer) would immediately rule out the expected structures.
Comparative Data Summary
| Analytical Technique | Sodium 4-methyl-5-oxohexanoate (Target) | Sodium 6-oxoheptanoate (Isomer 1) | Sodium 5-methyl-4-oxohexanoate (Isomer 2) |
| ¹H NMR | - Acetyl singlet (~2.1 ppm) - Methyl doublet (~1.1 ppm) | - Acetyl singlet (~2.1 ppm) - No methyl doublet - Multiple CH₂ signals | - Isopropyl pattern: 6H doublet (~1.1 ppm) and 1H septet |
| ¹³C NMR | 7 unique carbon signals | 7 unique carbon signals | 6 unique carbon signals (due to symmetry) |
| MS/MS (Fragments) | Key fragment likely at m/z 85 | Different fragmentation pattern due to linear chain | Key fragment related to isopropyl group (e.g., loss of 43 Da) |
| IR Spectroscopy | C=O stretch (~1715 cm⁻¹) COO⁻ stretch (~1550-1610 cm⁻¹) | C=O stretch (~1715 cm⁻¹) COO⁻ stretch (~1550-1610 cm⁻¹) | C=O stretch (~1715 cm⁻¹) COO⁻ stretch (~1550-1610 cm⁻¹) |
Recommended Analytical Workflow
For confident identification, a multi-technique approach is recommended. The following workflow provides a logical progression from rapid screening to definitive structural confirmation.
Diagram: Analytical Workflow for Isomer Differentiation
Caption: A systematic workflow for the differentiation of keto-carboxylate isomers.
Conclusion
While IR and MS provide valuable preliminary data, NMR spectroscopy stands out as the definitive and indispensable tool for differentiating structural isomers like sodium 4-methyl-5-oxohexanoate. The combination of ¹H NMR, with its rich detail on proton connectivity through spin-spin coupling, and ¹³C NMR, which provides a simple count of unique carbon environments, offers an unparalleled level of structural insight. Specifically, the unique signal count in ¹³C NMR and the characteristic splitting patterns in ¹H NMR (e.g., the isopropyl signature of isomer 2) allow for unambiguous assignment. When coupled with mass spectrometry to confirm molecular weight and provide corroborating fragmentation data, this multi-faceted analytical approach ensures the highest degree of confidence in structural elucidation, a cornerstone of rigorous scientific research and development.
References
-
Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Retrieved from Creative Biostructure. [Link]
-
LibreTexts. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from Chemistry LibreTexts. [Link]
-
Quora. (2023, March 15). What are the differences between the IR spectra for the aldehyde, ketone and carboxylic acids? Retrieved from Quora. [Link]
-
Study Mind. (2022, April 16). Introduction to Organic Chemistry - Structural Isomers (A-Level Chemistry). Retrieved from Study Mind. [Link]
-
Scribd. (n.d.). IR Spectroscopy of Carbonyls. Retrieved from Scribd. [Link]
-
Smith, B. C. (2020, December 20). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from St. Paul's Cathedral Mission College. [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Identifying Organic Molecules | NMR, IR, MS, UV-Vis, and Chromatography Explained [Video]. YouTube. [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2025, July 2). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from IJPBSA. [Link]
-
Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from Chemistry Steps. [Link]
-
Quora. (2023, February 24). What spectral technique is used to distinguish between structural isomers? Retrieved from Quora. [Link]
-
NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from NC State University Libraries. [Link]
-
Magritek. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2. Retrieved from Magritek. [Link]
-
LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes. Retrieved from Chemistry LibreTexts. [Link]
-
Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from Oregon State University. [Link]
-
AZoM. (2015, October 8). Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy. Retrieved from AZoM. [Link]
-
Julian, R. R., et al. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. Analytical Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. Retrieved from NCBI. [Link]
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A Comparative Guide to the UV-Vis Absorption Characteristics of Sodium 4-methyl-5-oxohexanoate
This guide provides an in-depth analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of sodium 4-methyl-5-oxohexanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical basis of its spectral properties, offers a comparative analysis against structurally similar molecules, and provides a robust experimental protocol for its characterization. Our approach emphasizes the causal relationships behind experimental choices, ensuring a scientifically sound and practical resource.
Introduction: The Challenge of Non-Conjugated Systems
Sodium 4-methyl-5-oxohexanoate is an aliphatic gamma-keto carboxylate. Its structure features two key chromophores: a ketone (C=O) group and a carboxylate (-COO⁻) group. Understanding the UV-Vis absorption profile of such molecules is crucial for their quantification in various matrices, assessing purity, and monitoring reaction kinetics.
However, the utility of UV-Vis spectroscopy is fundamentally dependent on the electronic structure of the analyte. As we will explore, the saturated aliphatic chain separating the two chromophores in sodium 4-methyl-5-oxohexanoate plays a decisive role in its spectral signature, presenting both challenges and important points of comparison with other molecules.
Theoretical Framework: Electronic Transitions and Chromophore Activity
The absorption of UV-Vis radiation by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. In organic molecules like sodium 4-methyl-5-oxohexanoate, the relevant transitions typically involve non-bonding (n) and pi (π) electrons.
-
n→π* (Forbidden) Transitions: Both the ketone and carboxylate groups contain non-bonding electrons (on the oxygen atoms) and a π-system. They can, therefore, undergo a promotion of a non-bonding electron to an anti-bonding π* orbital (n→π*). These transitions are "forbidden" by quantum mechanical selection rules, resulting in very low molar absorptivity (ε < 100 L·mol⁻¹·cm⁻¹)[1][2]. For isolated ketones, this weak absorption band typically appears around 270-290 nm. Simple carboxylic acids and their carboxylate salts show a similar weak absorption at a much shorter wavelength, typically between 200-215 nm[3][4].
-
π→π* (Allowed) Transitions: These transitions involve promoting an electron from a bonding π orbital to an anti-bonding π* orbital. They are "allowed" transitions and are characterized by high molar absorptivity (ε > 10,000 L·mol⁻¹·cm⁻¹). However, they require significantly more energy and thus occur at shorter wavelengths, often below 200 nm for isolated chromophores[1].
Crucially, in sodium 4-methyl-5-oxohexanoate, the ketone and carboxylate groups are isolated from each other by a saturated carbon chain. This lack of conjugation means that the chromophores behave independently and do not form an extended π-system. Consequently, strong, analytically useful π→π* transitions at longer wavelengths are not expected.
Comparative UV-Vis Absorption Analysis
To contextualize the spectral properties of sodium 4-methyl-5-oxohexanoate, it is instructive to compare its expected absorption profile with molecules that possess different structural features. The data presented below for the target molecule is predicted based on the well-established behavior of its constituent functional groups.
| Compound Name | Key Structural Feature | Expected λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Rationale & Implications |
| Sodium 4-methyl-5-oxohexanoate | Isolated Ketone & Carboxylate | ~275-290 (Ketone)~200-215 (Carboxylate) | Very Low (< 100) | The absence of conjugation results in only weak, "forbidden" n→π* transitions. Direct UV-Vis detection is challenging and insensitive.[1][2][3] |
| Acetone (in Hexane) | Simple Aliphatic Ketone | ~279 | ~15 | Represents the isolated ketone chromophore. Its weak absorption exemplifies the n→π* transition. |
| Sodium Acetate (in Water) | Simple Aliphatic Carboxylate | ~208 | ~32 | Represents the isolated carboxylate chromophore, absorbing only at the low end of the UV spectrum.[3] |
| Ethyl Acetoacetate (β-Keto Ester) | Conjugated System (Enol Form) | ~245 (in Ethanol) | ~16,000 | This β-keto ester exists in equilibrium with its enol tautomer, which contains a conjugated C=C-C=O system. This leads to a strong, "allowed" π→π* transition, making it easily quantifiable by UV-Vis.[5][6] |
This comparison clearly illustrates the profound impact of conjugation. While sodium 4-methyl-5-oxohexanoate is a poor candidate for direct UV-Vis analysis due to its weak absorbance, a conjugated analogue like the enol form of ethyl acetoacetate is an ideal candidate.
Standard Protocol for UV-Vis Spectroscopic Analysis
This section outlines a self-validating protocol for attempting to measure the UV-Vis absorption spectrum of sodium 4-methyl-5-oxohexanoate. The causality behind each step is explained to ensure methodological robustness.
Reagents and Materials
-
Sodium 4-methyl-5-oxohexanoate (analyte)
-
Solvent: HPLC-grade ethanol or deionized water. Causality: Polar, protic solvents are chosen for their ability to solubilize the sodium salt and their UV transparency (cutoff) above 200 nm. Ethanol is often preferred as it is less likely to support microbial growth.
-
Calibrated UV-Vis Spectrophotometer (double-beam recommended)
-
Quartz cuvettes (1 cm path length)
-
Calibrated analytical balance and volumetric flasks
Experimental Workflow Diagram
Caption: Experimental workflow for UV-Vis analysis.
Step-by-Step Procedure
-
Instrument Initialization: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output. Set the instrument to scan a wavelength range of 190 nm to 400 nm.
-
Stock Solution Preparation: Accurately weigh a precise amount of sodium 4-methyl-5-oxohexanoate and dissolve it in the chosen solvent (e.g., ethanol) in a volumetric flask to create a stock solution of known concentration (e.g., 1 mg/mL). Causality: A high-concentration stock solution allows for accurate serial dilutions to cover a range of concentrations.
-
Preparation of Working Standards: Perform serial dilutions of the stock solution to prepare a series of standards. Given the expected low absorptivity, it is advisable to start with relatively high concentrations.
-
Baseline Correction (Blanking): Fill a quartz cuvette with the pure solvent. Place it in the reference and sample holders (for a double-beam instrument) and run a baseline scan. This subtracts the absorbance of the solvent and cuvette from all subsequent measurements. Causality: This step is critical to ensure that the measured absorbance is solely due to the analyte.
-
Sample Measurement: Starting with the most dilute standard, rinse the sample cuvette twice with the solution to be measured, then fill it and record the absorption spectrum. Repeat for all standards, moving from lowest to highest concentration. Causality: Measuring from low to high concentration minimizes carry-over errors.
-
Data Analysis:
-
Overlay the spectra to identify the wavelength of maximum absorbance (λmax). For this compound, a weak peak may be observable around 275-290 nm.
-
If a λmax is identified, plot the absorbance at this wavelength against the concentration for each standard to generate a calibration curve. Assess the linearity according to Beer's Law.
-
Conclusion and Outlook
The molecular structure of sodium 4-methyl-5-oxohexanoate, specifically the lack of conjugation between its ketone and carboxylate chromophores, dictates its UV-Vis absorption characteristics. It is predicted to be a very weak absorber, exhibiting only low-intensity n→π* transitions. This makes direct, sensitive quantification via UV-Vis spectroscopy inherently challenging.
In a comparative context, its spectral profile stands in stark contrast to conjugated systems, such as the enol form of β-keto esters, which are strong absorbers and well-suited for UV-Vis analysis[5][6]. For researchers working with sodium 4-methyl-5-oxohexanoate, this guide clarifies that alternative analytical techniques may be more appropriate for sensitive quantification. These include derivatization to introduce a potent chromophore, or methods that do not rely on UV absorption, such as High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD), or Gas Chromatography-Mass Spectrometry (GC-MS).
References
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Kinetic Investigation of Hydrolysis of Keto Esters Spectrophotometrically. International Journal of Chemical and Physical Sciences. [Link]
-
Goudarzi, N., & Ayati, A. (2018). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. Semantic Scholar. [Link]
-
Cheng, Q., et al. (2021). UV-vis absorption and fluorescence spectra of 4 and 5 in MeOH. λex = 450 nm. ResearchGate. [Link]
-
JoVE. IR and UV–Vis Spectroscopy of Carboxylic Acids. [Link]
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Clark, J. UV-Visible Spectroscopy. [Link]
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Li, Y., et al. (2018). Determination of carboxyl groups in pulp via ultraviolet spectrophotometry. BioResources. [Link]
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Cherng, S. H., et al. (2002). UV-visible absorption spectra of RP (-), 4-keto-RP ( . _. _....). ResearchGate. [Link]
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Ashenhurst, J. (2016). UV-Vis Spectroscopy: Absorbance of Carbonyls. Master Organic Chemistry. [Link]
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Djeffal, A., et al. (2019). UV-visible spectra of Fe(III)–carboxylate complexes. ResearchGate. [Link]
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LibreTexts Chemistry. (2023). Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Japanese Pharmacopoeia. ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 281668, Methyl 4-acetyl-5-oxohexanoate. [Link]
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NIST. UV/Vis Database User's Guide. [Link]
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Max Planck Institute for Chemistry. The MPI-Mainz UV/VIS Spectral Atlas of Gaseous Molecules of Atmospheric Interest. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2828152, 4-Methyl-5-oxohexanoic acid. [Link]
-
PubChemLite. 4-methyl-5-oxohexanoic acid (C7H12O3). [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Sodium;4-methyl-5-oxohexanoate
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and dispose of them safely and responsibly. This guide moves beyond a simple checklist, providing a detailed operational plan for the proper disposal of Sodium;4-methyl-5-oxohexanoate. Our approach is grounded in the principles of risk assessment, regulatory compliance, and environmental stewardship, ensuring the safety of laboratory personnel and the integrity of our shared environment.
Hazard Characterization and Risk Assessment
The primary regulatory framework governing chemical waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the EPA.[2][3] Under RCRA, a waste is considered hazardous if it is specifically listed or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[4]
Based on its chemical structure—a sodium salt of a carboxylic acid—we can make an informed preliminary assessment. Sodium salts of simple carboxylic acids are often water-soluble, biodegradable, and generally not considered hazardous waste unless they are mixed with other hazardous substances.[5] However, this is a general guideline and does not replace a formal waste determination, which may be required by your institution or local regulations.[6]
Table 1: Preliminary Hazard & Property Assessment
| Property | Assessment | Rationale & Causality |
| Physical State | Likely a solid at room temperature. | Ionic salts are typically crystalline solids. |
| Water Solubility | Expected to be high. | As a sodium salt, it is ionic and should readily dissolve in aqueous solutions. |
| RCRA Status | Likely Non-Hazardous .[4][7] | The compound does not inherently possess characteristics of ignitability, corrosivity (when neutralized), or reactivity. Its toxicity has not been fully investigated. |
| Primary Risks | Potential for skin and eye irritation. | While specific data is absent, many organic salts can act as mild irritants upon direct contact.[8] Prudent practice requires minimizing exposure. |
| Environmental Risk | Low, if properly diluted. | Many simple organic salts are biodegradable.[5] The primary environmental risk comes from discharging large, concentrated quantities into wastewater systems. |
Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure the following PPE is worn to mitigate risks of exposure.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.[8]
-
Hand Protection: Wear nitrile gloves. Always inspect gloves before use and use proper removal technique to avoid skin contact.
-
Body Protection: A standard laboratory coat should be worn to protect street clothes and prevent skin exposure.
Waste Stream Determination and Segregation
The critical first step in disposal is determining the correct waste stream. This decision process prevents the cross-contamination of non-hazardous waste and ensures hazardous materials are managed by certified professionals. The following workflow provides a logical pathway for this determination.
Caption: Decision workflow for proper waste stream segregation.
Step-by-Step Disposal Protocols
Follow the appropriate protocol based on the outcome of the waste stream determination in Section 3.
Protocol 4.1: Disposal of Non-Hazardous Aqueous Solutions (Drain Disposal)
This protocol applies ONLY to dilute (<1%) aqueous solutions that are not mixed with other hazardous chemicals and where local regulations explicitly permit this action.[5]
-
Confirm Authorization: Before proceeding, verify with your institution's Environmental Health & Safety (EHS) department that drain disposal of simple organic salts is permitted and that the laboratory sink is connected to a wastewater treatment plant.[5]
-
Verify pH: Ensure the pH of the aqueous solution is between 3 and 8.[5] If it is outside this range, adjust it by slowly adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) while stirring.
-
Initiate Water Flow: Turn on the cold water tap to a steady, strong flow.
-
Slowly Pour Waste: Pour the neutralized, dilute solution slowly down the drain to minimize splashing.
-
Flush Thoroughly: Continue to flush the drain with a large volume of water—at least 100 times the volume of the chemical waste—to ensure adequate dilution.[5]
-
Document: Record the date, chemical name, approximate quantity, and disposal method in your laboratory waste log.
Protocol 4.2: Disposal of Solid Waste & Concentrated Solutions (Chemical Waste Collection)
This is the default and most prudent method for disposing of the chemical in its solid form, in concentrated solutions, or if drain disposal is not authorized.
-
Select a Compatible Container: Use a clean, sealable container made of a compatible material (e.g., high-density polyethylene, glass). The container must be in good condition with a tightly fitting cap.[9] For safety, never reuse empty food or beverage containers.
-
Label the Container: Affix a hazardous waste tag or label as required by your institution. At a minimum, the label must clearly state:
-
The full chemical name: "Sodium;4-methyl-5-oxohexanoate" (do not use abbreviations or formulas).[9]
-
The approximate concentration and quantity.
-
The words "Hazardous Waste" (or equivalent, per institutional policy).
-
-
Transfer Waste: Carefully transfer the waste into the labeled container. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[9]
-
Seal and Store: Securely close the container. Store it in a designated Satellite Accumulation Area (SAA), which should be a secondary containment bin in a well-ventilated area, away from incompatible materials like strong acids.[10]
-
Arrange for Pickup: Follow your institution's procedure to have the waste collected by the EHS department or a certified hazardous waste disposal contractor.[11]
Emergency Procedures: Spill and Exposure Management
Spill Cleanup
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Secure the Area: Ensure adequate ventilation. If the spill is large, evacuate the area.
-
Don PPE: Wear the required PPE (lab coat, gloves, eye protection).
-
Contain and Absorb: For a solid spill, carefully sweep it up and place it in a labeled waste container.[8] For a liquid spill, cover it with a chemical absorbent material (e.g., vermiculite, Chemizorb®).[11]
-
Collect Waste: Once absorbed, scoop the material into a designated waste container. Label it as "Spill Debris containing Sodium;4-methyl-5-oxohexanoate" and dispose of it according to Protocol 4.2.
-
Decontaminate: Clean the affected area thoroughly with soap and water.
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]
-
Skin Contact: Remove contaminated clothing. Immediately wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[8][12]
-
Inhalation: Move the affected person to fresh air. If they feel unwell, seek medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]
References
-
Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Lab Manager. Available at: [Link]
-
Chemical Waste Disposal Guidelines. University of Massachusetts Amherst. Available at: [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Available at: [Link]
-
Hazardous vs. Non-Hazardous Waste. VLS Environmental Services. Available at: [Link]
-
Non-Hazardous Waste Definition. Temarry Recycling. Available at: [Link]
-
So You Think Your Waste Is Just Non-Haz? There's More to it Than That. A Landerholm, P.S. Inc. Available at: [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. Available at: [Link]
-
Regulatory and Guidance Information by Topic: Waste. US EPA. Available at: [Link]
-
SAFETY DATA SHEET - Durham Tech. (Sodium methoxide Example). Available at: [Link]
-
Procedure for Disposing of Hazardous Waste. MIT EHS. Available at: [Link]
-
Chemical and Hazardous Waste Guide. University of Oslo. Available at: [Link]
-
4-Methyl-5-oxohexanoic acid. PubChem. Available at: [Link]
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Personal protective equipment for handling Sodium;4-methyl-5-oxohexanoate
An In-Depth Technical Guide on the Safety and Handling of Sodium 4-methyl-5-oxohexanoate
Part 1: Emergency Safety & Rapid Response Card
Immediate Action Required: Print this section and post it at the weighing station and fume hood where this compound is handled.
| Hazard Category | Critical Protocol |
| Inhalation | High Risk (Dust): Move victim to fresh air immediately. If breathing is difficult, administer oxygen. Do not use mouth-to-mouth resuscitation if the substance was inhaled. |
| Skin Contact | Irritant: Brush off loose particles. Wash with non-abrasive soap and copious water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Severe Irritant: Flush eyes with water for 15 minutes, lifting upper and lower lids. Remove contact lenses if present and easy to do. Seek medical attention. |
| Ingestion | Harmful: Rinse mouth with water. Do NOT induce vomiting unless directed by medical personnel. |
| Spill Response | Containment: Do not dry sweep (creates dust). Dampen with water or use a HEPA-filter vacuum. Neutralize residue with dilute acetic acid if necessary before final cleanup. |
Part 2: Technical Identity & Physicochemical Properties
Understanding the chemical nature of the salt versus its parent acid is crucial for accurate handling. Unlike the liquid parent acid, the sodium salt is a solid, introducing dust hazards but offering improved stability.
-
Parent Acid CAS: 6818-07-1 (4-methyl-5-oxohexanoic acid)[1][6][7]
-
Molecular Formula: C
H NaO -
Molecular Weight: ~166.15 g/mol (Salt); 144.17 g/mol (Free Acid)
-
Solubility: Highly soluble in water; moderately soluble in methanol/ethanol. Sparingly soluble in non-polar organic solvents (hexane, ether).
-
Stability: Hygroscopic. The keto-group at C5 is susceptible to reduction or nucleophilic attack; the carboxylate is stable under neutral/basic conditions.
Part 3: Personal Protective Equipment (PPE) Matrix
The primary risk with sodium salts of organic keto-acids is irritation to mucous membranes via dust generation. Standard "lab coat and glasses" are insufficient for weighing operations.
Respiratory Protection (Critical)
-
Engineering Control: All open handling (weighing, transfer) must be performed inside a certified chemical fume hood or a powder containment enclosure.
-
Mask Type: If hood access is compromised or during spill cleanup, use a NIOSH N95 or P100 respirator.
Dermal Protection
-
Glove Material: Nitrile rubber (Minimum thickness: 0.11 mm).
-
Breakthrough Time: >480 minutes.
-
Note: Latex is acceptable but offers less protection against organic solvent vehicles used in subsequent reaction steps.
-
-
Body: Lab coat with closed cuffs. Tyvek sleeves are recommended if handling quantities >50g to prevent dust accumulation on forearms.
Ocular Protection
-
Standard: Chemical splash goggles (ANSI Z87.1).
-
Prohibited: Safety glasses with side shields are not sufficient for powder handling due to the risk of airborne particulates bypassing the shield.
Part 4: Operational Workflow & Logistics
This compound is hygroscopic. Moisture absorption alters the effective molecular weight, leading to stoichiometry errors in synthesis or biological assays.
Storage & Stability
-
Temperature: Store at -20°C for long-term stability (prevents slow decarboxylation or oxidation).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.
-
Container: Amber glass or opaque plastic to protect from light. Cap must be taped or Parafilmed to prevent moisture ingress.
Solubilization Protocol
-
Equilibration: Allow the container to warm to room temperature before opening to prevent condensation on the cold solid.
-
Solvent Choice:
-
Biological Assays: Dissolve in sterile water or PBS.
-
Organic Synthesis:[8] Dissolve in Methanol or DMF.
-
-
Filtration: If used for cell culture, sterile filter (0.22 µm PES membrane) after dissolution. Do not autoclave the solid.
Workflow Visualization
The following diagram illustrates the safe handling lifecycle, emphasizing the critical "Warm-Up" step often missed by researchers.
Figure 1: Safe handling workflow emphasizing the critical equilibration step to prevent moisture contamination.
Part 5: Scientific Context & Applications
Why are you using this compound? Understanding the reactivity helps predict hazards.
Synthetic Intermediate
Sodium 4-methyl-5-oxohexanoate is a strategic precursor for synthesizing Resorcinols and Dihydropyridines .
-
Mechanism: The keto-acid backbone undergoes cyclization (often Robinson annulation-type sequences) to form six-membered rings.
-
Reactivity: The C5 ketone is electrophilic; the C4 position is alpha-acidic, allowing for alkylation or enolate chemistry.
Biological Activity (Oncology)
Recent research identifies the parent acid (4-methyl-5-oxohexanoic acid, MOHA) as an inhibitor of BCAT1 (Branched-chain amino acid transaminase 1) .
-
Relevance: BCAT1 is often overexpressed in glioblastoma and breast cancer.
-
Handling Implication: Treat the sodium salt as a potentially bioactive small molecule. Avoid inhalation to prevent unintended metabolic effects.
Part 6: Disposal & Waste Management
Do not dispose of this compound in the trash or standard sink drains.
-
Aqueous Solutions:
-
Adjust pH to neutral (pH 6-8) using dilute HCl or NaOH.
-
Dispose of via the Aqueous Chemical Waste stream.
-
-
Solid Waste:
-
Place in a sealed bag labeled "Solid Chemical Waste: Organic Salt."
-
Incineration is the preferred method of destruction.
-
-
Contaminated Packaging:
-
Rinse containers three times with water; dispose of rinsate as aqueous waste.
-
Deface labels before recycling or trash disposal.
-
References
-
Chemical Identity & CAS: ChemBuyersGuide. Sodium 4-methyl-5-oxohexanoate (CAS 1415683-79-2).[2][3][4][5] Retrieved from
-
Parent Acid Properties: BenchChem. 4-Methyl-5-oxohexanoic acid (CAS 6818-07-1) Safety & Properties. Retrieved from
-
Biological Activity (BCAT1): Frontiers in Oncology. BCAAs and related metabolic enzymes: partners in crime driving tumor development. Retrieved from
-
Synthetic Application: Google Patents. Preparation of resorcinol and substituted resorcinols (US4431848A). Retrieved from
-
General Safety for Keto-Acids: Fisher Scientific. Safety Data Sheet: Methyl 5-oxohexanoate (Analogous diester handling). Retrieved from
Sources
- 1. 72531-41-0|4,4-Dimethyl-3-oxopentanoic acid|BLD Pharm [bldpharm.com]
- 2. 63772-71-4|3-Cyclopropyl-3-oxopropanoic acid|BLD Pharm [bldpharm.com]
- 3. 5650-76-0|4-Methyl-3-oxopentanoic acid|BLD Pharm [bldpharm.com]
- 4. 58447-40-8|4-Methyl-6-oxoheptanoic acid|BLD Pharm [bldpharm.com]
- 5. CAS/ID No. 1415683-79-2 | Alchimica [shop.alchimica.cz]
- 6. 24809-08-3|(S)-3-Methyl-2-oxopentanoic acid|BLD Pharm [bldpharm.com]
- 7. 4-methyl-5-oxohexanoic acid | CAS No- 6818-07-1 | NA [chemicea.com]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
